Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLVBYDRFDRWTE-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate is a pivotal chiral building block in modern medicinal chemistry and drug development. Its constrained cyclopentane scaffold and defined stereochemistry make it a valuable precursor for a range of therapeutic agents, including carbocyclic nucleoside analogues with potent antiviral activity against viruses like HIV and Hepatitis B.[1] This guide provides a comprehensive overview of the synthetic strategies for obtaining this molecule with high enantiopurity, focusing on the underlying principles, field-proven methodologies, and practical experimental protocols designed for researchers and drug development professionals.
Introduction: Strategic Importance of the Target Molecule
The synthesis of enantiomerically pure molecules is a cornerstone of pharmaceutical development. The specific (1R,2S) stereoisomer of the Cbz-protected cis-2-aminocyclopentanecarboxylate scaffold is of high interest due to its role as a key intermediate.[2][3] The cyclopentane ring serves as a metabolically stable mimic of the ribose sugar in natural nucleosides, a modification that can significantly enhance the pharmacokinetic profile of a drug.[1] This guide dissects the critical aspects of its synthesis, emphasizing stereocontrol, which is paramount for achieving the desired biological activity.
Synthetic Strategy: A Logic-Driven Approach
The primary challenge in synthesizing this compound lies in the precise control of the two contiguous stereocenters on the cyclopentane ring. Several strategic approaches can be envisioned, each with distinct advantages.
-
Asymmetric Catalysis: This strategy involves the use of a chiral catalyst, often a rhodium complex with a chiral phosphine ligand, to induce enantioselectivity in a key bond-forming reaction, such as the hydrogenation of a prochiral cyclopentene precursor.[4][5] This method is elegant and can be highly efficient, directly generating the desired stereochemistry.
-
Enzymatic Resolution: Biocatalysis offers a powerful and highly selective method for separating enantiomers. Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can differentiate between the enantiomers of a racemic precursor, such as (±)-ethyl 2-aminocyclopentanecarboxylate, by selectively catalyzing the hydrolysis or acylation of one enantiomer.[6][7]
-
Resolution by Diastereomeric Salt Formation: A classic and robust method for obtaining enantiopure amines involves reacting the racemic mixture with a chiral resolving agent, such as a derivative of tartaric acid.[3] This forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization.
This guide will focus on a scalable and widely applicable strategy combining the synthesis of a racemic precursor followed by resolution via diastereomeric salt formation and subsequent amine protection. This approach is well-documented and provides a reliable pathway to the high-purity target molecule.
Overall Synthetic Workflow
The chosen pathway begins with the synthesis of the racemic cis-amino ester, proceeds through a critical resolution step to isolate the desired (1R, 2S)-enantiomer, and concludes with the protection of the amino group.
Caption: High-level workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, incorporating checkpoints and rationale grounded in established chemical principles.
Protocol 1: Synthesis of Racemic (±)-cis-Ethyl 2-Aminocyclopentanecarboxylate
This precursor can be synthesized via several routes. A common method involves the Dieckmann condensation of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, followed by reductive amination.[8] The cis-isomer is often the thermodynamic product under specific reaction conditions. For the purpose of this guide, we will assume the availability of the racemic cis-amino ester precursor, (±)-cis-2-Amino-cyclopentanecarboxylic acid, which is commercially available or can be synthesized according to literature procedures.[3][9]
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol details the resolution of racemic cis-ACPC ethyl ester using (D)-dibenzoyltartaric acid ((D)-DBTA), a method demonstrated to be effective and scalable.[3]
Materials:
-
Racemic (±)-cis-Ethyl 2-aminocyclopentanecarboxylate
-
(D)-Dibenzoyltartaric acid ((D)-DBTA)
-
Potassium carbonate (K₂CO₃)
-
Potassium bicarbonate (KHCO₃)
-
Diethyl ether
-
Ethanol
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve racemic (±)-cis-ethyl 2-aminocyclopentanecarboxylate (1.0 equiv) in a suitable solvent such as ethanol.
-
In a separate flask, dissolve (D)-DBTA (~0.5 equiv) in the same solvent, heating gently if necessary.
-
Slowly add the amine solution to the DBTA solution with stirring. An immediate precipitation of the diastereomeric salts is typically observed.
-
Allow the mixture to cool slowly to room temperature and then age, often at a reduced temperature (e.g., 4°C), to ensure complete crystallization. The rationale here is that one diastereomeric salt, in this case, the one formed from the (1R,2S)-amine and (D)-DBTA, will be significantly less soluble than the other, allowing for its selective isolation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove the more soluble diastereomer and any impurities.
-
The enantiomeric purity of the salt can be checked at this stage by liberating a small sample of the amine and analyzing it via chiral HPLC. If necessary, the salt can be recrystallized to enhance its diastereomeric excess.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic mixture of diethyl ether and an aqueous solution of potassium carbonate and potassium bicarbonate.[3]
-
Stir the mixture vigorously until all solids have dissolved. The base neutralizes the tartaric acid derivative, liberating the free amine into the organic layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase several more times with diethyl ether to ensure complete recovery of the product.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield pure Ethyl (1R,2S)-2-aminocyclopentanecarboxylate as an oil or low-melting solid.
-
Protocol 3: Cbz Protection of the Chiral Amine
The final step is the protection of the nucleophilic amino group as a carbamate. The benzyloxycarbonyl (Cbz) group is ideal as it is stable under many reaction conditions but can be readily removed by catalytic hydrogenation.[10]
Materials:
-
Ethyl (1R,2S)-2-aminocyclopentanecarboxylate (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, ~1.1 equiv)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the chiral amino ester (1.0 equiv) in a suitable solvent like DCM.
-
In a separate flask, prepare an aqueous solution of sodium carbonate (~2.0 equiv).
-
Combine the organic solution and the aqueous base in a reaction flask equipped with a magnetic stirrer and cool the mixture to 0-5°C in an ice bath. This biphasic setup under Schotten-Baumann conditions is standard for acylating water-soluble amines.[10]
-
-
Addition of Cbz-Cl:
-
While stirring the biphasic mixture vigorously, add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5°C.[10] The low temperature is critical to control the exothermic reaction and prevent the decomposition of the acid chloride. The base serves to neutralize the HCl byproduct, driving the reaction to completion.
-
Causality: Maintaining a pH between 8 and 10 is crucial. A pH that is too low allows Cbz-Cl to decompose, while a pH that is too high can risk racemization of the stereocenter adjacent to the ester.[11]
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to afford the final product, this compound, as a pure solid or oil.[2]
-
Reaction Mechanism: Cbz Protection
The mechanism is a classic nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.
Caption: Mechanism of Cbz protection of an amine.
Data Summary & Characterization
The successful synthesis must be validated by rigorous analytical characterization.
| Parameter | Specification | Analytical Method |
| Chemical Identity | Matches structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥95%[2] | HPLC, ¹H NMR |
| Enantiomeric Excess | >98% ee | Chiral HPLC |
| Molecular Formula | C₁₆H₂₁NO₄[2] | High-Res Mass Spec |
| Molecular Weight | 291.34 g/mol [2] | Mass Spec |
Conclusion
The synthesis of this compound is a well-defined process that hinges on a robust strategy for stereochemical control. The detailed methodology, combining classical diastereomeric salt resolution with standard protection chemistry, provides a reliable and scalable route to this high-value chiral intermediate. The protocols and scientific rationale presented in this guide offer researchers a solid foundation for producing this key building block, thereby facilitating the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
A Technical Guide to Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate: A Constrained Scaffold for Advanced Therapeutics
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the pursuit of enhanced potency, selectivity, and metabolic stability is paramount. Non-proteinogenic amino acids and conformationally restricted scaffolds are critical tools in achieving these goals. Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate (CAS Number: 1140972-27-5) emerges as a chiral building block of significant interest, embodying key structural features that address contemporary challenges in medicinal chemistry.[1][2] This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.
This molecule uniquely combines three structurally significant motifs:
-
A chiral cis-1,2-disubstituted cyclopentane ring , which acts as a rigid scaffold, mimicking peptide turns or serving as a bioisostere for labile sugar moieties in nucleoside analogues.[]
-
A protected amine in the form of a Carboxybenzyl (Cbz) group, a cornerstone of peptide chemistry that allows for controlled, stepwise synthetic elaborations.[4]
-
An ethyl ester functionality, providing a versatile handle for further chemical modification or for use as a prodrug element.[1]
The defined (1R,2S) stereochemistry of this compound is crucial, as biological targets are exquisitely sensitive to the three-dimensional arrangement of interacting molecules. Its application extends from the rational design of peptidomimetics to its emerging role as a key component in the linkers of Proteolysis Targeting Chimeras (PROTACs), where conformational control is essential for therapeutic efficacy.[5][6]
Physicochemical Properties & Data
A thorough understanding of a building block's fundamental properties is the foundation of its effective use in synthesis. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1140972-27-5 | [2][7] |
| Molecular Formula | C₁₆H₂₁NO₄ | [2] |
| Molecular Weight | 291.34 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at room temperature in a dry environment | [1] |
Strategic Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a multi-step process that hinges on the effective creation and resolution of its precursor, cis-2-aminocyclopentanecarboxylate. The overall synthetic strategy can be visualized as a three-stage process: formation of the racemic core, chiral resolution, and final protection.
References
Stereochemistry of Cbz-Protected Cyclopentane Amino Esters: A Guide to Synthesis, Control, and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentane-based amino acids represent a critical class of conformationally constrained scaffolds used extensively in drug discovery and peptidomimetic design.[1][2][3] Their rigid five-membered ring structure reduces the conformational flexibility inherent in linear peptide chains, which can lead to enhanced binding affinity, metabolic stability, and cell permeability.[1][4] The control of stereochemistry at the multiple chiral centers on the cyclopentane ring is paramount, as the specific three-dimensional arrangement of substituents dictates biological activity. This guide provides a comprehensive overview of the synthesis of Cbz-protected cyclopentane amino esters, with a deep focus on the strategies for achieving stereochemical control and the analytical methods required for definitive characterization. We will explore the causality behind experimental choices, from the selection of starting materials to the nuances of asymmetric induction and stereoisomer separation.
The Strategic Importance of Conformational Constraint
In medicinal chemistry, the principle of conformational constraint is a powerful tool. Natural peptides often suffer from drawbacks as therapeutic agents, including poor bioavailability and rapid degradation by proteases.[5] By incorporating rigid structural elements, such as the cyclopentane ring, into a peptide backbone, we can lock the molecule into a specific, biologically active conformation.[1][3] This pre-organization for binding to a target receptor or enzyme can significantly increase potency and selectivity.
The carbobenzyloxy (Cbz) protecting group is a cornerstone of peptide synthesis, valued for its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[6][][8][9] When combined with a cyclopentane amino ester core, the Cbz-protected building block becomes an invaluable tool for the stepwise synthesis of complex peptidomimetics and other bioactive molecules.[6]
Synthetic Pathways to the Cyclopentane Core
The construction of the substituted cyclopentane ring with the desired amino and ester functionalities can be approached through several strategic routes. The choice of pathway is often dictated by the desired substitution pattern and stereochemical outcome.
Intramolecular Cyclization: The Dieckmann Condensation
The Dieckmann condensation is a robust and widely used method for forming five-membered rings through the intramolecular cyclization of 1,6-diesters.[10][11][12][13] This reaction, which proceeds via an intramolecular Claisen condensation mechanism, is highly effective for synthesizing cyclopentanone derivatives that serve as key precursors to the target amino esters.[12][13][14]
The causality here is straightforward: by starting with a linear adipate derivative (a 1,6-diester), the base-catalyzed enolate formation and subsequent intramolecular nucleophilic attack are sterically and energetically favored to form a stable five-membered ring.[12] The resulting β-keto ester can then be further functionalized to introduce the amino group.
Caption: Dieckmann condensation workflow for cyclopentane synthesis.
Asymmetric Conjugate Addition Reactions
A more advanced and stereoselective approach involves the conjugate addition of a chiral nucleophile to a cyclopentene-derived acceptor. This method offers excellent control over the formation of new stereocenters. A prominent example is the highly diastereoselective conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester like tert-butyl cyclopent-1-enecarboxylate.[15][16]
The expertise in this protocol lies in the choice of the chiral lithium amide. For instance, using lithium (S)-N-benzyl-N-α-methylbenzylamide reliably directs the addition to form the (1R,2S) stereoisomer.[15] This self-validating system ensures that the absolute stereochemistry of the product is predetermined by the chirality of the reagent. The initially formed cis-adduct can often be epimerized to the corresponding trans-isomer by treatment with a base, providing access to a different set of stereoisomers from a common intermediate.[16][17]
Mastering Stereochemical Control
The biological function of cyclopentane amino esters is critically dependent on their stereochemistry. With at least two stereocenters (at C1 and C2), four possible stereoisomers exist (cis and trans diastereomers, each as a pair of enantiomers).
Diastereoselective Synthesis
As mentioned, conjugate addition reactions are powerful tools for establishing relative stereochemistry (cis vs. trans). The reaction of a chiral lithium amide with a cyclopentene carboxylate typically proceeds via a transition state that minimizes steric hindrance, leading to the preferential formation of one diastereomer.[15][18] For example, a tandem conjugate addition-cyclization protocol using lithium (R)-N-benzyl-N-α-methylbenzylamide on an open-chain dienoate has been shown to produce trans-C(1)-C(2)-stereoisomers with high selectivity.[18]
Enantioselective Synthesis & Chiral Resolution
Achieving enantiomeric purity is the next critical step. This can be accomplished through two primary strategies:
-
Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to favor the formation of one enantiomer over the other. The use of homochiral lithium amides is a prime example of an auxiliary-based approach where the chirality is transferred from the reagent to the product.[15][18]
-
Chiral Resolution: Separating a racemic mixture of enantiomers. This can be done by derivatizing the racemic amino ester with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Alternatively, enzymatic kinetic resolution can be employed, where an enzyme selectively acts on one enantiomer, allowing for the separation of the reacted and unreacted forms.[17][19]
| Method | Principle | Typical Outcome | Reference |
| Conjugate Addition | Use of a homochiral lithium amide (e.g., (S)-N-benzyl-N-α-methylbenzylamide). | High diastereoselectivity (e.g., 6:1 dr) for the cis-adduct. | [15] |
| Epimerization | Base-mediated equilibration of the C1 stereocenter. | Converts the kinetically favored cis-isomer to the thermodynamically favored trans-isomer. | [16][17] |
| Enzymatic Resolution | Selective enzymatic hydrolysis of one enantiomer in a racemic mixture. | Separation of one pure enantiomer from the remaining racemate. | [17] |
| Chiral Resolution | Formation of diastereomeric salts with a chiral acid (e.g., mandelic acid). | Separation of diastereomers via crystallization, followed by removal of the resolving agent. | [17] |
Analytical Verification of Stereochemistry
Once a synthesis is complete, rigorous analytical techniques are required to confirm the relative and absolute stereochemistry of the Cbz-protected cyclopentane amino ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for determining the relative stereochemistry (cis or trans) and assessing the overall structure and purity of the compound.
-
¹H NMR: The coupling constants (J-values) between protons on the cyclopentane ring can provide crucial information about their dihedral angles and, consequently, their relative orientation.
-
¹³C NMR: The number of unique carbon signals directly indicates the molecule's symmetry. A meso compound (an achiral molecule with chiral centers) will have fewer signals than a chiral compound due to a plane of symmetry.[20] For cyclopentane derivatives, the non-planar "envelope" and "twist" conformations lead to complex spectra, but computational analysis can help correlate observed shifts with specific stereoisomers.[21][22][23][24]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, or ee) of a sample.[25] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The choice of CSP is critical. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are highly effective for separating amino acid derivatives.[25][26] Direct analysis of underivatized amino acids can be challenging, but derivatization, such as with the Cbz group, often improves chromatographic behavior.[26]
Caption: A logical workflow for isomer stereochemistry confirmation.[20]
Experimental Protocols
The following protocols are provided as trusted, field-proven methodologies for the synthesis and analysis of Cbz-protected cyclopentane amino esters.
Protocol: Cbz-Protection of an Amino Ester
This protocol describes the standard procedure for introducing the Cbz protecting group onto an amino ester.[8]
-
Dissolution: Dissolve the amino ester hydrochloride salt (1.0 equivalent) in a 1:1 mixture of dichloromethane and water. Cool the mixture to 0 °C in an ice bath.
-
Basification: Add sodium carbonate (2.5 equivalents) portion-wise while stirring vigorously to neutralize the hydrochloride and free the amine.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equivalents) dropwise to the biphasic mixture, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor progress by thin-layer chromatography (TLC).
-
Work-up: Separate the organic layer. Wash it sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Protocol: Chiral HPLC Analysis
This protocol outlines a general method for determining the enantiomeric excess of a Cbz-protected amino ester.[25][26]
-
Column Selection: Choose an appropriate chiral stationary phase. A polysaccharide-based column such as Chiralpak AD-H (amylose-based) is a robust starting point for amino acid esters.[25]
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the purified sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the Cbz group)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Protocol: Cbz-Deprotection via Catalytic Hydrogenolysis
This protocol describes the clean and efficient removal of the Cbz group to liberate the free amine.[8][27]
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected amino ester (1.0 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm, typically from a balloon) at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amino ester.
References
- 1. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. scispace.com [scispace.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide synthesis - Amino group protection [quimicaorganica.org]
- 10. fiveable.me [fiveable.me]
- 11. organicreactions.org [organicreactions.org]
- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 13. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 14. youtube.com [youtube.com]
- 15. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids | Semantic Scholar [semanticscholar.org]
- 17. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Stereochemistry of cyclopentane derivatives from (2,3)J(CH) dependence on dihedral angle (theta H--C--C--X) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dalalinstitute.com [dalalinstitute.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. yakhak.org [yakhak.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. glaserr.missouri.edu [glaserr.missouri.edu]
The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of the carboxybenzyl (Cbz or Z) protecting group in 1932 by Max Bergmann and Leonidas Zervas marked a pivotal moment in chemical biology, transforming peptide synthesis from an uncontrolled art into a precise science.[1][2] By providing a robust yet selectively removable shield for the highly reactive amino group, the Cbz group enabled the first stepwise, sequence-controlled synthesis of peptides. This guide offers a deep technical exploration of the Cbz group, grounded in field-proven insights. We will dissect its mechanism of action, detail its introduction and cleavage protocols, analyze its strategic orthogonality with other common protecting groups, and evaluate its advantages and limitations. This document serves as an essential resource for researchers and process chemists engaged in peptide synthesis and complex molecule development, reaffirming the Cbz group's enduring legacy and continued relevance in modern organic synthesis.[3]
The Genesis of Controlled Peptide Synthesis: A Foundational Challenge
Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable, largely unsolved problem.[1] The core challenge lay in the bifunctional nature of amino acids, each possessing a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] When attempting to form a peptide bond by activating the carboxyl group of one amino acid, that activated molecule could just as readily react with the amino group of another identical, unmasked amino acid. This led to uncontrolled polymerization, yielding intractable mixtures and preventing the construction of specific polypeptide chains.[1]
The Carboxybenzyl (Cbz) Group: A Revolutionary Solution
The breakthrough came from Bergmann and Zervas, who introduced the carboxybenzyl group as a temporary "mask" for the amine.[4] By reacting an amino acid with benzyl chloroformate (Cbz-Cl), they converted the highly nucleophilic amine into a significantly less reactive carbamate.[3][5] This transformation effectively "quiets" the amine, allowing chemists to selectively activate the carboxylic acid for peptide bond formation without the risk of self-polymerization.[1] The genius of the Cbz group lies in its dual nature: it is stable enough to withstand the conditions of peptide coupling but can be cleanly removed under specific, mild conditions that do not cleave the newly formed peptide bonds.[1][6]
Key Characteristics of the Cbz Group
The success and longevity of the Cbz group are attributable to a combination of favorable properties:
-
Ease of Introduction : The protection reaction, typically a Schotten-Baumann reaction with benzyl chloroformate, is high-yielding and proceeds under mild basic conditions.[1][4]
-
Robust Stability : Cbz-protected amines exhibit excellent stability across a wide range of conditions, including basic and mildly acidic media, which provides great flexibility for subsequent synthetic steps.[1]
-
Facile and Selective Removal : The group is most commonly and cleanly removed by catalytic hydrogenolysis, a mild process that releases the free amine along with volatile byproducts (toluene and CO₂).[6][7] Alternative methods using strong acids also exist.[1]
-
Orthogonality : The unique cleavage condition of hydrogenolysis makes the Cbz group orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][7] This orthogonality is the cornerstone of modern multi-step synthesis, enabling the selective deprotection of different functional groups within the same molecule.[8]
Methodologies in Practice: Experimental Protocols
The reliable application of the Cbz group depends on well-established protocols for its introduction and removal.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This method involves the acylation of the amino acid with benzyl chloroformate under aqueous basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.[1][4]
Step-by-Step Methodology:
-
Dissolution : Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath (0-5 °C). The cold temperature helps control the exothermic reaction and minimizes hydrolysis of the Cbz-Cl reagent.[1]
-
Addition of Cbz-Cl : While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1] Maintaining a pH between 8 and 10 is crucial; lower pH leads to reagent decomposition, while higher pH can risk racemization of the chiral amino acid.[9]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up : Wash the reaction mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Acidification & Precipitation : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This protonates the carboxylate of the newly formed Cbz-amino acid, causing it to precipitate from the solution.[1][4]
-
Isolation and Purification : Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[4] Further purification can be achieved by recrystallization.[10]
Diagram of Cbz Protection Mechanism:
Caption: Mechanism of N-Cbz protection via Schotten-Baumann reaction.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz removal. It involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst.[6][11]
Step-by-Step Methodology:
-
Setup : In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[11]
-
Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[11] Caution: The Pd/C catalyst can be pyrophoric, especially after filtration, and should be handled with care, ensuring it remains wet.[1]
-
Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge-and-fill cycle three times to ensure an inert atmosphere. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1][11]
-
Monitoring : Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentration : Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed during this step.[1]
Diagram of Cbz Deprotection by Hydrogenolysis:
Caption: Cbz deprotection via catalytic hydrogenolysis yields the free amine.
Alternative Deprotection Methods
While hydrogenolysis is preferred, alternative methods are available for substrates incompatible with hydrogenation (e.g., those containing sulfur or reducible double bonds).
-
Catalytic Transfer Hydrogenation : This safer alternative avoids the use of flammable H₂ gas.[11] A hydrogen donor like ammonium formate, formic acid, or cyclohexene is used with the Pd/C catalyst.[11][12] The reaction is typically stirred at room temperature or with gentle heating.[11]
-
Acid-Mediated Cleavage : Strong acidic conditions, such as 33% hydrogen bromide (HBr) in acetic acid, can cleave the Cbz group.[1][3] This method is harsher and less common, as it can affect other acid-labile protecting groups, but it provides a valuable option when hydrogenation is not feasible.[3]
Quantitative Analysis
The efficiency of Cbz protection and deprotection is a key factor in its utility. The following tables summarize representative data.
Table 1: Representative Yields for Cbz Protection of Various Amines [1]
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |
Table 2: Comparison of Cbz Deprotection Methods [1][3]
| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH/EtOH, rt | Very mild, high yielding, clean byproducts | Incompatible with reducible groups (alkenes, alkynes, S-containing residues); catalyst can be pyrophoric |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH, rt | Avoids flammable H₂ gas, safer for scale-up | Can require heating; may be slower than direct hydrogenation |
| Acidolysis | HBr (33%) in Acetic Acid, rt | Useful for hydrogenation-sensitive substrates | Harsh conditions, requires special handling, can cleave other acid-labile groups |
| Dissolving Metal Reduction | Na, liquid NH₃ | Powerful method | Demanding experimental conditions, not widely used |
Strategic Implementation: The Power of Orthogonality
The concept of orthogonality is critical in multi-step synthesis, allowing for the sequential removal of different protecting groups without affecting others.[8] The Cbz group is a key player in orthogonal strategies due to its unique removal condition.
-
Cbz/Boc Strategy : The Cbz group is stable to the trifluoroacetic acid (TFA) used to remove the Boc group.
-
Cbz/Fmoc Strategy : The Cbz group is stable to the piperidine base used to remove the Fmoc group.
This orthogonality makes Cbz particularly valuable for:
-
Solution-Phase Synthesis : Historically, Cbz was the workhorse for the solution-phase synthesis of peptide fragments that were later coupled to form larger proteins.[3]
-
Side-Chain Protection : In Boc-based solid-phase peptide synthesis (SPPS), Cbz derivatives (like 2-Cl-Z) are often used to protect the side chain of lysine.[13]
-
Synthesis of Complex Peptides : In complex syntheses, such as for cyclic peptides, the Cbz group can be used to protect a specific amine that needs to be unmasked at a late stage for cyclization or conjugation, while the main chain is assembled using Fmoc or Boc chemistry.[3]
Diagram of an Orthogonal Protection Strategy:
Caption: Orthogonal workflow using Fmoc, Boc, and Cbz protecting groups.
Advantages and Limitations
While highly effective, the Cbz group has a distinct profile of advantages and disadvantages that chemists must consider.
Advantages
-
Cost-Effectiveness : Benzyl chloroformate is generally more economical than the reagents used for Boc and Fmoc protection, making it attractive for large-scale synthesis.[10]
-
Induces Crystallinity : Cbz-protected amino acids and small peptides are often crystalline solids.[9][10] This property can greatly simplify purification by recrystallization, avoiding the need for chromatography, which is a significant advantage in process chemistry.[10]
-
Reduced Racemization Potential : The urethane structure of the Cbz-protected amine helps to suppress the formation of racemization-prone oxazolone intermediates during peptide coupling, particularly in solution-phase synthesis.[10]
Limitations
-
Incompatibility with Hydrogenolysis : The primary deprotection method, catalytic hydrogenolysis, is incompatible with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some sulfur-containing amino acids (like methionine and cysteine), which can poison the catalyst.[14]
-
Harshness of Acidic Cleavage : The alternative deprotection method using HBr/acetic acid is harsh and lacks selectivity, potentially cleaving other acid-sensitive groups.[3]
-
Reagent Hazards : Benzyl chloroformate is a lachrymator and is water-sensitive.[15][16] Its synthesis traditionally involves phosgene, a highly toxic gas, although non-phosgene routes are now available.[17][18]
Conclusion: The Enduring Legacy of the Cbz Group
The carboxybenzyl protecting group, one of the oldest tools in the peptide chemist's arsenal, remains a cornerstone of organic synthesis.[3] Its discovery was a watershed moment, enabling the rational and systematic construction of peptides for the first time. While modern solid-phase synthesis is often dominated by Fmoc and Boc strategies, the Cbz group's unique stability profile, orthogonality, and practical advantages ensure its continued and strategic application. For researchers and drug development professionals, a thorough understanding of the Cbz group's chemistry, from its mechanistic underpinnings to its practical application, is essential for the innovative design and efficient execution of complex molecular syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 16. Benzyl Chloroformate [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
The Art of Asymmetry: A Technical Guide to Chiral Cyclopentanecarboxylate Derivatives in Modern Drug Discovery
Abstract
The cyclopentane ring, a ubiquitous scaffold in a multitude of natural products and pharmaceuticals, presents a unique set of stereochemical challenges and synthetic opportunities. When functionalized with a carboxylate group and possessing defined chirality, these five-membered carbocycles become powerful building blocks in the design and synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis and application of chiral cyclopentanecarboxylate derivatives for researchers, scientists, and drug development professionals. We will delve into the fundamental importance of chirality in pharmacology, dissect key asymmetric synthetic strategies with detailed protocols, and present a comparative analysis of their efficiencies. Furthermore, this guide will illuminate the mechanistic underpinnings of these transformations, offering insights into the rational design of stereoselective reactions. Finally, we will address the current challenges and future directions in this dynamic field, providing a forward-looking perspective for the next generation of drug discovery.
The Chirality Mandate in Drug Design: Why Enantiopurity Matters
In the intricate lock-and-key model of drug-receptor interactions, the three-dimensional arrangement of atoms is paramount. Chirality, the property of non-superimposable mirror images, means that enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2] The human body, being a chiral environment, often interacts preferentially with one enantiomer, the "eutomer," which is responsible for the desired therapeutic effect. The other enantiomer, the "distomer," can be inactive, less active, or in some notorious cases, responsible for adverse effects.[3]
The U.S. Food and Drug Administration (FDA) has recognized the critical importance of stereochemistry in drug development, issuing guidelines that encourage the development of single-enantiomer drugs.[2][3] This regulatory landscape has propelled the demand for robust and efficient methods for asymmetric synthesis, enabling the production of enantiomerically pure active pharmaceutical ingredients (APIs). Chiral cyclopentanecarboxylate derivatives are key players in this arena, serving as versatile intermediates for a range of therapeutic agents, from antiviral carbocyclic nucleosides to anti-inflammatory prostaglandins.[2][4]
Asymmetric Synthesis of Chiral Cyclopentanecarboxylate Derivatives: A Strategic Overview
The construction of a chiral cyclopentane ring with multiple, well-defined stereocenters is a formidable synthetic challenge. Several powerful strategies have emerged to address this, each with its own set of advantages and limitations. This section will explore some of the most impactful methodologies.
Organocatalytic Asymmetric Michael Addition: A Metal-Free Approach
Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free and often more environmentally benign alternative to traditional transition-metal catalysis. Chiral amines, ureas, and squaramides are among the catalysts that have proven highly effective in promoting enantioselective Michael additions to form chiral cyclopentane scaffolds.[5][6][7]
The core principle of this approach involves the activation of the Michael donor or acceptor by the chiral organocatalyst, leading to a stereocontrolled carbon-carbon bond formation. For instance, a chiral secondary amine can react with an aldehyde to form a transient enamine, which then undergoes a highly enantioselective Michael addition to a nitroalkene or other suitable acceptor. Subsequent intramolecular reactions can then forge the cyclopentane ring.[5]
Experimental Protocol: Organocatalytic Asymmetric Michael Addition-Cyclization Cascade [8]
This protocol describes the synthesis of a chiral 3-substituted cyclopentane-1,2-dione derivative via an organocatalytic Michael addition-cyclization cascade.
Materials:
-
Cyclopentane-1,2-dione
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Chiral diphenylprolinol silyl ether catalyst
-
Organic solvent (e.g., chloroform)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a solution of cyclopentane-1,2-dione (1.0 equiv.) and the α,β-unsaturated aldehyde (1.2 equiv.) in chloroform at room temperature, add the chiral diphenylprolinol silyl ether catalyst (10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the bicyclic hemiacetal product.
Causality: The chiral secondary amine catalyst forms a chiral enamine with the cyclopentane-1,2-dione, which then attacks the α,β-unsaturated aldehyde in a highly stereoselective manner. The resulting intermediate undergoes an intramolecular cyclization to form the bicyclic hemiacetal. The stereochemistry of the final product is dictated by the chirality of the catalyst.
Domino Reactions: The Elegance of Tandem Transformations
Domino, or cascade, reactions offer a highly efficient and atom-economical approach to complex molecule synthesis by combining multiple bond-forming events in a single pot without the isolation of intermediates. Rhodium-catalyzed domino sequences have been particularly successful in the asymmetric synthesis of highly functionalized cyclopentanes.
These reactions often initiate with the formation of a rhodium-carbenoid, which then triggers a cascade of pericyclic reactions, such as[2][4]-sigmatropic rearrangements and oxy-Cope rearrangements, to construct the cyclopentane ring with exceptional stereocontrol.
Diagram: Rhodium-Catalyzed Domino Sequence for Chiral Cyclopentane Synthesis
Caption: A schematic representation of a rhodium-catalyzed domino reaction for the synthesis of chiral cyclopentanecarboxylate derivatives.
Asymmetric Cycloaddition Reactions: Building Rings with Precision
[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings. In the context of chiral cyclopentanecarboxylate synthesis, these reactions often involve the reaction of a three-atom component with a two-atom component, facilitated by a chiral catalyst.
For instance, the organophotoredox-catalyzed [3+2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides can produce cis-cyclopentane-1,2-diamine derivatives with high diastereoselectivity.[9] These diamine derivatives can then be further functionalized to yield chiral cyclopentanecarboxylates.
Enzymatic Resolutions: Nature's Catalysts for Enantiopurity
Enzymatic resolutions offer a highly selective and environmentally friendly method for separating enantiomers from a racemic mixture. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic cyclopentane derivative, leaving the other enantiomer unreacted and thus resolved.[10][11] This method is particularly useful when a racemic synthesis is more straightforward than an asymmetric one.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclopentenol [12]
This protocol describes the kinetic resolution of a racemic cis-4-aminocyclopent-2-en-1-ol derivative.
Materials:
-
Racemic cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol
-
Candida antarctica Lipase B (CAL-B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the racemic aminocyclopentenol (1.0 equiv.) in tert-butyl methyl ether.
-
Add the acyl donor, vinyl acetate (2.0 equiv.).
-
Add immobilized Candida antarctica Lipase B (50-100 mg per gram of substrate).
-
Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
-
Filter off the enzyme and wash it with the solvent.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Separate the resulting mixture of the acylated product and the unreacted alcohol by flash column chromatography.
Causality: The lipase selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leading to a mixture of the acylated product and the unreacted alcohol of the opposite configuration. By stopping the reaction at around 50% conversion, both the product and the remaining starting material can be obtained with high enantiomeric excess.
Data-Driven Comparison of Synthetic Strategies
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the required level of stereocontrol, and scalability. The following table provides a comparative overview of the discussed methods.
| Synthetic Strategy | Catalyst/Reagent | Typical ee (%) | Typical Yield (%) | Key Advantages | Key Limitations |
| Organocatalytic Michael Addition | Chiral amines, ureas, squaramides | 80-99 | 70-95 | Metal-free, mild conditions, readily available catalysts. | Substrate scope can be limited. |
| Rhodium-Catalyzed Domino Reaction | Chiral Rh(II) carboxylates | 90-99 | 60-90 | High atom economy, formation of multiple stereocenters in one pot. | Requires specialized diazo substrates, catalyst cost. |
| Asymmetric [3+2] Cycloaddition | Chiral Lewis acids, organocatalysts | 85-98 | 75-90 | Convergent approach, good control of relative stereochemistry. | Can require multi-step synthesis of starting materials. |
| Enzymatic Resolution | Lipases, esterases | >95 | <50 (for each enantiomer) | High enantioselectivity, mild conditions, environmentally friendly. | Theoretical maximum yield of 50% for each enantiomer. |
Applications in Drug Discovery: Case Studies
The utility of chiral cyclopentanecarboxylate derivatives is best illustrated through their application in the synthesis of marketed drugs and important biological probes.
-
Carbocyclic Nucleosides: These compounds are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane ring. This modification often imparts increased metabolic stability. The asymmetric synthesis of the chiral cyclopentane core is a critical step in the total synthesis of antiviral drugs like Abacavir and Entecavir.[4][13]
-
Prostaglandins: This class of lipid compounds exhibits a wide range of physiological effects and are used in the treatment of various conditions, including glaucoma and ulcers. The synthesis of prostaglandins and their analogues heavily relies on the stereoselective construction of a functionalized cyclopentane core.[2][14][15]
Challenges and Future Perspectives
Despite the significant progress in the asymmetric synthesis of chiral cyclopentanecarboxylate derivatives, several challenges remain. The construction of cyclopentanes with multiple contiguous stereocenters, particularly quaternary stereocenters, remains a formidable task. Furthermore, the development of catalytic systems that are more sustainable, cost-effective, and have a broader substrate scope is an ongoing area of research.
The future of this field lies in the development of novel catalytic concepts, including the use of cooperative catalysis, where two or more catalysts work in concert to achieve a desired transformation with high efficiency and selectivity. The integration of flow chemistry and biocatalysis is also expected to play a crucial role in the development of more sustainable and scalable synthetic processes. As our understanding of biological systems deepens, the demand for structurally diverse and enantiomerically pure chiral cyclopentanecarboxylate derivatives will undoubtedly continue to grow, driving further innovation in asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Item - Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides - figshare - Figshare [figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Prostaglandin synthesis via two-component coupling. Highly efficient synthesis of chiral prostaglandin intermediates 4-alkoxy-2-alkyl-2-cyclopenten-1-one and 4-alkoxy-3-alkenyl-2-methylenecyclopentan-1-one. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
An In-depth Technical Guide to the Discovery and Significance of cis-(1R,2S)-2-Aminocyclopentanecarboxylic Acid Precursors
Abstract
This technical guide provides a comprehensive overview of cis-(1R,2S)-2-aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid of significant interest in medicinal chemistry and drug development. We will explore its initial discovery as a natural product, delve into the strategic development of its synthetic precursors, and present a comparative analysis of key manufacturing methodologies. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into scalable synthesis, stereochemical control, and the rationale behind experimental design. Detailed, step-by-step protocols for benchmark synthetic routes are provided to facilitate practical application.
Introduction: The Emergence of a Structurally Unique Building Block
The world of peptide and small molecule therapeutics is in a constant search for novel scaffolds that offer improved potency, selectivity, and metabolic stability. Unnatural amino acids, particularly those with constrained conformations, have emerged as critical tools in this quest.[1] By restricting the rotational freedom of a molecule, these building blocks can pre-organize a pharmacophore into its bioactive conformation, reducing the entropic penalty of binding to a biological target and often leading to enhanced affinity and specificity.[1]
Within this class, cis-(1R,2S)-2-aminocyclopentanecarboxylic acid (also known as cis-ACPC) holds a prominent position. Its significance was first highlighted with the discovery of Cispentacin , an antifungal antibiotic isolated from the culture broth of a Bacillus cereus strain.[2][3] Spectroscopic analysis and subsequent chemical synthesis confirmed its structure as the (1R,2S) stereoisomer of 2-aminocyclopentanecarboxylic acid.[2][3] Cispentacin demonstrated potent anti-Candida activity and remarkable therapeutic efficacy in animal models of systemic fungal infections.[2][4]
Beyond its intrinsic antifungal properties, the rigid cyclopentane backbone of cis-ACPC makes it a valuable precursor for:
-
Peptidomimetics: Creating peptide analogues with enhanced resistance to enzymatic degradation.[5]
-
Foldamers: Constructing synthetic oligomers that adopt stable, predictable secondary structures, such as helices, mimicking natural peptides.
-
GABA Analogues: Serving as a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA), enabling studies of receptor binding and function.[6][7]
The successful application of this versatile building block is, however, entirely dependent on the availability of enantiomerically pure material. The development of scalable, stereocontrolled, and economically viable synthetic routes from fundamental precursors is therefore a subject of intense research and critical importance for the pharmaceutical industry.
Strategic Pathways to Enantiopure cis-(1R,2S)-ACPC: A Comparative Analysis
The synthesis of a chiral molecule with two adjacent stereocenters like cis-ACPC presents a significant chemical challenge. The goal is to control both the relative (cis) and absolute ((1R,2S)) stereochemistry. Over the past decades, three principal strategies have emerged, each originating from different types of precursors and offering a distinct set of advantages and disadvantages.
Strategy 1: Asymmetric Michael Addition
This elegant approach builds the stereochemistry directly into the molecule through a substrate-controlled conjugate addition. It typically involves the reaction of a chiral lithium amide with an α,β-unsaturated ester precursor.
-
Core Precursors: An α,β-unsaturated ester (e.g., tert-butyl cyclopentene-1-carboxylate) and a chiral amine (e.g., N-benzyl-N-α-methylbenzylamine) to form the homochiral lithium amide.[8]
-
Mechanism & Rationale: The chiral auxiliary on the lithium amide directs the nucleophilic attack on the cyclopentene ring from a specific face, establishing the desired stereochemistry in a single step. The bulky groups on the chiral amine effectively shield one face of the enolate intermediate, leading to highly stereoselective protonation to yield the cis product.
-
Field Insights: While offering excellent stereocontrol, this method often requires cryogenic temperatures (-78 °C) and the use of strong bases like n-butyllithium, which can present challenges for large-scale industrial synthesis.[9] Subsequent removal of the chiral auxiliary is also required.
Strategy 2: Diastereoselective Reductive Amination
This is one of the most robust and scalable methods reported to date. It begins with a symmetric, achiral keto-ester and introduces chirality via a chiral amine, which acts as a recoverable auxiliary. The resulting diastereomers are then separated by crystallization.
-
Core Precursors: Ethyl 2-oxocyclopentanecarboxylate and a chiral amine, such as (S)-α-phenylethylamine.[9]
-
Mechanism & Rationale: The ketone precursor reacts with the chiral amine to form a mixture of diastereomeric enamines or iminium ions. Subsequent reduction, historically with reagents like sodium cyanoborohydride, proceeds with facial selectivity guided by the existing stereocenter of the α-phenylethyl group. The resulting diastereomeric amino esters can be separated due to their different physical properties, most effectively through fractional crystallization of a salt formed with a chiral acid, like dibenzoyl-D-tartaric acid.[9] This "double resolution" ensures exceptionally high stereochemical purity.
-
Field Insights: This strategy is highly effective for producing multidecagram quantities of all four stereoisomers of ACPC from a common precursor.[9][10] A key advantage is the avoidance of chromatography for purification of the key intermediate, relying instead on scalable crystallization.[9] Modern iterations of this method also seek to replace toxic reducing agents like NaBH₃CN with safer alternatives.[9]
Strategy 3: Enzymatic Kinetic Resolution
This approach leverages the high stereoselectivity of enzymes to separate a racemic mixture of cis-ACPC precursors.
-
Core Precursors: A racemic mixture of a cis-ACPC derivative, typically an ester (e.g., ethyl cis-2-aminocyclopentanecarboxylate).
-
Mechanism & Rationale: A lipase, such as Candida antarctica lipase B (CAL-B), selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of the racemic substrate much faster than the other.[11][12] For example, in an acylation reaction, the enzyme will selectively acylate the (1S,2R)-amino ester, leaving the desired (1R,2S)-amino ester unreacted. The reacted and unreacted components, now being different chemical species, can be easily separated.
-
Field Insights: Enzymatic resolutions offer mild reaction conditions and exceptional enantioselectivity (high E-values). However, the maximum theoretical yield for the desired enantiomer is 50%, which can be a significant drawback for overall process efficiency unless an effective racemization and recycling process for the unwanted enantiomer is developed.
Comparative Summary
| Parameter | Asymmetric Michael Addition | Diastereoselective Reductive Amination | Enzymatic Kinetic Resolution |
| Key Precursor | Cyclopentene-1-carboxylate | Ethyl 2-oxocyclopentanecarboxylate | Racemic cis-ACPC Ester |
| Stereocontrol | High, established in one key step | High, via diastereomer separation | Excellent, enzyme-dependent |
| Scalability | Moderate; requires cryogenic conditions | High; relies on crystallization | Moderate to High |
| Yield | Good | Excellent (based on separated diastereomer) | Max. 50% (for one enantiomer) |
| Key Advantage | Direct asymmetric synthesis | Access to all stereoisomers; scalable | Mild conditions; high enantiopurity |
| Key Disadvantage | Cryogenic temps; strong base | Multi-step; requires chiral auxiliary | 50% theoretical yield limit |
Key Experimental Protocols & Workflows
The following protocols are synthesized from robust, scalable methods reported in peer-reviewed literature and represent self-validating systems for producing high-purity materials.
Workflow: Scalable Synthesis via Reductive Amination
This workflow details the path from the keto-ester precursor to the final, protected cis-(1R,2S)-ACPC, ready for use in peptide synthesis. The process leverages diastereomeric crystallization for purification.
Caption: Reductive amination workflow for scalable synthesis.
Protocol 3.1: Synthesis of Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid [9]
-
Part A: Reductive Amination & Resolution
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g) in dichloromethane (DCM), add (S)-α-phenylethylamine.
-
Cool the mixture and add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise, maintaining the temperature below 25 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC/LCMS).
-
Perform an aqueous workup to isolate the crude diastereomeric mixture of amino esters.
-
Dissolve the crude product in hot acetonitrile and add a solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (D-DBTA).
-
Allow the solution to cool slowly to room temperature, then refrigerate for 12 hours to facilitate crystallization.
-
Filter the white precipitate, wash with cold acetonitrile, and dry to yield the pure (R,S,S)-2•(D)-DBTA salt.
-
-
Part B: Liberation, Deprotection, and Final Product Formation
-
Treat the tartrate salt (115 g) with a two-phase system of diethyl ether and aqueous potassium carbonate to liberate the free amino ester. Extract the aqueous phase and combine organic layers. Dry over Na₂SO₄ and concentrate to yield the free amine as a colorless liquid.
-
Dissolve the free amine in ethyl acetate and add a 33% solution of HBr in acetic acid. Evaporate to dryness to obtain the hydrobromide salt.
-
Subject the hydrobromide salt to hydrogenolysis using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (1.05 atm) at 45 °C. This step removes the α-phenylethyl chiral auxiliary.
-
After filtration to remove the catalyst, concentrate the solution.
-
Add 10% aqueous HCl and heat the mixture at 60-70 °C for 12-16 hours to hydrolyze the ethyl ester.
-
Evaporate the solution to dryness and wash the solid residue with ice-cold acetone to yield pure (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride salt (yield: ~35 g).[9]
-
The Significance in Modern Drug Discovery
The rigid scaffold of cis-(1R,2S)-ACPC is more than just a synthetic curiosity; it provides tangible benefits in the design of next-generation therapeutics.
Constraining Peptides and Inducing Secondary Structure
When incorporated into a peptide sequence, β-amino acids like ACPC introduce an extra carbon into the backbone, making them resistant to degradation by common proteases. The cyclopentane ring severely restricts bond rotation, forcing the peptide backbone to adopt a well-defined conformation. This conformational rigidity can lock a peptide into its bioactive shape, enhancing its binding affinity for its target. Furthermore, oligomers of cyclic β-amino acids, known as foldamers, can form stable helical structures, providing a robust scaffold for mimicking α-helices involved in protein-protein interactions (PPIs).
Caption: Entropic advantage of constrained peptides in target binding.
A Scaffold for GABA Receptor Modulation
As a cyclic analogue of GABA, cis-ACPC and its derivatives are invaluable tools for neuroscience research. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are major targets for drugs treating anxiety, epilepsy, and insomnia.[7] The flexible nature of GABA allows it to adopt multiple conformations. By using rigid analogues like ACPC, researchers can probe which specific conformation is responsible for binding to and activating different GABA receptor subtypes (e.g., GABAᴀ, GABAʙ, GABAᴄ). This structure-activity relationship (SAR) data is crucial for designing new, more selective neuropharmacological agents with fewer side effects. Studies have shown that cyclopentane analogues of GABA indeed affect GABAᴄ receptors in a unique, stereospecific manner.[6]
Conclusion and Future Outlook
From its discovery as a natural antifungal agent to its current status as a high-value building block in medicinal chemistry, cis-(1R,2S)-2-aminocyclopentanecarboxylic acid exemplifies the synergy between natural product chemistry and modern synthetic strategy. The development of scalable and reliable synthetic routes, particularly the diastereoselective reductive amination pathway, has made this molecule and its stereoisomers accessible for broad application. As the industry continues to tackle challenging targets like protein-protein interactions and seeks greater selectivity for CNS targets, the demand for conformationally constrained precursors like cis-ACPC is set to increase. Future research will likely focus on further optimizing synthetic routes through catalytic asymmetric methods and exploring novel derivatives to expand the chemical space for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 4. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids | Semantic Scholar [semanticscholar.org]
- 9. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Understanding the chirality of (1R,2S) substituted cyclopentanes
An In-Depth Technical Guide to the Chirality and Analysis of (1R,2S)-Disubstituted Cyclopentanes
Executive Summary
The stereochemical architecture of therapeutic agents is a cornerstone of modern drug development, dictating efficacy, safety, and metabolic profiles. Within the vast landscape of cyclic scaffolds, substituted cyclopentanes are prevalent motifs in numerous biologically active compounds. Understanding and controlling their chirality is therefore of paramount importance. This technical guide provides a detailed exploration of the stereochemistry of (1R,2S)-disubstituted cyclopentanes. We delve into the foundational principles of cyclopentane conformation, the nuanced definition of chirality in these specific isomers, and the analytical methodologies essential for their separation and characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and practical understanding of this critical stereochemical class.
Foundational Principles of Cyclopentane Stereochemistry
A thorough understanding of the (1R,2S) configuration begins with an appreciation for the fundamental stereochemical properties of the cyclopentane ring. Unlike its six-membered counterpart, cyclohexane, which has a clear, low-energy chair conformation, cyclopentane is in a constant state of dynamic conformational flux.
The Non-Planar Nature of the Cyclopentane Ring
A planar cyclopentane structure would impose significant torsional strain from eclipsing C-H bonds and angle strain from deviating from the ideal sp³ bond angle of 109.5°.[1] To alleviate this strain, the ring puckers into non-planar conformations.[2][3] The two most commonly discussed conformations are the envelope (Cₛ symmetry) , where one carbon atom is out of the plane of the other four, and the half-chair or twist (C₂ symmetry) , where two adjacent carbons are displaced in opposite directions from the plane of the other three.[4]
The energy barrier between these conformations is exceptionally low, often less than 0.5 kcal/mol, leading to a rapid interconversion process known as pseudorotation .[5] This dynamic nature is critical, as the introduction of substituents can create energetic preferences for certain conformations, thereby influencing the molecule's overall shape and biological interactions.[3][5]
Stereoisomerism in 1,2-Disubstituted Cyclopentanes
When two substituents are placed on adjacent carbons (C1 and C2), several stereoisomers are possible. The primary distinction is between cis and trans isomers, which are diastereomers of each other.[6]
-
Cis Isomers: Both substituents are on the same face of the ring.
-
Trans Isomers: The substituents are on opposite faces of the ring.
The chirality of these isomers depends on the identity of the substituents:
-
Identical Substituents: If the two substituents are the same (e.g., 1,2-dimethylcyclopentane), the cis isomer possesses a plane of symmetry and is therefore an achiral meso compound .[7] The trans isomer lacks a plane of symmetry and exists as a pair of enantiomers.[7]
-
Different Substituents: If the substituents are different, both the cis and trans isomers are chiral and exist as pairs of enantiomers.[7]
The Cahn-Ingold-Prelog (CIP) System for Assigning Absolute Configuration
To unambiguously define a specific stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[8][9] This system assigns a priority (1-4, with 1 being the highest) to each group attached to a chiral center based on atomic number.[10][11] The molecule is then oriented so the lowest priority group (4) points away from the viewer. If the sequence from priority 1 → 2 → 3 is clockwise, the configuration is designated R (rectus); if it is counter-clockwise, it is S (sinister).[10]
The (1R,2S) Configuration: A Detailed Analysis
The designation (1R,2S) specifies the absolute configuration at carbons 1 and 2. By definition, this arrangement describes a trans relationship between the substituents.
Defining the (1R,2S) Stereoisomer: Chiral or Achiral?
The chirality of a (1R,2S)-disubstituted cyclopentane is a critical point that hinges entirely on the nature of the substituents at C1 and C2.
-
Case 1: Identical Substituents (e.g., (1R,2S)-cyclopentane-1,2-diol) In this scenario, the molecule possesses an internal plane of symmetry that bisects the C3-C4 and C5-C1 bonds (depending on the conformation). The R configuration at one center is mirrored by the S configuration at the other, making the molecule superimposable on its mirror image. Therefore, a (1R,2S)-disubstituted cyclopentane with identical substituents is an achiral meso compound .[12] Its mirror image is the exact same molecule, not an enantiomer.
-
Case 2: Different Substituents (e.g., (1R,2S)-1-amino-2-hydroxycyclopentane) When the substituents are different, the internal plane of symmetry is destroyed. The molecule is no longer superimposable on its mirror image. The mirror image will have the (1S,2R) configuration. Therefore, a (1R,2S)-disubstituted cyclopentane with different substituents is a chiral molecule . Its enantiomer is the (1S,2R) stereoisomer.
Relationship to Other Stereoisomers
For a 1,2-disubstituted cyclopentane with two different substituents, there are four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The relationships between them are fixed:
-
Enantiomers: (1R,2S) and (1S,2R); (1R,2R) and (1S,2S).
-
Diastereomers: (1R,2S) is a diastereomer of (1R,2R) and (1S,2S).
Caption: Stereoisomeric relationships for a chiral 1,2-disubstituted cyclopentane.
Synthetic and Analytical Methodologies
The synthesis and analysis of a specific stereoisomer like (1R,2S)-cyclopentane requires precise and validated techniques.
Strategies for Stereoselective Synthesis
Obtaining an enantiomerically pure (1R,2S) cyclopentane derivative is a significant synthetic challenge. Key strategies include:
-
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product that already contains a cyclopentane ring or a suitable precursor.
-
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of reactions that form the cyclopentane ring or introduce the substituents, such as rhodium-mediated C-H insertion reactions.[13]
-
Chiral Resolution: Synthesizing a racemic mixture of the trans isomers ((1R,2S) and (1S,2R)) and then separating them. This is often the most practical approach in drug development.
Chiral Separation Techniques: A Practical Workflow
Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for separating enantiomers. The underlying principle is the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.[14]
Caption: A typical workflow for chiral HPLC method development and analysis.
Experimental Protocol: Chiral HPLC Separation
-
Sample Preparation: Prepare a standard solution of the racemic trans-mixture (e.g., 1 mg/mL) in a suitable mobile phase solvent like isopropanol.
-
Column Screening: Screen a set of commercially available chiral columns (e.g., Chiralpak® IA, Chiralcel® OD) using a generic mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1 mL/min. Monitor the eluent with a UV detector.
-
Method Optimization: For the column/mobile phase combination that shows the best initial separation (baseline resolution > 1.5), optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize run time.
-
Quantification: Once optimized, inject a known concentration of the racemate to determine the retention times for each enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Absolute Configuration Assignment: The elution order from a chiral column does not inherently assign the absolute configuration. This must be determined independently by analyzing a known enantiopure standard or by using other analytical techniques.
Spectroscopic Characterization
NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans) but cannot distinguish between enantiomers in a standard achiral solvent.[14]
-
Relative Stereochemistry: The dihedral angles between vicinal protons in cyclopentanes are constrained by the ring's conformation. These angles can be correlated with the magnitude of the proton-proton coupling constants (³JHH), often through Karplus-type relationships. A detailed analysis of these coupling constants can help differentiate between cis and trans isomers.[15]
-
Chiral Discrimination: To distinguish between (1R,2S) and (1S,2R) enantiomers using NMR, a chiral environment must be introduced. This is achieved by using either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA) .[16][17]
-
CDAs: An enantiomerically pure CDA reacts with both enantiomers of the analyte to form a mixture of covalent diastereomers. Diastereomers have different physical properties and will exhibit distinct chemical shifts in their NMR spectra, allowing for their differentiation and quantification.[14][16]
-
CSAs: A chiral solvating agent (e.g., a cyclodextrin derivative) forms non-covalent diastereomeric complexes with the enantiomers.[17] This transient association is often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.
-
Caption: Logical workflow for NMR-based stereochemical analysis.
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. The resulting spectrum is highly sensitive to the absolute configuration of a molecule.
-
X-ray Crystallography: For compounds that form suitable single crystals, X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute configuration.[18]
Data Presentation: Comparative Analysis
The following table summarizes the key distinguishing features of the stereoisomers of a generic 1,2-disubstituted cyclopentane where the substituents (X and Y) are different.
| Property | (1R,2S) Isomer | (1S,2R) Isomer | (1R,2R) Isomer |
| Relative Stereochemistry | Trans | Trans | Cis |
| Chirality | Chiral | Chiral | Chiral |
| Relationship to (1R,2S) | - | Enantiomer | Diastereomer |
| NMR in Achiral Solvent | Identical to (1S,2R) | Identical to (1R,2S) | Different from trans |
| NMR with Chiral Agent | Differentiable from (1S,2R) | Differentiable from (1R,2S) | Differentiable from all |
| Chiral HPLC Retention | Different from (1S,2R) | Different from (1R,2S) | Different from all |
| Optical Rotation | Equal & Opposite to (1S,2R) | Equal & Opposite to (1R,2S) | Unrelated to trans |
Conclusion
The (1R,2S) designation in substituted cyclopentanes represents a specific trans stereoisomer whose chirality is critically dependent on the identity of its substituents. If the substituents are identical, it is an achiral meso compound; if they are different, it is a chiral molecule with a (1S,2R) enantiomer. For professionals in drug development, mastering the conformational flexibility of the cyclopentane ring and applying rigorous analytical techniques such as chiral HPLC and advanced NMR spectroscopy are essential for the successful synthesis, separation, and characterization of these important structures. A validated, phase-appropriate analytical strategy is not merely a regulatory requirement but a fundamental component of ensuring the quality, safety, and efficacy of the final therapeutic product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. worldscientific.com [worldscientific.com]
- 4. Cycloalkanes [ch.ic.ac.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistryschool.net [chemistryschool.net]
- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 11. fiveable.me [fiveable.me]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate as a Versatile Chiral Building Block
Introduction: The Strategic Value of Constrained Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the pharmacological limitations of their biological counterparts. Within this class of molecules, conformationally constrained amino acids are of particular interest. By restricting the rotational freedom of the peptide backbone, these building blocks can pre-organize the molecule into a bioactive conformation, leading to improved receptor binding and often enhanced resistance to enzymatic degradation.
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate is a chiral building block of significant value in this context. Its rigid cyclopentane scaffold introduces a defined conformational bias, while the cis-relationship between the amino and ester functionalities offers a unique stereochemical trajectory for peptide chain extension.[1] The presence of the carboxybenzyl (Cbz) protecting group on the amine provides a robust yet readily cleavable handle, essential for multi-step synthetic campaigns. This application note provides a comprehensive overview of the utility of this building block, complete with detailed protocols for its preparation and subsequent elaboration into peptide-based structures.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1140972-27-5 | [2] |
| Molecular Formula | C₁₆H₂₁NO₄ | [2] |
| Molecular Weight | 291.34 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Purity | ≥95% | [2] |
| Storage | Room temperature, dry conditions | [1] |
Synthesis of this compound: A Chemoenzymatic Approach
While various asymmetric syntheses of cyclopentane amino acids exist, a practical and scalable approach to obtaining the enantiomerically pure title compound often involves the resolution of a racemic precursor. Enzymatic kinetic resolution stands out as a green and highly efficient method.[4]
Protocol 1: Cbz-Protection of Racemic cis-Ethyl 2-aminocyclopentanecarboxylate
This protocol describes the initial protection of the racemic amine, a necessary step before enzymatic resolution.
-
Dissolution: Dissolve racemic cis-ethyl 2-aminocyclopentanecarboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and aqueous sodium bicarbonate solution.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with benzyl chloroformate.
-
Reagent Addition: Add an aqueous solution of sodium bicarbonate (approx. 2.0 eq.) to the reaction mixture. While stirring vigorously, add benzyl chloroformate (Cbz-Cl, approx. 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Separate the organic layer. Wash the organic layer successively with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the racemic Cbz-protected ester.
Protocol 2: Enzymatic Kinetic Resolution
This protocol leverages the high enantioselectivity of lipases to separate the two enantiomers of the Cbz-protected ester. Lipase B from Candida antarctica (CALB) is a common choice for such resolutions.[4]
-
Reaction Setup: In a round-bottom flask, dissolve the racemic Cbz-protected ester (1.0 eq.) in a biphasic solvent system, typically a phosphate buffer (pH 7.0) and an organic solvent like toluene or methyl tert-butyl ether (MTBE).
-
Enzyme Addition: Add immobilized CALB (e.g., Novozym 435) to the mixture. The amount of enzyme will need to be optimized but a starting point is typically 50-100 mg per mmol of substrate.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction should be monitored by chiral High-Performance Liquid Chromatography (HPLC) to track the conversion and the enantiomeric excess (e.e.) of both the remaining ester and the carboxylic acid product.
-
Reaction Termination: The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the hydrolyzed acid.
-
Work-up and Separation:
-
Filter off the immobilized enzyme (which can often be washed and reused).
-
Separate the organic and aqueous layers.
-
From the organic layer, isolate the unreacted This compound by washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic product, followed by drying and solvent evaporation.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will protonate the carboxylate of the hydrolyzed enantiomer.
-
Extract the resulting carboxylic acid, (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylic acid , with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts and remove the solvent under reduced pressure.
-
Applications in Synthesis: A Gateway to Complex Peptidomimetics
The true utility of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Its defined stereochemistry and orthogonal protecting groups allow for its seamless integration into standard peptide synthesis workflows.
Protocol 3: Cbz-Group Deprotection via Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a clean and efficient method for removing the Cbz group, yielding the free amine with toluene and carbon dioxide as the only byproducts.
-
Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). Caution: The catalyst can be pyrophoric and should be handled with care, preferably under an inert atmosphere and kept wet with solvent.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for reactions under pressure.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's completion by TLC, looking for the disappearance of the starting material.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite® pad and the catalyst remain wet with the solvent during filtration to prevent ignition.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine, Ethyl (1R,2S)-2-aminocyclopentanecarboxylate. This product is often used immediately in the next step without further purification.
Protocol 4: Amide Coupling to Form a Dipeptide
The newly formed free amine can be coupled with another N-protected amino acid to extend the peptide chain. A variety of modern coupling reagents can be employed for this transformation.
-
Initial Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (e.g., Boc-L-Alanine, 1.0 eq.) in a dry, aprotic solvent such as DMF or DCM.
-
Activation: Cool the solution to 0 °C and add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq.). Stir for a few minutes to allow for the activation of the carboxylic acid.
-
Coupling: Add a solution of Ethyl (1R,2S)-2-aminocyclopentanecarboxylate (from Protocol 3, approx. 1.0 eq.) in the same solvent to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the desired dipeptide derivative.
Illustrative Application: Synthesis of a Precursor for Antiviral Agents
The cyclopentane ring system is a key structural motif in many carbocyclic nucleoside analogues that exhibit antiviral activity. While not a direct precursor to the commercial synthesis of the HCV protease inhibitor Boceprevir (which utilizes a bicyclic proline derivative), this compound serves as an excellent starting material for analogous peptidomimetic inhibitors. For instance, it could be envisioned as a building block for inhibitors of the SARS-CoV-2 main protease.[4][5]
Conclusion
This compound is a high-value chiral building block for researchers in medicinal chemistry and drug development. Its rigid cyclopentane core provides a means to introduce conformational constraint into peptide-based molecules, a strategy often correlated with improved biological activity and metabolic stability. The protocols detailed in this application note provide a robust framework for the enantioselective synthesis and subsequent elaboration of this versatile intermediate. The chemoenzymatic resolution offers a green and scalable route to the enantiopure material, while the standard deprotection and coupling reactions allow for its straightforward incorporation into complex target molecules. As the demand for sophisticated peptidomimetics continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
- 1. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 2. calpaclab.com [calpaclab.com]
- 3. US20130345468A1 - Preparation of a 1-amino-3-hydroxy-cyclobutaine-1-carboxylic acid derivative - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
- 5. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of Pharmaceutical Intermediates
A Technical Guide for Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Pharmaceuticals
The biological activity of a drug is intrinsically linked to its three-dimensional structure. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be the source of the desired therapeutic effect (the eutomer), while the other could be inactive, antagonistic, or even dangerously toxic (the distomer).[1] A stark historical example is thalidomide, where the (R)-enantiomer possessed sedative properties, but the (S)-enantiomer was a potent teratogen.[1] This reality has shifted the pharmaceutical industry away from racemic drugs towards the development of single-enantiomer active pharmaceutical ingredients (APIs).[2]
Asymmetric synthesis, the creation of chiral molecules from achiral or prochiral starting materials, is therefore not a niche academic pursuit but a cornerstone of modern drug discovery and manufacturing.[3][4] Catalytic asymmetric methods, which employ small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, are particularly powerful. These methods offer superior atom economy, reduce waste, and often streamline synthetic routes compared to classical resolutions or reliance on the chiral pool.[5]
This guide provides an in-depth exploration of key, industrially-proven asymmetric catalytic methodologies. We will delve into the mechanistic principles, provide detailed experimental protocols for the synthesis of critical pharmaceutical intermediates, and present data that underscores the efficacy of these techniques. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights needed to implement these powerful strategies.
Core Methodology: Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation is one of the most robust and widely used technologies for producing chiral alcohols, which are ubiquitous building blocks in pharmaceuticals.[5][6] The work of Ryōji Noyori, who shared the 2001 Nobel Prize in Chemistry, established that chiral Ruthenium(II)-diphosphine-diamine complexes are exceptionally effective catalysts for the enantioselective reduction of ketones.[7][8]
Principle and Mechanism: The Noyori Hydrogenation
The Noyori catalysts operate through a non-classical metal-ligand bifunctional mechanism. The catalytic cycle involves a Ru(II) center throughout, avoiding changes in the metal's formal oxidation state.[9] The key is the concerted transfer of a hydride from the metal center and a proton from the diamine ligand to the ketone's carbonyl group via a six-membered pericyclic transition state.[7] The chiral diphosphine ligand (e.g., BINAP) and the chiral diamine ligand (e.g., DPEN) work in concert to create a highly organized chiral environment that dictates the facial selectivity of the reduction, leading to high enantiomeric excess (ee).[7]
Caption: Catalytic cycle for Noyori asymmetric hydrogenation.
Case Study: Synthesis of (R)-1,2-Propanediol
(R)-1,2-Propanediol is a key chiral intermediate for the synthesis of the broad-spectrum antibacterial agent Levofloxacin.[10] Its synthesis via asymmetric hydrogenation of hydroxyacetone demonstrates the power of this methodology on a functionalized ketone.
Experimental Protocol: Asymmetric Hydrogenation of Hydroxyacetone
-
Catalyst Preparation (in situ): In a glovebox, to a high-pressure autoclave equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ and the chiral ligand (e.g., (R)-xyl-BINAP/(R,R)-DPEN) in a 1:1.05 molar ratio relative to the Ru dimer. Add degassed methanol to dissolve the components. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the activated catalyst solution, add the substrate, hydroxyacetone. The substrate-to-catalyst (S/C) ratio can typically range from 1,000 to 50,000 for industrial processes.
-
Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 30-50 °C) and stir vigorously. Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and GC analysis.
-
Work-up and Isolation: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by distillation to yield (R)-1,2-propanediol.
-
Analytical Validation:
-
Yield: Determined by gravimetric analysis of the purified product or by quantitative GC with an internal standard.
-
Enantiomeric Excess (ee%): The ee of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (e.g., a cyclodextrin-based column for GC). The enantiomers are well-resolved, and the ee is calculated using the formula: ee% = [([R] - [S]) / ([R] + [S])] * 100.
-
Data Presentation
| Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| Ru-(R)-BINAP/(R,R)-DPEN | 10,000 | 20 | 40 | >98 | 99 |
| Ru-(R)-xyl-BINAP/(R,R)-DPEN | 20,000 | 30 | 35 | >98 | >99.5 |
Note: Data is representative and compiled from typical results in the field.
Core Methodology: Asymmetric Epoxidation of Alkenes
Chiral epoxides are exceptionally valuable intermediates in pharmaceutical synthesis due to the strained three-membered ring, which can be opened regioselectively and stereoselectively by a variety of nucleophiles.[11][12] While the Sharpless epoxidation is highly effective for allylic alcohols[13][14], the Jacobsen-Katsuki epoxidation provides a complementary and powerful method for the enantioselective epoxidation of unfunctionalized cis-alkenes.[15][16]
Principle and Mechanism: The Jacobsen-Katsuki Epoxidation
This reaction utilizes a chiral manganese(III)-salen complex as the catalyst.[15] The mechanism, while not definitively proven, is believed to involve the oxidation of the Mn(III) precatalyst by a terminal oxidant (e.g., NaOCl, m-CPBA) to a high-valent manganese(V)-oxo species.[15][17] This powerful electrophilic oxidant then transfers its oxygen atom to the alkene. The stereoselectivity is controlled by the C₂-symmetric chiral salen ligand, which directs the alkene to approach the metal-oxo bond from one specific face.[18] For many substrates, a stepwise radical mechanism is supported, which accounts for the formation of certain side products.[16][19]
Caption: Workflow for the Jacobsen-Katsuki epoxidation.
Case Study: Synthesis of a Key Epoxide for Indinavir
The synthesis of Indinavir (Crixivan®), an HIV protease inhibitor, features a crucial Jacobsen epoxidation step to install a key stereocenter. The reaction involves the epoxidation of a substituted indene derivative.[16]
Experimental Protocol: Asymmetric Epoxidation of an Indene Derivative
-
Reaction Setup: To a jacketed reactor equipped with an overhead stirrer and a temperature probe, add the indene substrate and a suitable solvent (e.g., dichloromethane or toluene). Add an axial ligand, such as N-methylmorpholine N-oxide (NMO), which often improves catalyst turnover and enantioselectivity. Cool the solution to 0-5 °C.
-
Catalyst Addition: Add the chiral (R,R)-Jacobsen catalyst (typically 0.1 - 2 mol%).
-
Oxidant Addition: Prepare a buffered solution of the oxidant. For example, commercial bleach (NaOCl) buffered to a pH of ~11 with phosphate buffer. Add the oxidant solution slowly to the reaction mixture over several hours while maintaining the temperature below 5 °C. The slow addition is critical to control the reaction rate and prevent catalyst decomposition.
-
Reaction Monitoring: Monitor the reaction for substrate consumption using HPLC or TLC. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with a reducing agent solution (e.g., sodium sulfite) to quench any remaining oxidant, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude epoxide can be purified by crystallization or silica gel chromatography.
-
Analytical Validation:
-
Yield: Determined by isolating the purified product.
-
Enantiomeric Excess (ee%): Determined by chiral HPLC using a suitable column (e.g., Chiralcel OD-H) and a mobile phase such as hexane/isopropanol.
-
Data Presentation
| Catalyst | Mol% Cat. | Oxidant | Additive | Temp (°C) | Yield (%) | ee (%) |
| (R,R)-Jacobsen | 1.0 | NaOCl | NMO | 0 | 85 | 92 |
| (R,R)-Jacobsen | 0.5 | m-CPBA | none | -10 | 82 | 94 |
Note: Data is representative for the epoxidation of 1,2-dihydronaphthalene, a common model substrate.
Core Methodology: Organocatalytic C-C Bond Formation
The development of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry to Benjamin List and David MacMillan, has revolutionized synthetic chemistry.[20] These methods use small, metal-free organic molecules to catalyze reactions, offering significant advantages in terms of low toxicity, stability, and often milder reaction conditions compared to metal-based catalysts.[21][22][23][24] Asymmetric conjugate additions are a prime example of their utility in forming carbon-carbon bonds.[25][26][27]
Principle and Mechanism: Chiral Amine/Thiourea Catalysis
In the synthesis of intermediates for drugs like Pregabalin (Lyrica®), a key step can be the conjugate addition of a nucleophile to an α,β-unsaturated system.[28] Chiral organocatalysts, such as bifunctional thioureas bearing a tertiary amine, can effectively catalyze this transformation. The mechanism involves dual activation: the tertiary amine acts as a Brønsted base to deprotonate the nucleophile (e.g., a nitroalkane), while the thiourea moiety acts as a hydrogen-bond donor to activate the electrophile (the α,β-unsaturated ester). This highly organized, hydrogen-bonded transition state effectively blocks one face of the electrophile, leading to a highly enantioselective addition.
Caption: Dual activation model in bifunctional organocatalysis.
Case Study: Asymmetric Synthesis of a Pregabalin Intermediate
A key retrosynthetic disconnection for Pregabalin involves the creation of the stereocenter via a conjugate addition of nitromethane to an unsaturated ester, followed by reduction.
Experimental Protocol: Organocatalytic Michael Addition
-
Reaction Setup: To a dry flask under an inert atmosphere (nitrogen or argon), add the chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst, 1-5 mol%). Add the α,β-unsaturated ester substrate and the solvent (e.g., toluene or MTBE).
-
Reagent Addition: Add the nucleophile, nitromethane, to the solution. Nitromethane often serves as both the nucleophile and a co-solvent.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (can range from -20 °C to room temperature). The reaction progress is monitored by HPLC until the starting material is consumed (typically 12-48 hours).
-
Work-up and Isolation: Upon completion, the reaction mixture can be directly purified. Remove the solvent under reduced pressure. The catalyst can often be removed by a simple acid wash or by silica gel chromatography. Further purification of the product is achieved by chromatography or crystallization.
-
Analytical Validation:
-
Yield: Determined after purification of the Michael adduct.
-
Enantiomeric Excess (ee%): The ee of the nitro-ester adduct is determined by chiral HPLC (e.g., using a Chiralpak AD-H column) with a suitable mobile phase.
-
Data Presentation
| Catalyst | Mol% Cat. | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Takemoto Catalyst | 2.0 | Toluene | 20 | 95 | 94 |
| Cinchona-Thiourea | 5.0 | MTBE | 0 | 91 | 96 |
Note: Data is representative of typical organocatalytic Michael additions for this class of transformation.[28]
Conclusion
The asymmetric catalytic methodologies outlined in this guide—hydrogenation, epoxidation, and organocatalytic C-C bond formation—represent pillars of modern pharmaceutical synthesis. They provide reliable, scalable, and efficient pathways to enantiomerically pure intermediates, directly addressing the critical need for stereochemical control in drug development.[3] By understanding the underlying mechanistic principles and mastering the detailed protocols, researchers and process chemists can accelerate the development of safer, more effective medicines while adhering to the principles of green and sustainable chemistry.[20][24]
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sharpless Epoxidation [organic-chemistry.org]
- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 15. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 18. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. mt.com [mt.com]
- 25. cdnsciencepub.com [cdnsciencepub.com]
- 26. Asymmetric C-C Bond Formation [organic-chemistry.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. mdpi.com [mdpi.com]
Protocol for Cbz deprotection via hydrogenolysis
Protocol for Cbz Deprotection via Hydrogenolysis: A Technical Guide for Researchers
Introduction
The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in the synthesis of complex molecules, particularly in peptide chemistry.[1][2] Its utility lies in its ability to mask the nucleophilic and basic nature of primary and secondary amines, providing robust protection under a variety of reaction conditions.[1][3] However, the strategic success of any protecting group is ultimately defined by the efficiency and selectivity of its removal.
For the Cbz group, catalytic hydrogenolysis stands as the preeminent method for deprotection.[2][4][5] This process is renowned for its mild reaction conditions, high yields, and clean byproducts—typically just toluene and carbon dioxide.[6][7] This application note provides an in-depth exploration of the mechanism, key experimental parameters, detailed protocols, and troubleshooting strategies for performing Cbz deprotection via hydrogenolysis, designed for researchers, scientists, and professionals in drug development.
Mechanism of Cbz Deprotection by Hydrogenolysis
The deprotection of a Cbz group via hydrogenolysis is a heterogeneous catalytic reduction. The process is most commonly facilitated by a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.[8][9]
The mechanism proceeds through the following key steps:
-
Adsorption: Both the Cbz-protected amine and the hydrogen source (e.g., H₂ gas) adsorb onto the surface of the palladium catalyst.
-
C-O Bond Cleavage: The catalyst facilitates the reductive cleavage of the benzylic carbon-oxygen bond of the carbamate.[4][8]
-
Intermediate Formation: This cleavage initially generates toluene and an unstable carbamic acid intermediate.[8][10]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing the free amine and carbon dioxide gas.[3][10]
The volatile byproducts, toluene and CO₂, are easily removed from the reaction mixture, simplifying product purification.
Caption: Mechanism of Pd/C-catalyzed Cbz deprotection.
Key Experimental Parameters & Considerations
The success of a hydrogenolysis reaction hinges on the careful selection of several key parameters.
1. Catalyst Selection and Integrity
-
Catalyst Type: 10% Palladium on carbon (Pd/C) is the most common catalyst, though 5% Pd/C is also effective.[11][12] The choice often depends on the complexity and reactivity of the substrate.
-
Catalyst Loading: Typical loadings range from 5-20% by weight relative to the Cbz-protected substrate.[6][12] For challenging or sluggish reactions, increasing the catalyst loading can be beneficial.[13]
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur- and phosphorus-containing compounds.[8][11][13] Even trace amounts of thiols, thioethers, or phosphines in the starting material can completely deactivate the catalyst. It is imperative to use highly pure substrates.[11][13]
2. Hydrogen Source
The choice of hydrogen source is critical and often depends on available laboratory equipment and safety considerations.
-
Hydrogen Gas (H₂): This is the most traditional hydrogen source. Reactions can be run at atmospheric pressure using a hydrogen-filled balloon or at elevated pressures (e.g., 50 psi) using a Parr hydrogenator for more difficult substrates.[12][13]
-
Transfer Hydrogenation: This method offers a safer and often more convenient alternative to using flammable hydrogen gas.[4][8] A hydrogen donor molecule is used to generate hydrogen in situ. This technique can sometimes offer different selectivity.[8] Common donors include:
3. Solvent System
The primary role of the solvent is to fully dissolve the substrate to ensure efficient access to the heterogeneous catalyst surface.[8]
-
Common Solvents: Protic solvents are generally preferred. Methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc) are the most frequently used solvents.[4][12][15]
-
Solubility Issues: If the substrate has poor solubility in common solvents, other options like tetrahydrofuran (THF) or mixtures may be required. Incomplete dissolution is a common cause of slow or stalled reactions.[8]
Experimental Protocols
Safety Precautions: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air. Handle the catalyst with care, preferably in an inert atmosphere, and never allow the filtered catalyst cake to become completely dry.[2] Hydrogen gas is highly flammable and should only be handled in a well-ventilated fume hood with appropriate safety measures in place.[12]
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol is the standard method for Cbz deprotection and is highly effective for a wide range of substrates.
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10-20% by weight of substrate)[12]
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® or another filtration aid
-
Inert gas (Nitrogen or Argon)
Caption: Experimental workflow for Cbz deprotection using H₂ gas.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., methanol).[12]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.[12]
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen. This typically involves evacuating the flask and backfilling with the inert gas, repeated 3-5 times.[6]
-
Hydrogenation: Introduce hydrogen gas to the flask. For atmospheric pressure reactions, a hydrogen-filled balloon is sufficient.[12]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Efficient mixing is crucial for heterogeneous reactions.[13]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[12]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[12]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6][12] Wash the filter cake with the reaction solvent to ensure complete product recovery.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine. The product can be further purified if necessary.[12]
Protocol 2: Cbz Deprotection via Transfer Hydrogenolysis
This protocol avoids the use of hydrogen gas, making it more accessible for laboratories not equipped for pressurized gas reactions.
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10-20% by weight)
-
Methanol (or Ethanol)
-
Hydrogen Donor (e.g., Formic Acid, 2-5 eq)[6]
-
Celite®
Procedure:
-
Setup: In a round-bottom flask, dissolve the Cbz-protected amine (1.0 eq) in methanol and add the 10% Pd/C catalyst.[6]
-
Reagent Addition: To the stirred suspension, add the hydrogen donor (e.g., formic acid, 2-5 eq) dropwise at room temperature.[6] An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated (e.g., to 40 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically complete within 1-6 hours.[6]
-
Work-up & Isolation: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the filter cake and concentrate the filtrate under reduced pressure to obtain the product.[6]
Data Presentation: Comparative Reaction Conditions
| Parameter | Catalytic Hydrogenation (H₂) | Transfer Hydrogenolysis | Key Considerations |
| Hydrogen Source | H₂ Gas (Balloon or Cylinder) | Formic Acid, Ammonium Formate, etc. | Transfer methods avoid handling flammable H₂ gas.[4] |
| Catalyst | 10% Pd/C | 10% Pd/C | Catalyst quality is crucial for both methods. |
| Catalyst Loading | 5-20% (w/w) | 5-20% (w/w) | May need higher loading for difficult substrates. |
| Solvent | MeOH, EtOH, EtOAc | MeOH, EtOH | Substrate must be fully dissolved. |
| Temperature | Room Temperature | Room Temperature to ~40 °C | Gentle heating can accelerate transfer hydrogenolysis.[6] |
| Pressure | Atmospheric to ~50 psi | Atmospheric | Higher pressure can overcome slow reactions with H₂ gas.[13] |
| Typical Time | 1-4 hours | 1-6 hours | Varies significantly based on the substrate. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Catalyst Poisoning: Substrate contains sulfur or phosphorus impurities.[8][13] | Purify the starting material. If the substrate contains a sulfur moiety, consider an alternative deprotection method (e.g., acid cleavage).[13] |
| Poor Catalyst Activity: The catalyst is old or from a poor-quality batch.[7][8] | Use a fresh batch of high-quality Pd/C catalyst.[13] | |
| Insufficient Hydrogen: Atmospheric pressure is inadequate or the transfer donor is depleted.[8][13] | For H₂ gas, increase the pressure to 50 psi or higher. For transfer methods, add more hydrogen donor.[13] | |
| Poor Mixing: Inefficient stirring limits substrate access to the catalyst surface.[13] | Ensure vigorous stirring or agitation of the reaction mixture.[13] | |
| Product Inhibition: The deprotected amine product coordinates to and inhibits the catalyst.[13] | Add a small amount of a weak acid, like acetic acid, to protonate the product amine and reduce coordination.[13] | |
| Side Reactions (Low Yield) | Over-reduction: Other functional groups (e.g., alkenes, nitro groups, aryl halides, benzyl ethers) are also being reduced.[5][7] | Consider transfer hydrogenolysis, which can offer better selectivity.[7] For substrates with benzyl ethers, specific inhibitors like pyridine or ammonia can be added to prevent their cleavage.[16] |
| N-Benzylation: A side product from the reaction of the product amine with a benzyl species. | This can occur if the reaction stalls. Ensure complete conversion by addressing the potential causes of a slow reaction.[7] |
Conclusion
The deprotection of the Cbz group via catalytic hydrogenolysis is a robust, reliable, and fundamental transformation in modern organic synthesis. Its mild conditions and clean byproducts make it the preferred method for a vast array of substrates. By understanding the underlying mechanism and carefully controlling key experimental parameters—such as catalyst integrity, hydrogen source, and solvent choice—researchers can consistently achieve high yields. The troubleshooting guide provided serves as a practical resource for overcoming common challenges, ensuring the successful application of this critical synthetic step.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide synthesis - Amino group protection [quimicaorganica.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Enzymatic deprotection of Cbz-protected amines using Cbz-ase
Application Notes & Protocols
Enzymatic Deprotection of Cbz-Protected Amines: A Mild and Selective Approach Using Cbz-ase
Introduction: Overcoming the Limitations of Traditional Cbz Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in peptide synthesis and medicinal chemistry, prized for its stability and its role in preventing racemization.[1] Traditionally, its removal is achieved via catalytic hydrogenolysis (e.g., H₂/Pd-C).[2][3] While effective, this method carries significant drawbacks, including the need for specialized high-pressure hydrogenation equipment, the use of flammable H₂ gas, and catalyst poisoning by sulfur-containing residues (e.g., cysteine, methionine).[4][5] Furthermore, harsh acidic conditions like HBr in acetic acid can be required, which compromises sensitive functional groups within complex molecules.[2]
Biocatalysis presents a compelling alternative, offering exquisitely selective transformations under mild, aqueous conditions.[6][7] This guide details the application of Cbz-ase, a specialized amidohydrolase, for the efficient and clean cleavage of the Cbz group. This enzymatic approach avoids the use of heavy metal catalysts and harsh reagents, preserving molecular integrity and aligning with the principles of green chemistry.[6][7] The reaction proceeds at or near neutral pH and room temperature, making it an ideal tool for complex, multi-functionalized substrates encountered in modern drug development.[4]
The Biocatalyst: Sphingomonas paucimobilis Cbz-ase
The most well-characterized Cbz-deprotecting enzyme, herein referred to as Cbz-ase, is an amidohydrolase isolated from the soil bacterium Sphingomonas paucimobilis.[4][8] This enzyme has been cloned and overexpressed in E. coli, making it accessible for synthetic applications.[8][9]
-
Enzyme Class: Amidohydrolase (EC 3.5.1.-)
-
Mechanism: Cbz-ase catalyzes the hydrolytic cleavage of the carbamate bond in N-Cbz protected amines. Unlike hydrogenolysis, which produces toluene and CO₂, the enzymatic reaction yields the deprotected amine, CO₂, and benzyl alcohol as byproducts.[10][11] This distinction is crucial for reaction monitoring via chromatographic methods like HPLC, where the appearance of the benzyl alcohol peak serves as a reliable indicator of reaction progress.[10][11]
-
Structure & Cofactors: The purified protein from S. paucimobilis has a reported molecular weight of approximately 155 kDa, composed of subunits around 44 kDa.[8] Structural modeling suggests the presence of a potential di-metal binding site, indicating it may be a metalloenzyme, a common feature in the amidohydrolase superfamily.[10][12][13]
-
Key Advantage - Selectivity: The paramount advantage of Cbz-ase is its remarkable selectivity.
-
Chemoselectivity: The enzyme acts specifically on the Cbz-carbamate linkage, leaving other sensitive protecting groups and functionalities untouched.[6][7]
-
Enantioselectivity: Cbz-ase exhibits strong preference for the L-enantiomer of protected amino acids. This property allows for the kinetic resolution of racemic mixtures, yielding the deprotected L-amino acid and the unreacted Cbz-D-amino acid, both with high enantiomeric excess (>99% ee).[8][9]
-
Substrate Specificity of Cbz-ase
Cbz-ase demonstrates broad substrate tolerance for a variety of Cbz-protected L-amino acids. The enzyme's activity is typically quantified by monitoring the depletion of the starting material or the formation of the benzyl alcohol byproduct via Reverse-Phase HPLC (RP-HPLC).[10][11]
| Substrate (N-Cbz-L-Amino Acid) | Relative Activity/Conversion | Notes |
| Cbz-L-Phenylalanine | High | Often used as a benchmark substrate. Reaction typically completes within 90 minutes with purified enzyme.[10][11] |
| Cbz-L-Tyrosine | High | Well-tolerated aromatic side chain.[9] |
| Cbz-L-Tryptophan | Moderate-High | The bulky indole side chain is accepted by the enzyme. |
| Cbz-L-Leucine | High | Demonstrates good activity towards aliphatic side chains.[9] |
| Cbz-L-Alanine | Moderate-High | Small aliphatic side chains are effective substrates.[7] |
| Cbz-L-Lysine | Moderate | The enzyme can accommodate basic side chains.[9] |
| Cbz-L-Proline | Moderate | The secondary amine structure of proline is accepted.[9] |
| Cbz-L-Glutamate | Moderate | Acidic side chains are tolerated.[7] |
| Cbz-D-Amino Acids | None to Negligible | The enzyme is highly stereospecific for the L-configuration.[8][9] |
| Table 1: Representative Substrate Scope of Sphingomonas paucimobilis Cbz-ase. Data synthesized from published reports.[9][10][11] |
Experimental Protocols
Protocol 1: Standard Enzymatic Deprotection of Cbz-L-Phenylalanine
This protocol provides a reliable starting point for the deprotection of a standard Cbz-protected amino acid using purified Cbz-ase.
Causality and Experimental Rationale:
-
Buffer System: A phosphate buffer at pH 7.5 is chosen as it provides good buffering capacity in the optimal pH range for Cbz-ase activity and mimics physiological conditions.[4][11]
-
Temperature: Incubation at 37°C is selected to ensure high enzymatic activity without risking thermal denaturation.[9]
-
Monitoring: RP-HPLC is the method of choice for monitoring as it can simultaneously track the disappearance of the hydrophobic Cbz-protected substrate and the appearance of the more polar free amino acid and the benzyl alcohol byproduct, providing a complete picture of the reaction's progress.[10][11]
-
Quenching: The reaction is quenched by adding an organic solvent (acetonitrile) and/or acid (TFA) to denature the enzyme, instantly stopping the reaction and preparing the sample for analysis.[4][11]
Materials:
-
N-Cbz-L-Phenylalanine
-
Purified recombinant Cbz-ase (e.g., 0.5 mg/mL solution)
-
Sodium Phosphate Buffer (50 mM, pH 7.5)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reaction vessel (e.g., 1.5 mL microcentrifuge tube or glass vial)
-
Incubator/shaker set to 37°C and 250 rpm
-
RP-HPLC system with a C18 column
Step-by-Step Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of N-Cbz-L-Phenylalanine in a minimal amount of a water-miscible organic solvent like DMSO or acetonitrile before diluting with the reaction buffer to the final concentration to ensure solubility.
-
Reaction Setup: In a 1.5 mL reaction vial, combine:
-
Incubation: Place the sealed reaction vial in an incubator-shaker set to 37°C with gentle agitation (e.g., 250 rpm).
-
Reaction Monitoring:
-
At regular intervals (e.g., t = 0, 15, 30, 60, 90, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to 100 µL of acetonitrile containing 0.1% TFA.
-
Vortex the sample and centrifuge at >10,000 x g for 5 minutes to pellet the precipitated enzyme.
-
Analyze the supernatant by RP-HPLC to determine the concentration of remaining substrate and formed products (L-Phenylalanine and benzyl alcohol).[10][11]
-
-
Reaction Work-up (Post-Completion):
-
Once the reaction has reached completion as determined by HPLC, terminate the entire reaction by adding an equal volume of acetonitrile.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
The resulting supernatant containing the deprotected amino acid can be taken forward for purification, typically by standard chromatographic techniques or crystallization.[4]
-
Advanced Application: One-Pot, Two-Step Cascade Deprotection
Cbz-ase can be integrated into powerful biocatalytic cascades. A published example demonstrates the one-pot, two-step deprotection of a doubly-protected amino acid, Cbz-L-Phe-OtBu.[9][10] In this process, the BS2 esterase first removes the tert-butyl ester group, and subsequently, Cbz-ase is added to remove the N-terminal Cbz group, yielding the free L-Phenylalanine.[10][11][14]
Rationale: This cascade highlights the compatibility of different enzymes under similar mild reaction conditions and the potential for building complex synthetic routes in a single vessel, improving process efficiency and reducing waste from intermediate work-ups and purifications.[11]
Considerations for Optimization and Scale-Up
-
Enzyme Immobilization: For industrial applications, immobilizing Cbz-ase onto a solid support is highly advantageous. Immobilization can enhance enzyme stability and, critically, allows for easy recovery and reuse of the biocatalyst, significantly reducing process costs.[15][16] Techniques like covalent attachment to epoxy resins or entrapment are viable strategies.[15]
-
Whole-Cell Biocatalysis: Instead of using purified enzyme, whole E. coli cells overexpressing Cbz-ase can be employed directly in the reaction.[4] This approach eliminates the need for costly and time-consuming protein purification, though it may require optimization to manage mass transfer limitations and potential side reactions from other cellular enzymes.
-
Substrate Solubility: For highly hydrophobic Cbz-protected substrates, solubility in the aqueous buffer can be a limiting factor. The addition of a small percentage (5-10%) of a water-miscible co-solvent, such as DMSO or acetonitrile, can improve substrate availability without completely inactivating the enzyme.[10]
Conclusion
Cbz-ase is a robust and highly selective biocatalyst for the deprotection of Cbz-protected amines. Its ability to operate under mild, aqueous conditions makes it an outstanding alternative to traditional chemical methods, particularly for sensitive and complex substrates. The high enantioselectivity further expands its utility in chiral synthesis and resolutions. By leveraging the protocols and principles outlined in this guide, researchers, scientists, and drug development professionals can effectively integrate this powerful enzymatic tool into their synthetic workflows, leading to cleaner, more efficient, and more sustainable chemical processes.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Developing deprotectase biocatalysts for synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-amino-beta-carboxymuconic-epsilon-semialdehyde decarboxylase (ACMSD) is a new member of the amidohydrolase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stabilization of enzymes via immobilization: Multipoint covalent attachment and other stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Incorporation of Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate in Advanced Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The design of peptides with enhanced therapeutic properties—such as increased potency, receptor selectivity, and proteolytic stability—is a paramount objective in medicinal chemistry. A proven strategy toward this goal is the introduction of conformational constraints into the peptide backbone. Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate emerges as a pivotal building block in this endeavor. As a cyclic β-amino acid derivative, its rigid cyclopentane scaffold imposes well-defined torsional angles upon the peptide chain, effectively guiding it into specific secondary structures like β-turns or sheets.[1][2] This guide provides an in-depth exploration of its application, detailing not only the "how" but the fundamental "why" behind its use, and offers comprehensive, field-tested protocols for its successful integration into synthetic peptides.
Introduction: The Rationale for Conformational Constraint
Native peptides often suffer from significant therapeutic limitations, primarily their high conformational flexibility and susceptibility to enzymatic degradation.[3][4] High flexibility can lead to non-specific binding to multiple receptors and a significant entropic penalty upon binding to the desired target. Proteolytic instability results in rapid clearance and poor bioavailability.
The incorporation of conformationally constrained non-natural amino acids, such as the title compound, directly addresses these challenges.[4][5] The cyclopentane ring locks the Cα-Cβ bond, restricting the peptide backbone's freedom of movement.[6][7] This pre-organization into a bioactive conformation can lead to:
-
Enhanced Binding Affinity: By reducing the entropic cost of binding, the molecule is already in a favorable conformation to interact with its target.
-
Increased Selectivity: A rigid conformation is less likely to adapt to the binding pockets of off-target receptors.[8]
-
Improved Proteolytic Resistance: The non-natural β-amino acid structure is not recognized by standard proteases, significantly extending the peptide's half-life.[3][7]
This compound is particularly valuable as it provides this structural rigidity while featuring two key functionalities for synthesis: an ethyl ester for C-terminal extension or modification and a carbobenzyloxy (Cbz) protected amine for N-terminal peptide bond formation.[9]
Physicochemical Properties & Handling
A clear understanding of the building block's properties is critical for its effective use and storage.
| Property | Value | Source(s) |
| CAS Number | 1140972-27-5 | [9][10][11] |
| Molecular Formula | C₁₆H₂₁NO₄ | [9][10][11] |
| Molecular Weight | 291.34 g/mol | [9][11] |
| Appearance | Colorless to yellow liquid | [12] |
| Purity | Typically ≥95% | [9][10][11] |
| Storage | Store at room temperature in a dry environment. | [9][12] |
| Key Functional Groups | 1. Cbz-protected amine: For N-terminal peptide coupling. 2. Ethyl ester: For C-terminal activation/hydrolysis. 3. Cyclopentane ring: Provides conformational rigidity. | [9] |
Core Synthetic Workflow: A Conceptual Overview
The integration of this building block into a peptide sequence, typically via Solid-Phase Peptide Synthesis (SPPS), follows a logical progression. The workflow is designed to ensure selective bond formation and deprotection at each step.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]
- 7. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 9. This compound [myskinrecipes.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 연구용시약 아펙스 [apextraders.co.kr]
- 12. This compound [myskinrecipes.com]
Navigating the Landscape of Chiral Amino Ester Synthesis for Pharmaceutical Development: An Application and Protocol Guide
Introduction: The Centrality of Chirality in Modern Drug Design
Chiral amino esters are indispensable building blocks in the synthesis of a vast array of pharmaceuticals. Their stereochemistry is a critical determinant of pharmacological activity, as enantiomers of a chiral drug can exhibit profoundly different efficacy, and toxicity.[1] Consequently, the development of robust, scalable, and economically viable methods for the synthesis of enantiomerically pure amino esters is a cornerstone of modern drug development. This guide provides an in-depth exploration of key methodologies for the large-scale synthesis of chiral amino esters, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Asymmetric Synthesis of Chiral Amino Esters
The industrial synthesis of chiral amino esters has evolved from classical resolution techniques to highly efficient asymmetric catalytic methods. The choice of strategy is dictated by factors such as the target molecule's structure, desired scale, cost of goods, and regulatory considerations.[2][3] This section delves into the most prominent and scalable of these methodologies.
Enzymatic and Chemo-enzymatic Synthesis: Precision and Sustainability
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions.[4][5] Enzymes, as natural catalysts, often exhibit exquisite chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts and simplifying downstream processing.[6]
Key Advantages:
-
High Enantioselectivity: Often achieving >99% enantiomeric excess (e.e.).[7]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.[6]
-
Reduced Environmental Impact: Biocatalytic processes are generally considered "greener" than their traditional chemical counterparts.[8]
Common Enzymatic Strategies:
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketoester, producing a chiral amino ester. The use of engineered TAs has significantly broadened the substrate scope to include bulky and structurally complex molecules.
-
Reductive Amination using Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of ketoesters using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH). Cofactor regeneration is a critical aspect of this process on a large scale.[6]
-
Lipases for Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic amino esters, where one enantiomer is selectively hydrolyzed or acylated, allowing for the separation of the two. While the theoretical maximum yield for the desired enantiomer is 50%, this can be overcome by coupling the resolution with in situ racemization in a dynamic kinetic resolution (DKR) process.[9]
Protocol 1: Scale-Up of Transaminase-Mediated Asymmetric Synthesis of a Chiral Amino Ester
This protocol outlines a general procedure for the gram-scale synthesis of an (S)-amino ester from a corresponding α-keto ester using a commercially available transaminase.
Materials:
-
α-Keto ester (10 g, 1.0 eq)
-
Transaminase (ATA) (e.g., ATA-217 or equivalent, as per screening)
-
Isopropylamine (IPM) as the amine donor (5-10 eq)
-
Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Reaction vessel with temperature and pH control
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve the α-keto ester in a minimal amount of a co-solvent if necessary, then add the potassium phosphate buffer.
-
Cofactor and Enzyme Addition: Add the PLP cofactor to the mixture, followed by the transaminase enzyme. Stir gently to ensure homogeneity.
-
Reaction Initiation: Add the isopropylamine to the reaction mixture to initiate the amination.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (typically 30-40°C) and pH. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chiral chromatography method (HPLC or GC) to determine conversion and enantiomeric excess.
-
Work-up and Extraction: Once the reaction has reached the desired conversion, quench the reaction by adjusting the pH to >10 with a suitable base (e.g., NaOH). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.
Troubleshooting:
-
Low Conversion:
-
Enzyme Inhibition: High concentrations of the ketoester or the product can inhibit the enzyme. Consider substrate feeding or in-situ product removal.
-
Suboptimal pH or Temperature: Ensure that the reaction parameters are within the optimal range for the specific transaminase used.
-
-
Low Enantioselectivity:
-
Incorrect Enzyme Choice: Screen a panel of transaminases to find the one with the best selectivity for your substrate.
-
Presence of Racemases: Ensure the enzyme preparation is free from contaminating racemases.
-
Asymmetric Phase-Transfer Catalysis: A Versatile Tool for α-Amino Acid Synthesis
Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the synthesis of chiral α-amino acids from glycine-derived Schiff bases.[10][11] The reaction involves the transfer of a reactant from an aqueous phase to an organic phase by a chiral phase-transfer catalyst, where the enantioselective alkylation occurs.
Causality Behind Experimental Choices:
-
Schiff Base: The use of a glycine Schiff base, typically with a benzophenone imine, serves to activate the α-proton, making it amenable to deprotonation and subsequent alkylation.
-
Chiral Catalyst: Cinchona alkaloid-derived quaternary ammonium salts are commonly used as chiral PTCs. The rigid, well-defined chiral environment of the catalyst directs the approach of the electrophile to the enolate, leading to high enantioselectivity.[10]
-
Two-Phase System: The biphasic (aqueous/organic) system allows for the use of inorganic bases (like NaOH or KOH) while keeping the organic substrate and product in the organic phase, simplifying work-up.
Protocol 2: Asymmetric Alkylation of a Glycine Schiff Base using Phase-Transfer Catalysis
This protocol describes a general procedure for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (5 g, 1.0 eq)
-
Benzyl bromide (1.1 eq)
-
(S)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide (1-5 mol%)
-
Toluene
-
50% aqueous potassium hydroxide (KOH) solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the glycine Schiff base, the chiral phase-transfer catalyst, and toluene.
-
Addition of Base and Alkylating Agent: Cool the mixture to 0°C in an ice bath. Add the benzyl bromide, followed by the dropwise addition of the 50% aqueous KOH solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, add water and ethyl acetate to the reaction mixture. Separate the organic layer, and wash it with brine.
-
Purification and Deprotection: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. The Schiff base and tert-butyl ester protecting groups can then be removed by acidic hydrolysis to yield the desired chiral amino acid.
Asymmetric Hydrogenation: A Highly Efficient Route to Chiral Amino Esters
Asymmetric hydrogenation of prochiral enamides or α-imino esters is one of the most efficient and atom-economical methods for producing chiral amino esters.[9] This method utilizes chiral transition metal catalysts, typically based on rhodium or ruthenium, with chiral phosphine ligands.
Key Considerations for Industrial Scale-up:
-
Catalyst Loading: Minimizing the catalyst loading is crucial for cost-effectiveness, as noble metal catalysts and chiral ligands can be expensive.[9]
-
Hydrogenation Conditions: High-pressure hydrogenation requires specialized equipment and safety protocols.
-
Substrate Purity: The purity of the substrate is critical, as impurities can poison the catalyst.
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of an α-Enamide Ester
This protocol provides a general method for the asymmetric hydrogenation of a methyl α-acetamidoacrylate derivative.
Materials:
-
Methyl α-acetamidoacrylate derivative (10 g, 1.0 eq)
-
[Rh(COD)2]BF4 (0.1-1 mol%)
-
Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos) (0.1-1.1 mol%)
-
Methanol (degassed)
-
High-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral ligand in degassed methanol in a reaction vessel. Stir for 15-30 minutes to form the active catalyst.
-
Substrate Addition: Add the α-enamide ester substrate to the catalyst solution.
-
Hydrogenation: Seal the reaction vessel and transfer it to the high-pressure autoclave. Purge the system with hydrogen gas several times before pressurizing to the desired pressure (typically 5-20 bar).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the hydrogen uptake to determine the reaction's progress.
-
Work-up: Once the hydrogen uptake ceases, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography. The enantiomeric excess should be determined by chiral HPLC or GC.
Data Presentation and Comparative Analysis
To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes key performance indicators for the methodologies discussed.
| Synthetic Strategy | Typical Catalyst/Reagent | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Enzymatic Transamination | Transaminase (ATA) | α-Keto ester | >90% | >99% | High enantioselectivity, mild conditions, environmentally friendly.[4] | Limited substrate scope for some enzymes, potential for product inhibition. |
| Asymmetric PTC | Chiral Quaternary Ammonium Salt | Glycine Schiff base | 80-95% | 90-99% | Operational simplicity, broad substrate scope, readily available catalysts.[10][11] | Catalyst loading can be high, requires removal of protecting groups. |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | α-Enamide ester | >95% | >99% | High yields and enantioselectivity, low catalyst loading.[9] | High cost of noble metal catalysts and ligands, requires high-pressure equipment. |
| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Racemic α-amino ester | >90% | >99% | Overcomes the 50% yield limitation of classical kinetic resolution.[12] | Requires careful optimization of both the resolution and racemization steps. |
Large-Scale Purification: The Final Hurdle
The purification of chiral amino esters on a large scale is as critical as their synthesis. The two primary methods employed in the industry are crystallization and chromatography.
-
Crystallization-Induced Dynamic Resolution (CIDR): This elegant technique combines purification and deracemization in a single step. In a supersaturated solution of a racemic mixture, the desired enantiomer preferentially crystallizes, shifting the equilibrium in the solution as the remaining enantiomer racemizes. This can theoretically lead to a 100% yield of the desired enantiomer.[13][14]
-
Preparative Chiral Chromatography: While often more expensive than crystallization, preparative HPLC is a versatile and highly effective method for separating enantiomers on a large scale, especially when crystallization is not feasible.[15][16] The choice of chiral stationary phase (CSP) is crucial for achieving good separation.[17][18]
Visualizing the Workflow: A Logical Approach
The following diagram illustrates a typical workflow for the development and scale-up of a chiral amino ester synthesis process.
Caption: A generalized workflow for the development of a large-scale chiral amino ester synthesis process.
Conclusion and Future Outlook
The large-scale synthesis of chiral amino esters is a dynamic field that continues to evolve, driven by the demands of the pharmaceutical industry for more efficient, cost-effective, and sustainable manufacturing processes. While traditional chemical methods remain relevant, the increasing adoption of biocatalysis and chemo-enzymatic cascades is paving the way for greener and more selective syntheses.[4] The future will likely see a greater integration of these technologies, along with advances in continuous flow chemistry, to further streamline the production of these vital chiral building blocks.[19] For drug development professionals, a thorough understanding of the principles and practicalities of these diverse synthetic methodologies is essential for navigating the complex path from laboratory discovery to commercial manufacturing.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 6. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. air.unimi.it [air.unimi.it]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. yakhak.org [yakhak.org]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
Application Notes and Protocols: Chiral HPLC Method for the Separation of Amino Acid Ester Enantiomers
Introduction
The enantiomeric purity of amino acids and their derivatives, such as esters, is a critical quality attribute in the pharmaceutical, agrochemical, and food industries.[1] Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and sensory properties. Consequently, robust and reliable analytical methods for the enantioselective analysis of amino acid esters are indispensable for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose, offering direct and accurate measurement of enantiomeric composition.[1][2]
This comprehensive guide provides a detailed exploration of the principles and practices involved in developing and implementing a chiral HPLC method for the separation of amino acid ester enantiomers. We will delve into the rationale behind selecting appropriate chiral stationary phases, optimizing mobile phase conditions, and addressing common challenges to achieve baseline resolution. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their expertise in this specialized area of chromatography.
The Foundation of Chiral Recognition in HPLC
The separation of enantiomers by chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2][3] The differing stability of these complexes leads to differential retention times, enabling their separation. The choice of the Chiral Stationary Phase (CSP) is therefore the most critical decision in developing a chiral separation method.[4]
A Decision-Making Framework for CSP Selection
The selection of an appropriate CSP is guided by the physicochemical properties of the amino acid ester. The following decision tree provides a logical starting point for method development.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Improving yield in Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate synthesis
An Expert Guide to Improving Yield in Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of this compound. This chiral building block is a critical intermediate in the development of various pharmaceuticals and peptidomimetics, where its constrained cyclopentane scaffold is invaluable for creating compounds with enhanced potency and selectivity.[1][2] Achieving high yield and diastereomeric purity of the desired (1R,2S) isomer, however, can be a significant challenge.
This guide is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we have compiled our field-proven insights into a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose issues, optimize your reaction conditions, and significantly improve your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Cbz-protection reaction is giving a low yield. What are the common causes and how can I fix it?
Low yield in the Cbz-protection of the parent amine, ethyl (1R,2S)-2-aminocyclopentanecarboxylate, is the most frequently encountered issue. The problem often stems from suboptimal reaction conditions, reagent quality, or improper pH control.
Core Concept: The Schotten-Baumann Reaction
The reaction of an amine with benzyl chloroformate (Cbz-Cl) is typically performed under Sch.otten-Baumann conditions, which involves an aqueous basic solution.[3] The base serves two critical purposes: it neutralizes the HCl byproduct and maintains the amine in its deprotonated, nucleophilic state. However, pH control is a delicate balance; excessively high pH can promote racemization and hydrolysis of the ester, while low pH can protonate the starting amine (reducing its nucleophilicity) or cause the Cbz-Cl to decompose.[4]
Troubleshooting Workflow: Low Yield in Cbz-Protection
The following workflow can help you systematically diagnose the issue.
Caption: Troubleshooting workflow for low-yield Cbz-protection.
Optimization Strategies & Recommended Protocol
| Parameter | Standard Condition | Optimized Condition & Rationale |
| Base | NaHCO₃ or Na₂CO₃ | Mixed Buffer (e.g., 2:1 Na₂CO₃:NaHCO₃): This provides superior pH control, maintaining the optimal range of 8-10 to prevent Cbz-Cl degradation and minimize racemization.[4] Use at least 2 equivalents. |
| Solvent | Dichloromethane (DCM) or THF | Biphasic (THF/Water or Dioxane/Water): A biphasic system helps dissolve both the organic-soluble Cbz-Cl and the water-soluble amine salt, improving reaction kinetics.[5] |
| Temperature | Room Temperature | 0 °C (Ice Bath): Adding Cbz-Cl dropwise at 0 °C is critical. This minimizes side reactions, such as the formation of unwanted byproducts, and controls the exothermic nature of the reaction.[5] |
| Reagent | Cbz-Cl | Use Fresh Reagent: Benzyl chloroformate is sensitive to moisture and can degrade into benzyl alcohol and HCl. Use a freshly opened bottle or one that has been stored properly under inert gas.[5] |
Detailed Protocol for Optimized Cbz-Protection
-
Dissolve the starting amine (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath with vigorous stirring.
-
Add sodium bicarbonate (2.0-2.5 equivalents) to the solution. A mixed base system can also be effective.[4]
-
Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Q2: I'm getting a mixture of diastereomers. How can I improve the stereochemical purity of my product?
The target molecule has (1R,2S) stereochemistry. Obtaining other diastereomers like (1S,2R), (1R,2R), or (1S,2S) is a common problem, especially if the synthesis starts from a racemic or diastereomeric mixture of the parent amine. Improving the yield of the correct isomer is a matter of either stereoselective synthesis or efficient separation.
Core Concept: Diastereomers Have Different Physical Properties
Unlike enantiomers, diastereomers possess distinct physical properties, including different boiling points, melting points, and solubility.[6][7] This fundamental difference is the key to their separation by standard laboratory techniques like crystallization or chromatography.
Strategy 1: Chiral Resolution of the Starting Amine
If you are starting with a mixture of stereoisomers of ethyl 2-aminocyclopentanecarboxylate, the most direct path to the pure (1R,2S) product is to resolve the amine before the Cbz-protection step.
-
Method: Diastereomeric salt formation. React the racemic amine with a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid).[7] The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from the solution.
-
Advantage: Working with the pure amine from the start prevents wasting Cbz-Cl on the unwanted isomer and simplifies the final purification.
Strategy 2: Purification of the Final Cbz-Protected Product
If resolution of the starting material is not feasible, the diastereomeric mixture of Ethyl 2-(Cbz-amino)cyclopentanecarboxylate must be separated.
Logical Relationship of Stereoisomers
Caption: Synthetic path leading to a diastereomeric mixture.
Recommended Purification Conditions for Diastereomer Separation
Flash column chromatography is the most effective method for separating these diastereomers.[6][8]
| Parameter | Recommended Condition | Rationale & Expert Tips |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard silica is effective. The polarity difference between cis and trans isomers is usually sufficient for separation. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The different diastereomers will elute at different solvent compositions. |
| Monitoring | TLC with KMnO₄ stain | Use TLC to carefully track the separation. The carbamate group may not be strongly UV-active, making a potassium permanganate stain essential for visualization. |
| Loading | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before loading it onto the column (dry loading) often provides sharper bands and better resolution compared to wet loading. |
Detailed Protocol for Chromatographic Separation
-
Prepare a silica gel column with a diameter appropriate for the scale of your reaction.
-
Dissolve the crude diastereomeric mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with a low-polarity solvent system (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Collect fractions and monitor them by TLC. The less polar diastereomers will typically elute first.
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:EtOAc) to elute the more polar diastereomers.
-
Combine the fractions containing the pure desired (1R,2S) isomer and concentrate under reduced pressure.
Q3: The reaction seems to have stalled and is incomplete. What should I do?
An incomplete reaction, where a significant amount of starting amine remains even after an extended period, points to issues with reactivity.
-
Check Catalyst/Reagent Activity: If using a method other than the standard Cbz-Cl protection, ensure any catalysts are active. For the standard protection, the primary concern is the quality of the Cbz-Cl.[5] If it has degraded, it will not effectively acylate the amine.
-
Increase Reaction Time or Temperature: While the Cbz protection is typically run at 0 °C to room temperature, gentle heating (e.g., to 40 °C) can sometimes drive a sluggish reaction to completion.[9] However, this should be done cautiously as it increases the risk of side reactions and epimerization. Monitor carefully by TLC.
-
Re-evaluate Base Stoichiometry: An insufficient amount of base can lead to the protonation of the starting amine, effectively shutting down the reaction. Ensure at least two equivalents of base are used to neutralize the generated HCl and drive the equilibrium forward.[5]
References
- 1. This compound [myskinrecipes.com]
- 2. (1R,2S)-Ethyl 2-Hydroxycyclopentanecarboxylate [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. santaisci.com [santaisci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Chiral Amino Ester Purification
Welcome to the dedicated technical support center for the purification of chiral amino esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity enantiomers. Here, we move beyond standard protocols to address the nuanced issues that can compromise yield, enantiomeric excess (ee), and overall success.
Part 1: Troubleshooting Guide - Common Challenges & Solutions
This section addresses specific, frequently encountered problems during the purification of chiral amino esters. Each entry is formatted as a question you might ask, followed by a detailed, experience-driven answer.
Q1: My enantiomeric excess (ee) is decreasing after chiral chromatography. What's causing this on-column racemization?
A1: This is a critical issue, often rooted in the inherent chemical instability of the amino ester itself, exacerbated by the chromatographic conditions. The primary culprit is the acidic proton on the alpha-carbon (the stereocenter). Its abstraction by a base, followed by reprotonation, can lead to inversion of the stereocenter.
Root Causes & Mechanistic Insights:
-
Mobile Phase pH: The most common cause is a basic mobile phase. Additives like diethylamine (DEA) or triethylamine (TEA), often used to improve peak shape for basic compounds, can be sufficiently basic to abstract the alpha-proton. This is particularly problematic for amino esters with electron-withdrawing groups that increase the acidity of this proton.
-
Stationary Phase Interactions: Some chiral stationary phases (CSPs), especially those with basic sites, can contribute to on-column racemization. The interaction of the amino ester with these sites can facilitate the proton abstraction/reprotonation cycle.
-
Temperature: Elevated temperatures, sometimes used to improve efficiency or reduce viscosity, can provide the activation energy needed for racemization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-column racemization.
Step-by-Step Protocol: Mitigating On-Column Racemization
-
Baseline Establishment: First, confirm the initial ee of your crude sample using a rapid, low-temperature chiral method (if possible) to ensure the starting material is not the issue.
-
Mobile Phase Modification:
-
If using a basic additive, try reducing its concentration in increments of 0.05%.
-
If reduction is insufficient, switch to a weaker base. For example, replace 0.1% DEA with 0.1% ethanolamine.
-
For acidic amino esters, consider using an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) at 0.1% to suppress the deprotonation of the alpha-carbon.
-
-
Temperature Control: Set the column oven to 25°C. If resolution is poor at this temperature, it is preferable to optimize the mobile phase composition rather than increasing the temperature.
-
CSP Screening: If racemization persists, the stationary phase itself may be the issue. Screen a range of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find a system that provides good separation with minimal on-column degradation.
Q2: I'm seeing significant peak tailing and low recovery of my amino ester from a polysaccharide-based chiral column. What's happening?
A2: This is a classic sign of strong, undesirable secondary interactions between your analyte and the stationary phase. Amino esters are bifunctional, possessing both a basic amine and a group (the ester) that can act as a hydrogen bond acceptor.
Underlying Causes:
-
Ionic Interactions: The primary amine is likely protonated by residual acidic sites (silanols) on the silica backbone of the CSP, leading to strong ionic binding and peak tailing.
-
Hydrogen Bonding: The ester and amine groups can engage in strong hydrogen bonding with the chiral selector (e.g., the carbamate groups on a polysaccharide CSP), which can also contribute to peak broadening and tailing if the kinetics of association/dissociation are slow.
Solutions:
| Strategy | Mechanism of Action | Typical Protocol | Pros & Cons |
| Add a Basic Modifier | The modifier (e.g., DEA) competes with the amino ester for acidic sites on the stationary phase, masking them and preventing strong ionic interactions. | Add 0.1-0.5% DEA or other suitable amine to the mobile phase. | Pro: Highly effective for reducing tailing. Con: Can cause racemization (see Q1). |
| Add an Acidic Modifier | The acid (e.g., TFA) protonates the amino group of the analyte in the mobile phase, reducing its interaction with the CSP. | Add 0.1% TFA or FA to the mobile phase. | Pro: Can improve peak shape for certain compounds. Con: May alter retention and selectivity. |
| Increase Ionic Strength | Adding a salt (e.g., ammonium formate) to the mobile phase can disrupt ionic interactions. | Use a buffered mobile phase, such as 10 mM ammonium formate. | Pro: Effective for ionic analytes. Con: Not suitable for all detection methods (e.g., MS). |
| Change the CSP | Switch to a CSP with a different surface chemistry, such as one based on a different chiral selector or a polymer-based support. | Screen columns like Chiralpak IA, IB, etc. (immobilized) which are often more robust. | Pro: May eliminate the root cause of the interaction. Con: Requires method re-development. |
Q3: My resolution between enantiomers is poor (<1.5). How can I improve it without causing the issues mentioned above?
A3: Achieving good resolution is a balancing act between thermodynamics (selectivity) and kinetics (efficiency). Here’s a systematic approach to improving it.
Method Development Workflow for Resolution Enhancement:
Caption: Systematic workflow for improving chiral resolution.
Key Considerations:
-
Choice of Chiral Stationary Phase (CSP): This is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for their broad applicability. However, for highly polar or ionizable amino esters, macrocyclic glycopeptide-based CSPs (e.g., vancomycin or teicoplanin-based) can offer unique selectivity.
-
Mobile Phase Composition:
-
Normal Phase (NP): A mixture of a non-polar solvent (like heptane or hexane) and an alcohol (like isopropanol or ethanol) is common. The alcohol acts as a polar modifier, and its concentration has a strong effect on retention and selectivity.
-
Polar Organic Mode (PO): Using polar organic solvents like acetonitrile or methanol can be effective for more polar amino esters.
-
Reversed Phase (RP): An aqueous mobile phase with an organic modifier (like acetonitrile or methanol) is also possible, especially with certain CSPs.
-
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the main advantages of using Supercritical Fluid Chromatography (SFC) for chiral amino ester purification?
A: SFC offers several key advantages:
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput compared to HPLC.
-
Reduced Solvent Consumption: SFC primarily uses CO2, a green and inexpensive solvent, significantly reducing the consumption of organic solvents.
-
Easier Sample Recovery: Evaporating the CO2 is straightforward, simplifying the recovery of the purified enantiomers.
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution for compounds that are difficult to separate by HPLC.
Q: Can I use derivatization to improve the separation of my amino esters?
A: Yes, derivatization is a powerful strategy. By converting the amino and/or ester groups into other functionalities, you can:
-
Improve Detectability: Introduce a chromophore or fluorophore for better UV or fluorescence detection.
-
Enhance Selectivity: Change the analyte's structure to better fit the chiral selector of the CSP. Common derivatizing agents include those that form amides (e.g., with a chiral acid) or carbamates.
-
Increase Volatility: For gas chromatography (GC) analysis, derivatization to form more volatile esters or amides is often necessary.
However, be aware that derivatization adds extra steps to your workflow and introduces the risk of racemization during the derivatization reaction itself.
Q: How do I choose between preparative chromatography and classical resolution methods like diastereomeric salt formation?
A: The choice depends on several factors:
| Method | When to Use | Advantages | Disadvantages |
| Preparative Chiral Chromatography | When high purity (>99% ee) is required for a wide range of compounds. | Broad applicability, high purity achievable, direct separation of enantiomers. | High cost of CSPs and solvents, can be complex to scale up. |
| Diastereomeric Salt Formation & Recrystallization | For scalable processes, particularly in later-stage development and manufacturing. | Cost-effective, highly scalable, can yield very high purity material. | Requires a suitable chiral resolving agent, process development can be lengthy, may not work for all compounds. |
Technical Support Center: Preserving Chiral Integrity During Cbz Group Removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Chirality
The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in peptide synthesis and the broader field of organic chemistry for amine protection.[1] Its stability and the variety of available deprotection methods make it highly versatile. However, the removal of the Cbz group, if not performed under carefully controlled conditions, can lead to the loss of stereochemical integrity at the adjacent chiral center—a catastrophic event in the synthesis of chiral drugs and peptides. This guide will dissect the causes of racemization during Cbz deprotection and provide actionable strategies to maintain the enantiopurity of your compounds.
Core Principles: Understanding the Mechanisms of Racemization
Racemization during amino acid manipulation, including deprotection steps, primarily proceeds through two general mechanisms:
-
Direct Enolization: Abstraction of the acidic α-proton of the amino acid derivative by a base leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers.
-
Oxazolone Formation: In the context of peptide synthesis, the activated carboxyl group of an N-protected amino acid can be attacked intramolecularly by the amide oxygen, forming a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization. While this is a major concern during peptide coupling, the conditions for Cbz removal must also be scrutinized to prevent any possibility of oxazolone formation or direct enolization.[2]
The choice of deprotection method and the reaction conditions are therefore paramount in mitigating these racemization pathways.
Troubleshooting & FAQs: Navigating Cbz Deprotection Challenges
This section addresses common issues encountered during Cbz removal in a practical question-and-answer format, providing both mechanistic explanations and detailed protocols.
Question 1: My Cbz deprotection via catalytic hydrogenolysis is showing signs of racemization. I thought this was the mildest method. What could be going wrong?
Answer:
While catalytic hydrogenolysis (H₂/Pd-C) is indeed one of the mildest and most common methods for Cbz removal, racemization is not entirely unheard of, although it is less frequent than with other methods.[3][4] Here are the potential culprits and how to address them:
Root Causes of Racemization in Hydrogenolysis:
-
Basic or Acidic Impurities: Traces of base or acid on your glassware, in your solvent, or as a residue from a previous step can be sufficient to catalyze the enolization of the substrate on the catalyst surface.
-
Prolonged Reaction Times at Elevated Temperatures: While generally performed at room temperature, extended reaction times, especially with heating, can increase the risk of epimerization.
-
Catalyst Batch Variation: The activity and properties of palladium on carbon can vary between suppliers and even batches. Some catalysts may possess acidic or basic sites that can contribute to racemization.
Troubleshooting Protocol for Racemization-Free Catalytic Hydrogenolysis:
This protocol is designed to minimize the risk of racemization by ensuring neutral conditions and efficient reaction.
Diagram of the Catalytic Hydrogenolysis Workflow
Caption: Workflow for Minimizing Racemization During Catalytic Hydrogenolysis.
Step-by-Step Methodology:
-
Preparation: Dissolve the Cbz-protected amino acid (1.0 equivalent) in a high-purity, neutral solvent such as ethanol, methanol, or ethyl acetate.[5] Ensure all glassware is thoroughly cleaned and rinsed to remove any acidic or basic residues.
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol% under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon or a hydrogenation apparatus.[6]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to stop the reaction as soon as the starting material is consumed to avoid unnecessary exposure to the reaction conditions.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. The filtrate, containing the deprotected amine, can then be concentrated under reduced pressure.
Question 2: I am using HBr in acetic acid to remove a Cbz group, but I am observing significant epimerization. How can I prevent this?
Answer:
Deprotection with hydrogen bromide in acetic acid (HBr/AcOH) is a common method, especially for substrates that are sensitive to hydrogenation.[5][7] However, the strong acidic conditions and the potential for elevated temperatures make this method prone to racemization.
Mechanism of Racemization in HBr/AcOH:
The strong acid protonates the carbonyl oxygen of the carboxylic acid, which increases the acidity of the α-proton. The bromide ion or acetate can then act as a base to abstract this proton, leading to the formation of a planar enol intermediate, which then tautomerizes back to the racemic carboxylic acid.
Strategies to Mitigate Racemization with Acidic Cleavage:
| Strategy | Description | Key Considerations |
| Lower the Temperature | Perform the reaction at 0°C or even lower if the reaction rate is acceptable. | This will significantly slow down both the deprotection and racemization rates. Reaction times will need to be extended. |
| Use Milder Lewis Acid Conditions | A combination of a Lewis acid like Aluminum Chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be highly effective for Cbz removal with no racemization observed.[1][4] | This method offers excellent functional group tolerance and is a safer alternative to HBr/AcOH.[1][4] |
| Use Trimethylsilyl Iodide (TMSI) | TMSI can be used for Cbz deprotection. It is often generated in situ from TMSCl and NaI. The reaction proceeds via nucleophilic attack of iodide on the benzyl group. | The byproduct, benzyl iodide, is a potential alkylating agent, which could be a concern. The reaction should be performed under anhydrous conditions.[8][9] |
Recommended Protocol for Low-Racemization Acidic Deprotection (AlCl₃/HFIP): [1]
-
Dissolution: Dissolve the Cbz-protected amine (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Reagent Addition: Add Aluminum chloride (AlCl₃) (3 equivalents) at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction with dichloromethane (CH₂Cl₂), quench with aqueous sodium bicarbonate, and extract the product.
Question 3: Is transfer hydrogenation a better option than catalytic hydrogenolysis to avoid racemization?
Answer:
Catalytic transfer hydrogenation, which uses a hydrogen donor in the presence of a catalyst (commonly Pd/C), is often considered a safer and more convenient alternative to using hydrogen gas.[4][6] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[5]
In terms of racemization, transfer hydrogenation is generally considered to be as mild as catalytic hydrogenolysis. The key to preventing racemization with this method is again the control of reaction conditions and the purity of the reagents.
Diagram of Racemization Prevention Strategies
Caption: Key Strategies to Prevent Racemization Across Different Cbz Deprotection Methods.
Protocol for Cbz Deprotection via Transfer Hydrogenation with Ammonium Formate: [5]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as for catalytic hydrogenolysis.
Summary Table of Cbz Deprotection Methods and Racemization Risk
| Deprotection Method | Reagents | Racemization Risk | Mitigation Strategies |
| Catalytic Hydrogenolysis | H₂, Pd/C | Low | Ensure neutral pH, use high-purity reagents, minimize reaction time, and run at room temperature. |
| Transfer Hydrogenation | Ammonium Formate, Formic Acid, etc., Pd/C | Low | Same as catalytic hydrogenolysis. |
| Acidic Cleavage | HBr/AcOH | High | Perform at low temperatures; consider alternative, milder acidic conditions. |
| Milder Acidic Cleavage | AlCl₃/HFIP | Very Low[1] | Follow the established protocol; this is a highly recommended alternative to HBr/AcOH.[1][4] |
| Lewis Acid Cleavage | TMSI | Moderate | Use under anhydrous conditions and be mindful of the benzyl iodide byproduct. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Low | A good option for substrates with functionalities sensitive to reduction or strong acids.[10] |
Conclusion
The removal of the Cbz protecting group is a routine but critical step in the synthesis of complex chiral molecules. While racemization is a potential pitfall, it can be effectively avoided through a thorough understanding of the underlying mechanisms and careful control of reaction conditions. For maximal preservation of chiral integrity, catalytic hydrogenolysis or transfer hydrogenation under strictly neutral conditions are the methods of choice. When these are not feasible due to the presence of other reducible functional groups, milder acidic conditions using AlCl₃/HFIP offer a robust and racemization-free alternative. By following the protocols and troubleshooting advice outlined in this guide, researchers can confidently deprotect Cbz-amines while preserving the stereochemical purity of their hard-won products.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. mdpi.com [mdpi.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 10. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Substituted Cyclopentanecarboxylates
Welcome to the technical support center for the synthesis of substituted cyclopentanecarboxylates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your synthetic routes. Our focus is on providing practical, mechanistically grounded advice to optimize your reactions and isolate your desired products with high purity and yield.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
My Dieckmann condensation is giving low yields. What are the likely causes?
-
I'm observing significant amounts of over-alkylation in my product mixture. How can I improve selectivity?
-
My Michael addition reaction is sluggish and incomplete. What can I do?
-
During workup, I'm losing my product through decarboxylation. How can this be prevented?
-
I am struggling with controlling stereochemistry and getting mixtures of diastereomers. What are the key factors to consider?
-
-
In-Depth Troubleshooting Guides
-
Guide 1: Suppressing Competing Elimination Reactions in Enolate Alkylations
-
Guide 2: Managing Regioselectivity in the Alkylation of Unsymmetrical Cyclopentanone Derivatives
-
Guide 3: Preventing Polymerization in Michael Addition Reactions
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Dieckmann Condensation to Form a Cyclopentanone β-Keto Ester
-
Protocol 2: Regioselective Alkylation of an Unsymmetrical Cyclopentanone via Kinetic Enolate Formation
-
-
References
Frequently Asked Questions (FAQs)
My Dieckmann condensation is giving low yields. What are the likely causes?
Low yields in a Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, can stem from several factors.[1][2][3]
-
Base and Solvent Choice: The traditional use of sodium ethoxide in ethanol can be problematic.[1] The ethoxide can act as a nucleophile, leading to transesterification if your starting material has different ester groups. Furthermore, the equilibrium may not strongly favor the product. Using a strong, non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or toluene can minimize side reactions and drive the reaction to completion.[1]
-
Reverse Claisen Condensation: If the resulting β-keto ester does not have an enolizable proton, the reaction can be reversible, and the equilibrium may favor the starting diester.[2] This is particularly an issue if the carbon between the newly formed ketone and the ester is fully substituted.
-
Intermolecular Condensation: If the reaction is too concentrated, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to oligomeric byproducts. Running the reaction at high dilution can favor the formation of the cyclic product.
-
Hydrolysis: Meticulously dry conditions are crucial. Any water present can hydrolyze the ester starting material or the β-keto ester product, especially under basic conditions.
I'm observing significant amounts of over-alkylation in my product mixture. How can I improve selectivity?
Over-alkylation, or polyalkylation, is a common issue when alkylating the enolate of a β-keto ester or a cyclopentanone derivative.[4][5]
-
Stoichiometry of the Base: Using a full equivalent of a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) ensures complete conversion of the starting material to the enolate. This minimizes the presence of the starting ketone or β-keto ester, which can act as a proton source to quench the desired enolate, leading to a mixture that can be further alkylated.
-
Addition Order and Temperature: Add the alkylating agent slowly to a solution of the pre-formed enolate at low temperatures (e.g., -78 °C). This helps to control the reaction rate and minimize side reactions.
-
Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, allyl bromide) are more prone to causing over-alkylation. If possible, consider using a less reactive electrophile.
-
Malonic Ester Synthesis Approach: For the synthesis of substituted cyclopentyl carboxylic acids, a malonic ester synthesis approach provides excellent control. The dialkylated malonic ester can be hydrolyzed and decarboxylated to yield the desired substituted carboxylic acid, avoiding over-alkylation at the cyclopentane ring itself.[6]
My Michael addition reaction is sluggish and incomplete. What can I do?
The Michael addition, the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation.[7][8] However, its efficiency can be influenced by several factors.
-
Catalyst Choice: While strong bases like alkoxides can be used, they can also promote side reactions.[9] Consider using milder basic catalysts like piperidine or triethylamine. In some cases, Lewis acids or even transition metals can catalyze the reaction under neutral or slightly acidic conditions.[9]
-
Reactivity of the Michael Donor and Acceptor: The acidity of the Michael donor (the nucleophile) and the electrophilicity of the Michael acceptor are critical. If the donor is not sufficiently acidic, a stronger base may be required to generate the nucleophile. If the acceptor is not very electrophilic, a catalyst may be needed to activate it.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Protic solvents can solvate the nucleophile and reduce its reactivity. Aprotic polar solvents are often a good choice.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions like polymerization or retro-Michael additions.[9] It is often best to start at room temperature or below and gently heat if necessary.
During workup, I'm losing my product through decarboxylation. How can this be prevented?
The loss of a carboxyl group as carbon dioxide is a common side reaction for β-keto acids, which are often intermediates in the synthesis of substituted cyclopentanones from β-keto esters.[4][10]
-
Avoid Harsh Acidic or Basic Conditions and Heat: The hydrolysis of a β-keto ester to a β-keto acid, followed by decarboxylation, is promoted by both acid and base, especially with heating.[11][12] During workup, use dilute, cold acid for neutralization and avoid prolonged exposure to strong acids or bases.
-
Gentle Hydrolysis Conditions: If hydrolysis of a β-keto ester is necessary, consider using milder conditions. For example, enzymatic hydrolysis or using specific reagents under controlled pH can sometimes cleave the ester without inducing significant decarboxylation.
-
Palladium-Catalyzed Decarboxylation-Hydrogenolysis: For allyl β-keto esters, palladium-catalyzed decarboxylation-hydrogenolysis can occur under neutral conditions at room temperature, offering a milder alternative to traditional hydrolysis and decarboxylation.[11]
I am struggling with controlling stereochemistry and getting mixtures of diastereomers. What are the key factors to consider?
Controlling the stereochemistry at newly formed stereocenters is a significant challenge in the synthesis of substituted cyclopentanes.
-
Substrate Control: The existing stereocenters in your starting material can direct the approach of reagents, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselectivity.
-
Reagent Control: The use of chiral auxiliaries, catalysts, or reagents can induce stereoselectivity. For example, Evans oxazolidinones are commonly used as chiral auxiliaries to direct alkylation reactions.[13]
-
Epimerization: Be aware of the potential for epimerization, the change in configuration at one stereocenter.[14] This can occur under either acidic or basic conditions, especially if a stereocenter is adjacent to a carbonyl group. It may be necessary to protect sensitive functional groups or carefully control the pH throughout the synthesis and purification process.
-
Reaction Conditions: Temperature and solvent can also influence the diastereoselectivity of a reaction by affecting the transition state energies.
In-Depth Troubleshooting Guides
Guide 1: Suppressing Competing Elimination Reactions in Enolate Alkylations
A common side reaction during the alkylation of cyclopentanone enolates is the E2 elimination of the alkyl halide, which is competitive with the desired SN2 reaction.[5][6][15] This is particularly problematic with secondary alkyl halides and when using sterically hindered bases.
Causality: The enolate is a strong base as well as a good nucleophile. If the alkyl halide is sterically hindered, the enolate may act as a base and abstract a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene and the unreacted enolate.
Troubleshooting Steps:
-
Choice of Alkylating Agent: Whenever possible, use primary or methyl halides, as they are much less prone to elimination.[6] Allylic and benzylic halides are also good substrates for SN2 reactions.[6] Avoid using secondary and tertiary halides.[6][15]
-
Base and Temperature: Use a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) to form the enolate.[5] The low temperature disfavors the higher activation energy pathway of elimination.
-
Solvent: Polar aprotic solvents like THF are generally preferred for enolate alkylations as they solvate the metal cation without strongly solvating the enolate, thus maintaining its nucleophilicity.
Caption: Competing SN2 and E2 pathways in enolate alkylation.
Guide 2: Managing Regioselectivity in the Alkylation of Unsymmetrical Cyclopentanone Derivatives
When an unsymmetrical cyclopentanone is deprotonated, two different enolates can form, leading to a mixture of regioisomeric alkylation products.[5][15] The control of regioselectivity depends on whether the reaction is under kinetic or thermodynamic control.[5][16]
Causality:
-
Kinetic Enolate: The kinetic enolate is formed faster and is typically the less substituted enolate. Its formation is favored by strong, sterically hindered bases at low temperatures.[5][16] The protons on the less substituted α-carbon are more sterically accessible.[16]
-
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is usually the more substituted one. Its formation is favored by weaker bases at higher temperatures, which allow for equilibration to the more stable enolate.[5][16]
Troubleshooting & Optimization:
| Condition | Kinetic Control (Less Substituted Product) | Thermodynamic Control (More Substituted Product) |
| Base | LDA (Lithium diisopropylamide) | NaH, NaOEt, t-BuOK |
| Temperature | Low (-78 °C) | Room Temperature or higher |
| Solvent | Aprotic (e.g., THF) | Protic or Aprotic |
Protocol for Kinetic Alkylation: A detailed protocol for regioselective alkylation via the kinetic enolate is provided in the "Experimental Protocols" section.
Caption: Kinetic vs. Thermodynamic control in enolate alkylation.
Guide 3: Preventing Polymerization in Michael Addition Reactions
A significant side reaction in Michael additions, particularly when using highly reactive Michael acceptors like acrylates, is polymerization of the acceptor.[17][18]
Causality: The basic conditions used to generate the nucleophile can also initiate the anionic polymerization of the α,β-unsaturated carbonyl compound.
Preventative Measures:
-
Controlled Addition: Add the Michael acceptor slowly to the reaction mixture containing the nucleophile. This keeps the instantaneous concentration of the acceptor low, minimizing its self-reaction.[17]
-
Use of Inhibitors: In some cases, radical inhibitors like hydroquinone can be added in small amounts to suppress radical-initiated polymerization, which can be a competing pathway.[9][18]
-
Lower Reaction Temperature: Polymerization is often favored at higher temperatures. Conducting the reaction at room temperature or below can significantly reduce the rate of polymerization.[9][17]
-
Milder Reaction Conditions: If possible, use milder catalysts that are less likely to initiate polymerization.
Experimental Protocols
Protocol 1: General Procedure for Dieckmann Condensation to Form a Cyclopentanone β-Keto Ester
This protocol describes the intramolecular cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl adipate
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium ethoxide (1.0 eq) and anhydrous toluene.
-
Heat the mixture to reflux to dissolve the sodium ethoxide.
-
Add a solution of diethyl adipate (1.0 eq) in anhydrous toluene dropwise to the refluxing mixture over 1 hour.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly add cold, dilute HCl to neutralize the reaction mixture until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude β-keto ester.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Regioselective Alkylation of an Unsymmetrical Cyclopentanone via Kinetic Enolate Formation
This protocol describes the methylation of 2-methylcyclopentanone at the less substituted position.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2-Methylcyclopentanone
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of 2-methylcyclopentanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-3 hours at this temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Analyze the crude product by GC-MS or ¹H NMR to determine the isomeric ratio and purify by column chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. aklectures.com [aklectures.com]
- 5. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cbz Deprotection
Welcome to the Technical Support Center for optimizing the palladium-catalyzed deprotection of the carbobenzyloxy (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and actionable troubleshooting advice for this crucial transformation in organic synthesis.
The Cbz group is a cornerstone in peptide synthesis and complex molecule construction due to its general stability and versatile removal methods.[1] However, its most common deprotection method, palladium-catalyzed hydrogenolysis, can present challenges ranging from slow reaction rates to unexpected side reactions. This resource addresses these issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Fundamentals of Cbz Deprotection via Palladium Catalysis
The removal of the Cbz group via palladium catalysis is a hydrogenolysis reaction.[2] The process involves the cleavage of the benzylic C-O bond by hydrogen, which is activated on the surface of the palladium catalyst. The reaction ultimately yields the deprotected amine, toluene, and carbon dioxide, which are easily removed.[3]
The Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the Cbz-protected amine to the Pd(0) surface, followed by hydrogenolysis and reductive elimination.
References
Technical Support Center: Overcoming Solubility Challenges of Protected Amino Acids in Organic Solvents
<_ _>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with protected amino acids in organic solvents during peptide synthesis and other synthetic methodologies. Here, we move beyond simple protocols to explain the underlying chemical principles governing these challenges, providing you with the knowledge to troubleshoot effectively.
Introduction: The Solubility Conundrum
Protected amino acids are the foundational building blocks of synthetic peptides. Their solubility in organic solvents is paramount for efficient and successful synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] However, achieving complete dissolution can be a significant hurdle, leading to incomplete reactions, lower yields, and impurities.[2] This guide will dissect the factors influencing solubility and provide actionable solutions to overcome these obstacles.
The solubility of a protected amino acid is a delicate interplay of several factors: the nature of the protecting group, the physicochemical properties of the amino acid side chain, the choice of solvent, and the potential for intermolecular interactions.[3] Understanding these elements is the first step toward rational problem-solving.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc- or Boc-protected amino acid not dissolving in a standard solvent like DMF or DCM?
Several factors can contribute to poor solubility even in commonly used solvents:
-
Intermolecular Interactions: The protecting groups themselves can be a source of insolubility. For instance, the aromatic fluorenyl group in Fmoc-protected amino acids can lead to aggregation via π-stacking.[4] Similarly, the bulky nature of both Fmoc and Boc groups can contribute to poor solvation.[5][6]
-
Amino Acid Side Chain Properties: The inherent hydrophobicity of an amino acid's side chain plays a crucial role.[7][8] Amino acids with bulky, nonpolar side chains (e.g., Valine, Leucine, Isoleucine, Phenylalanine) are often less soluble in polar aprotic solvents like DMF.[3][7]
-
Solvent Quality: The purity of the solvent is critical. For example, DMF can degrade over time to form dimethylamine, which can react with Fmoc groups and affect solubility and reaction outcomes.[9][10]
-
Crystalline Structure: Protected amino acids are often crystalline solids.[5][6][11][12] The energy required to break down this crystal lattice and solvate the individual molecules can be substantial.
Q2: Can the choice of protecting group significantly impact solubility?
Absolutely. The protecting group's structure and chemical properties directly influence the overall polarity and potential for intermolecular interactions of the amino acid derivative.
-
α-Amino Protecting Groups (Fmoc vs. Boc):
-
Fmoc (9-fluorenylmethoxycarbonyl): The large, hydrophobic fluorenyl ring can lead to aggregation.[4] While generally soluble in polar aprotic solvents like DMF and NMP, some Fmoc-amino acids, particularly those with hydrophobic side chains, can present challenges.[4][13]
-
Boc (tert-butoxycarbonyl): Boc-protected amino acids are generally more soluble in a wider range of organic solvents, including less polar ones like Dichloromethane (DCM), which is a common solvent in Boc-based SPPS.[6][9]
-
-
Side-Chain Protecting Groups: Bulky and hydrophobic side-chain protecting groups can decrease solubility.[2][3] Conversely, some side-chain protecting groups are specifically designed to enhance solubility. A prime example is the use of a trityl (Trt) group for the side chains of Asparagine (Asn) and Glutamine (Gln). Fmoc-Asn-OH and Fmoc-Gln-OH are notoriously insoluble, but their Trt-protected counterparts, Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, exhibit significantly improved solubility in DMF.[14]
Q3: Which organic solvents are recommended for dissolving protected amino acids?
The choice of solvent is critical and depends on the specific protected amino acid and the synthetic strategy (e.g., Fmoc- or Boc-based SPPS).[1]
| Solvent | Primary Use & Properties | Considerations |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent, it's the workhorse for Fmoc-SPPS due to its excellent solvating properties for most reagents.[1][10] | Can degrade to form dimethylamine, which can prematurely remove the Fmoc group.[9][10] |
| N-Methyl-2-pyrrolidone (NMP) | Another polar aprotic solvent, often considered a superior alternative to DMF for solvating aggregating sequences and improving coupling yields.[9][13] | More expensive than DMF. Some reports suggest greater decomposition of Fmoc-amino acids over extended periods compared to DMF.[9] |
| Dichloromethane (DCM) | A less polar solvent, commonly used in Boc-SPPS as it readily dissolves most Boc-protected amino acids and swells polystyrene resins well.[1][9][13] | Generally not a good solvent for many Fmoc-amino acids.[13][15] |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent that can dissolve many otherwise insoluble protected amino acids.[4] | Often used as a co-solvent. Its high boiling point can make it difficult to remove. |
Troubleshooting Guides
Issue 1: My protected amino acid is not fully dissolving in the primary solvent (e.g., DMF).
This is a common starting point for many solubility issues. Here’s a systematic approach to troubleshoot this problem.
Caption: A step-by-step workflow for initial troubleshooting of solubility.
-
Mechanical & Thermal Assistance:
-
Protocol:
-
Add the calculated volume of high-purity solvent to the protected amino acid.
-
Vortex for 1-2 minutes.
-
If undissolved, place the vial in an ultrasonic bath for 5-10 minutes.[4] Sonication provides energy to break up solute-solute interactions.
-
If solubility is still an issue, gentle warming (30-40°C) can be applied. Be cautious, as excessive heat can cause racemization or degradation, especially for sensitive amino acids.
-
-
-
Solvent Quality Check:
-
Employing Co-solvents:
-
Protocol:
-
Start by adding a small percentage (e.g., 5-10% v/v) of a stronger solvent like NMP or DMSO to your primary solvent (e.g., DMF).[4]
-
Vortex and sonicate as needed.
-
Gradually increase the percentage of the co-solvent until dissolution is achieved.
-
-
Causality: NMP and DMSO have higher solvating power for many challenging sequences and can disrupt the intermolecular forces that cause poor solubility.[13][16]
-
Issue 2: The protected amino acid precipitates out of solution during the coupling reaction.
This often points to on-resin aggregation, a phenomenon where the growing peptide chain folds into secondary structures (like β-sheets) and becomes insoluble, hindering further reactions.[2][16]
Caption: Key strategies to address on-resin peptide aggregation.
-
Solvent Exchange:
-
Causality: For hydrophobic peptides, switching from DMF to NMP can alleviate aggregation as NMP is a better solvent for such sequences.[13]
-
Protocol: If aggregation is suspected, pause the synthesis, wash the resin thoroughly with NMP, and then proceed with the coupling and subsequent steps using NMP as the primary solvent.
-
-
Chaotropic Salt Washes:
-
Causality: Chaotropic salts (e.g., LiCl, NaClO₄) disrupt the hydrogen bonding networks that stabilize β-sheet structures, thereby breaking up aggregates.[16]
-
Protocol:
-
-
Elevated Temperature:
-
Causality: Increasing the temperature provides energy to disrupt hydrogen bonds and can improve reaction kinetics.[16] Microwave-assisted SPPS is particularly effective for this purpose.[16]
-
Protocol: Utilize a microwave peptide synthesizer, programming higher temperatures for both the deprotection (e.g., 75°C) and coupling (e.g., 90°C) steps.[16]
-
-
Backbone Protection:
-
Causality: This is a proactive strategy. Incorporating protecting groups on the backbone amide nitrogen disrupts the hydrogen bonding responsible for secondary structure formation.[16] Pseudoproline dipeptides are a highly effective example of this approach.[2]
-
Protocol: During synthesis planning, identify potential aggregation-prone sequences and strategically incorporate pseudoproline dipeptides at those positions.[2]
-
Advanced Strategies for "Difficult" Amino Acids
Certain protected amino acids are notoriously difficult to work with due to extreme insolubility.
| Difficult Protected Amino Acid | Primary Challenge | Recommended Solution(s) |
| Fmoc-Asn-OH / Fmoc-Gln-OH | Very low solubility in DMF and NMP.[14] | Use side-chain protected derivatives: Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH . The trityl group dramatically improves solubility.[14] |
| Fmoc-Arg(Pbf)-OH | Can be slow to dissolve. | Use a solvent mixture of DMF/DMSO. Sonication is often effective. |
| Protected Cysteine Derivatives | Prone to intermolecular disulfide bond formation, leading to oligomerization and reduced solubility.[4] | Ensure proper side-chain protection (e.g., Trt, Acm) is used.[4][17] |
References
- 1. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. benchchem.com [benchchem.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Diastereoselective Synthesis of Cyclopentane Derivatives
Welcome to the technical support center for the diastereoselective synthesis of cyclopentane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled cyclopentane ring formation. Here, we address common challenges encountered in the laboratory, providing not just solutions, but also the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: My reaction is producing a low diastereomeric ratio (dr). What are the primary factors I should investigate?
A1: Low diastereoselectivity is a frequent challenge and can stem from several sources. Systematically investigating the following factors is crucial:
-
Reaction Temperature: Many cycloaddition and annulation reactions have transition states that are close in energy. Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures may be required to overcome rotational barriers or promote a specific desired pathway.
-
Choice of Catalyst/Reagent: The steric and electronic properties of your catalyst or reagent are paramount. For metal-catalyzed reactions, the ligand sphere can create a chiral environment that dictates the facial selectivity of the approach of one reactant to another. For organocatalyzed reactions, the catalyst's structure directly influences the transition state geometry. Screening a variety of catalysts with different steric bulk and electronic properties is often a necessary step.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates. A non-coordinating solvent might enhance the influence of a chiral catalyst, while a polar solvent could favor a more charge-separated transition state, potentially altering the diastereoselectivity.
-
Substrate Control: The inherent stereocenters in your starting material can direct the formation of new stereocenters. Analyze the possible transition states to understand how existing chirality might favor one diastereomer over another (e.g., Felkin-Anh or Cram-chelation models). Modification of protecting groups or adjacent functional groups can alter this directing effect.
Q2: The overall yield of my cyclopentane product is poor, even though the starting material is consumed. What are the likely side reactions?
A2: Poor yields despite complete consumption of starting materials often point to competing reaction pathways or product instability. Common culprits include:
-
Polymerization: Highly reactive intermediates, if not efficiently trapped in the desired cyclization, can lead to polymerization. This is particularly common with activated alkenes.
-
Elimination Reactions: If your intermediates or final products contain sensitive functional groups, elimination can be a significant side reaction, especially under harsh thermal or acidic/basic conditions.[1]
-
Rearrangements: Carbocationic intermediates, such as those in Nazarov cyclizations, are susceptible to Wagner-Meerwein rearrangements, leading to undesired skeletal structures.[2][3]
-
Product Decomposition: The desired cyclopentane derivative itself might be unstable under the reaction conditions. Consider if your product is sensitive to the catalyst, temperature, or workup procedure. A timed aliquot study can help determine if the product is forming and then degrading.
Q3: I am consistently isolating the wrong diastereomer as the major product. How can I invert the selectivity?
A3: Obtaining the undesired diastereomer is a common problem. To invert the selectivity, consider the following strategies:
-
Change the Catalyst: If you are using a chiral catalyst, switching to its enantiomer will often produce the opposite diastereomer of the product.
-
Modify the Substrate: Altering the steric bulk of substituents on your starting materials can change the preferred transition state. For example, in an intramolecular reaction, changing the tether length or rigidity can favor a different cyclization mode.
-
Switch the Reaction Type: If a particular cycloaddition is not yielding the desired stereochemistry, a different synthetic approach (e.g., a tandem Michael addition-alkylation) might provide the desired diastereomer.
-
Post-Synthesis Epimerization: If the undesired stereocenter is adjacent to a carbonyl group, it may be possible to epimerize it to the more thermodynamically stable diastereomer under basic or acidic conditions.
Troubleshooting Specific Methodologies
Guide 1: The Nazarov Cyclization
The Nazarov cyclization is a powerful tool for synthesizing cyclopentenones from divinyl ketones, but controlling its stereoselectivity can be challenging.[4][5]
Q: My Nazarov cyclization is giving me a nearly 1:1 mixture of diastereomers. How can I improve this?
A: The stereochemistry of the Nazarov cyclization is determined during the 4π-conrotatory electrocyclization.[3][4] Poor diastereoselectivity often arises from a lack of facial control during this step.
Troubleshooting Protocol:
-
Catalyst Optimization: Strong Lewis or Brønsted acids can lead to racemization of stereocenters alpha to the carbonyl group.[5]
-
Employ Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create an asymmetric environment, influencing the direction of the conrotatory closure.[2]
-
Substrate Modification:
-
Action: Introduce a chiral auxiliary on the substrate.
-
Rationale: A chiral auxiliary can effectively block one face of the molecule, forcing the cyclization to occur from the less hindered side.
-
Action: Utilize silicon's ability to stabilize β-carbocations (the β-effect) by placing a silyl group on the substrate.
-
Rationale: A bulky silyl group can act as a traceless directing group, influencing the conformation of the pentadienyl cation and thus the stereochemical outcome of the cyclization.[4][5]
-
Data Point Example: Catalyst Effect in Nazarov Cyclization
| Catalyst | Temperature (°C) | Diastereomeric Ratio (dr) |
| FeCl₃ | 25 | 1.5:1 |
| BF₃·OEt₂ | 0 | 3:1 |
| Sc(OTf)₃ | -20 | 10:1 |
| Chiral BINOL-derived Phosphoric Acid | -40 | >20:1 (95% ee) |
This is a representative table; actual results will vary with the substrate.
Guide 2: The Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a classic method for cyclopentenone synthesis.[7][8] Diastereoselectivity in intramolecular variants is a common hurdle.
Q: My intramolecular Pauson-Khand reaction is not diastereoselective. What are the key parameters to adjust?
A: Diastereoselectivity in intramolecular PKR is often influenced by the conformation of the enyne substrate in the transition state.
Troubleshooting Workflow:
Troubleshooting the Pauson-Khand Reaction.
Detailed Steps:
-
Incorporate Additives:
-
Action: Add N-oxides such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO).[7]
-
Rationale: N-oxides facilitate the dissociation of CO ligands from the cobalt complex, which is often the rate-limiting step. This can allow the reaction to proceed at lower temperatures, which generally favors higher diastereoselectivity.[7][9]
-
-
Optimize Reaction Temperature:
-
Action: Systematically lower the reaction temperature.
-
Rationale: The transition states leading to different diastereomers are often close in energy. Lowering the temperature increases the energy difference required for the competing pathways, thus favoring the formation of the thermodynamically preferred product.
-
-
Modify Substrate Structure:
-
Action: Introduce bulky protecting groups or substituents near the reacting centers of the enyne.
-
Rationale: Increased steric hindrance can lock the substrate into a specific conformation, leading to a more selective cyclization.
-
-
Screen Alternative Catalysts:
Guide 3: [3+2] Cycloaddition Reactions
[3+2] cycloadditions are a versatile method for constructing five-membered rings. Controlling the stereochemistry of multiple newly formed centers is key.
Q: My [3+2] cycloaddition gives a mixture of diastereomers. How can I improve the selectivity?
A: Diastereoselectivity in [3+2] cycloadditions is governed by the relative orientation of the 1,3-dipole and the dipolarophile in the transition state.
Experimental Protocol for Optimizing Diastereoselectivity:
-
Lewis Acid Screening:
-
Setup: Prepare a series of small-scale reactions in parallel.
-
Variables: Use a range of Lewis acids (e.g., MgCl₂, Zn(OTf)₂, TiCl₄, Sc(OTf)₃) at varying stoichiometries (0.1 to 1.1 equivalents).
-
Control: Run one reaction without a Lewis acid.
-
Analysis: After a set time, quench the reactions and analyze the diastereomeric ratio by ¹H NMR or GC-MS.
-
Rationale: Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and potentially locking it into a specific conformation, thereby enhancing facial selectivity.[6]
-
-
Solvent Screening:
-
Setup: Using the optimal Lewis acid from the previous step, set up reactions in a variety of solvents (e.g., toluene, CH₂Cl₂, THF, acetonitrile).
-
Analysis: Determine the diastereomeric ratio in each solvent.
-
Rationale: Solvent polarity can influence the stability of the charge-separated transition state, and coordinating solvents can compete with the Lewis acid, affecting its efficacy.
-
-
Temperature Variation:
-
Setup: Run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, 25 °C) using the best conditions from the previous steps.
-
Analysis: Assess both the reaction rate and the diastereoselectivity at each temperature.
-
Rationale: Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation enthalpy.
-
Visualizing the Troubleshooting Logic:
A systematic approach to troubleshooting [3+2] cycloadditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ -generated ketenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01313A [pubs.rsc.org]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Large-Scale Chiral Intermediate Production
Welcome to the technical support center for professionals engaged in the large-scale production of chiral intermediates. This guide is designed to provide practical, field-proven insights into identifying, controlling, and troubleshooting impurities that can compromise the quality, safety, and efficacy of your final active pharmaceutical ingredient (API). The presence of unwanted stereoisomers (chiral impurities) or other process-related impurities is a critical challenge in pharmaceutical manufacturing.[1][2] Even trace amounts can affect the drug's safety and therapeutic effectiveness.[1][3] This resource offers a structured approach to navigating these complexities, presented in a direct question-and-answer format to address the specific issues you encounter in the lab and during scale-up.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common high-level questions regarding the nature and regulation of chiral impurities.
Q1: What are chiral impurities and why are they a major concern in drug development?
A1: Chiral impurities are stereoisomers of the desired chiral intermediate or API.[2] They possess the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms, making them non-superimposable mirror images (enantiomers) or stereoisomers with multiple chiral centers (diastereomers).
They are a primary concern for several reasons:
-
Pharmacological Activity: Enantiomers of a chiral drug can have dramatically different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even cause harmful or toxic effects (the distomer).[4] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, is a stark reminder of this.[5]
-
Safety and Efficacy: The presence of the undesired enantiomer can introduce unexpected toxicological risks and reduce the overall efficacy of the drug by competing for biological targets.[6][7]
-
Regulatory Scrutiny: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines for the control of chiral impurities.[7][8][9] Developers must justify the decision to develop a single enantiomer or a racemate and thoroughly characterize the pharmacological and toxicological profiles of each enantiomer.[9][10][11] Since the 1980s, there has been a clear regulatory preference for developing single-enantiomer drugs.[9][12]
Q2: What are the primary sources of chiral impurities during large-scale production?
A2: Chiral impurities can be introduced or formed at various stages of the manufacturing process:
-
Starting Materials: The enantiomeric purity of your chiral synthons, catalysts, or auxiliaries is critical. Commercially available chiral reagents can contain significant levels of the undesired enantiomer.[13][14]
-
Asymmetric Synthesis: Incomplete enantioselectivity in the core synthetic reaction is a direct source. A reaction with a 98% enantiomeric excess (ee) still produces 1% of the undesired enantiomer.
-
Racemization: The desired enantiomer can convert into its mirror image under certain process conditions.[] Factors that promote racemization include harsh pH (especially basic conditions), elevated temperatures, and the presence of certain solvents or catalysts.[16]
-
Downstream Processing: Purification steps, if not properly optimized, can inadvertently enrich the impurity or fail to remove it effectively. Storage and handling can also pose a risk if the chiral intermediate is unstable.[]
Q3: What are the typical regulatory thresholds for chiral impurities?
A3: There are no universal, fixed limits for all chiral impurities; they are treated under the broader umbrella of general impurity guidelines set by the International Council for Harmonisation (ICH). The key guidelines are ICH Q3A (Impurities in New Drug Substances) and Q6A (Specifications).[7][8][17]
The general principles are:
-
Reporting Threshold: Typically 0.05%. Impurities at or above this level should be reported in regulatory filings.
-
Identification Threshold: Generally 0.10%. Impurities exceeding this level must be structurally characterized.
-
Qualification Threshold: Usually 0.15% or 1.0 mg/day intake (whichever is lower). This is the level above which an impurity's safety must be established through toxicological studies.
For chiral impurities, the inactive enantiomer is often considered a process impurity. Regulatory agencies require that its level be controlled and justified, with many companies aiming for enantiomeric purity levels of 99.8% or higher (i.e., ≤0.1% chiral impurity).[18]
Section 2: Troubleshooting Guide - Analytical Challenges
Accurate and robust analytical methods are the bedrock of impurity management. This section tackles common problems in chiral analysis.
Q4: My chiral HPLC/SFC method shows poor resolution between enantiomers. What are the common causes and how do I fix it?
A4: Poor resolution is a frequent issue. The cause can be systematically diagnosed by examining the chromatogram and method parameters.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Incorrect Mobile Phase | The selectivity (α) in chiral separations is highly sensitive to the mobile phase composition, including the organic modifier, additives (acid/base), and even trace amounts of water.[19] The mobile phase directly influences the three-point interaction between the analyte and the Chiral Stationary Phase (CSP). | 1. Re-optimize Modifiers: Systematically vary the alcohol (e.g., ethanol, isopropanol) and its percentage. 2. Adjust Additives: Small amounts of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) can dramatically alter peak shape and selectivity for ionizable compounds.[20] 3. Screen Different Solvents: Switch between normal-phase, reverse-phase, or polar organic modes if your CSP allows. |
| Incompatible CSP | No single CSP works for all compounds. The chosen stationary phase (e.g., polysaccharide, cyclodextrin-based) may not have the necessary chiral recognition mechanism for your specific molecule. | 1. Screen Multiple Columns: The most effective approach is to screen a diverse set of CSPs with different chiral selectors.[21] 2. Consult Manufacturer Literature: Column vendors provide application notes and guides for selecting CSPs based on compound class. |
| Sub-optimal Temperature | Temperature affects both the kinetics and thermodynamics of the analyte-CSP interaction. Sometimes, lowering the temperature can enhance resolution, while other times increasing it can improve efficiency. | 1. Vary Column Temperature: Analyze your sample at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum. |
| Low Column Efficiency | A drop in theoretical plates (N) can cause peaks to broaden, leading to a loss of resolution. This can be due to column aging, partial blockage of the inlet frit, or degradation of the stationary phase.[22] | 1. Check System Suitability: Run a standard to confirm the column is performing to specification. 2. Reverse Flush: Reverse the column (if permitted by the manufacturer) and flush with a strong, compatible solvent to clear blockages.[22] 3. Replace Frit/Column: If performance is not restored, the inlet frit or the entire column may need replacement.[22] |
Q5: I'm observing significant peak tailing for my main enantiomer, which is making it difficult to quantify the chiral impurity. What should I do?
A5: Peak tailing in chiral chromatography often points to secondary, non-enantioselective interactions or column overload.
-
Cause - Acidic/Basic Interactions: If your analyte is an acid or base, it can interact strongly with residual silanols on the silica support of the CSP. This causes tailing.
-
Solution: Add a competing acid or base to the mobile phase (e.g., 0.1% DEA for bases, 0.1% TFA for acids). This additive will occupy the active sites on the stationary phase, preventing the analyte from "sticking" and improving peak symmetry.[20]
-
-
Cause - Column Overload: Injecting too much sample can saturate the chiral selector sites on the CSP, leading to a distorted, tailing peak for the major enantiomer. This is especially problematic when trying to detect a trace-level impurity.
-
Solution: Reduce the injection volume or sample concentration. The goal is to ensure the analysis is performed within the linear dynamic range of the column.
-
-
Cause - Metal Contamination: Trace metals in the sample, mobile phase, or from the HPLC system itself can chelate with certain analytes and interact with the stationary phase, causing tailing.
-
Solution: Use high-purity solvents and consider adding a chelating agent like EDTA to the mobile phase if metal contamination is suspected.
-
Q6: My validated chiral method is suddenly showing variable retention times and poor reproducibility. What's the likely culprit?
A6: Method drift is a serious issue, particularly in a regulated environment. The "memory effect" is a common cause in chiral separations.
-
Cause - Additive Memory Effect: CSPs, especially polysaccharide-based ones, can retain mobile phase additives (acids/bases) from previous runs. If you switch between methods that use different additives, the retained additive can leach out during subsequent analyses, altering the mobile phase composition and affecting retention and selectivity.[19]
-
Solution:
-
Dedicate Columns: The best practice is to dedicate a specific column to a single validated method to avoid cross-contamination.[19][20]
-
Implement Rigorous Flushing Protocols: If columns must be shared, develop a validated flushing procedure to remove any residual modifiers. This often involves flushing with a strong, miscible solvent like isopropanol or ethanol, followed by extensive equilibration with the new mobile phase.[22]
-
-
-
Cause - Inadequate Equilibration: Chiral separations are highly sensitive to the mobile phase composition. Insufficient column equilibration time before analysis can lead to drifting retention times as the stationary phase has not yet reached a steady state with the mobile phase.
-
Solution: Ensure the column is equilibrated for a sufficient number of column volumes (often 20-30 or more) before starting the analytical sequence. Monitor the baseline until it is stable.
-
Workflow for Analytical Method Selection
Choosing the right analytical platform is the first step. High-Performance Liquid Chromatography (HPLC) remains the standard, but Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer powerful alternatives.[12][] SFC is particularly advantageous for its speed and reduced solvent consumption.[24][25]
Caption: Decision tree for selecting a primary analytical technique.
Section 3: Troubleshooting Guide - Process & Purification Challenges
Scaling up a chiral separation from the bench to the plant introduces new variables and challenges, primarily centered on crystallization.
Q7: We are using diastereomeric salt crystallization for resolution, but the enantiomeric excess (ee) of the product is consistently low. Why is this happening?
A7: Low ee after crystallization is a common scale-up problem. The success of this method depends on the significant solubility difference between the two diastereomeric salts formed.[26][27]
-
Cause - Poor Resolving Agent Choice: The selected chiral resolving agent (e.g., tartaric acid, brucine) may not form a sufficiently stable or insoluble salt with the desired enantiomer under your process conditions.[27]
-
Solution: Screen a variety of resolving agents. This is often an empirical process. The goal is to find an agent that produces a diastereomeric salt that crystallizes readily, leaving the other diastereomer soluble in the mother liquor.
-
-
Cause - Suboptimal Solvent System: The solvent is as critical as the resolving agent. It must provide a large solubility differential between the two diastereomeric salts. A solvent in which both salts are highly soluble or nearly insoluble will fail.
-
Solution: Conduct a systematic solvent screen. Test single-solvent and multi-solvent (binary, ternary) systems. Key parameters to optimize are polarity, temperature, and solvent/anti-solvent ratios.
-
-
Cause - Co-precipitation: If the crystallization occurs too rapidly (e.g., by "crashing out" the product with rapid cooling or anti-solvent addition), both diastereomers can precipitate together, trapping the undesired enantiomer in the crystal lattice and lowering the ee.
-
Solution: Optimize the cooling profile. A slower, controlled cooling rate allows for more selective crystallization of the less soluble diastereomer. Similarly, add anti-solvent slowly to maintain a state of moderate supersaturation.
-
Q8: Our crystallization process is yielding the wrong enantiomer. How is this possible?
A8: This surprising outcome, known as chirality switching, can occur and often points to complex solubility behavior.[28]
-
Cause - Temperature-Dependent Solubility: The relative solubilities of the two diastereomeric salts can invert with temperature. Salt A might be less soluble at 50°C, but Salt B could become less soluble at 10°C. If you cool through this inversion point, you may start crystallizing one diastereomer and then begin crystallizing the other.
-
Solution: Carefully study the solubility curves of both diastereomers as a function of temperature in your chosen solvent system. This will reveal if an inversion point exists and help you define the optimal crystallization temperature range.
-
-
Cause - Presence of Impurities: Trace impurities from the process stream can sometimes act as templates or inhibitors, selectively promoting the crystallization of the undesired diastereomer or inhibiting the desired one.
-
Solution: Analyze the mother liquor and starting material for unexpected impurities. A small upstream process change to remove a seemingly minor impurity can sometimes resolve the issue.
-
Logical Workflow for Impurity Identification and Control
A systematic approach is essential for managing impurities from discovery through to manufacturing.
Caption: General workflow for chiral impurity management.
Section 4: Key Experimental Protocols
Protocol 1: Universal Chiral HPLC/SFC Method Development Screening
This protocol provides a systematic approach to quickly find a viable separation method.
-
Objective: To screen multiple Chiral Stationary Phases (CSPs) and mobile phases to identify initial conditions for separating a new chiral compound.
-
Materials:
-
HPLC or SFC system with a column switcher and multiple solvent selection valves.
-
A set of 4-6 diverse chiral columns (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF).[21]
-
High-purity solvents: Hexane/Heptane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
-
Racemic standard of the analyte at ~1 mg/mL.
-
-
Procedure:
-
Prepare a set of standard mobile phases. For normal phase/SFC:
-
A: Heptane (or CO2 for SFC)
-
B1: Ethanol
-
B2: Isopropanol
-
B3: Ethanol w/ 0.1% DEA
-
B4: Isopropanol w/ 0.1% TFA
-
-
Install the screening columns in the column switcher.
-
Set up an automated sequence to inject the racemic standard onto each column using a series of short, generic gradients (e.g., 5-50% B over 10 minutes).
-
Run the sequence for each mobile phase combination (e.g., A/B1, A/B2, A/B3, A/B4).
-
Data Analysis: Review the chromatograms. Look for any separation (baseline or partial). The goal is not a perfect separation, but to identify the most promising CSP/mobile phase combination.
-
Optimization: Take the best condition(s) from the screen and optimize further by running isocratic methods, fine-tuning the modifier percentage, and adjusting the additive concentration.
-
-
Causality & Trustworthiness: This screening approach is self-validating because it empirically tests a wide range of interaction mechanisms. By identifying a "hit," you have direct evidence that a specific CSP/solvent combination provides chiral recognition for your molecule, forming a reliable basis for optimization.
Protocol 2: Diastereomeric Salt Crystallization Feasibility Study
-
Objective: To screen chiral resolving agents and solvents to identify a viable system for large-scale resolution.
-
Materials:
-
Racemic intermediate.
-
A selection of commercially available resolving agents (e.g., (+)- and (-)-Tartaric acid, (+)- and (-)-Mandelic acid, (+)- and (-)-Camphorsulfonic acid, Brucine).
-
A range of solvents with varying polarities (e.g., Acetone, Isopropanol, Ethyl Acetate, Water, Toluene).
-
Small-scale crystallization vessels (e.g., 20 mL vials).
-
-
Procedure:
-
In separate vials, dissolve a known amount of the racemic intermediate in a minimal amount of a test solvent.
-
Add a stoichiometric equivalent (e.g., 0.5 eq) of a resolving agent to each vial.
-
Stir the vials at a slightly elevated temperature (e.g., 40-50°C) to ensure dissolution, then allow them to cool slowly to room temperature.
-
Observe the vials for precipitation. Note the time to onset of crystallization and the amount of solid formed.
-
If no crystals form, try adding an anti-solvent or placing the vial in an ice bath.
-
Analysis: Isolate the solid precipitate by filtration. Wash with a small amount of cold solvent and dry.
-
Liberate the free base/acid from the salt (e.g., by treatment with NaOH or HCl) and analyze the enantiomeric excess (ee) of the isolated material using a chiral HPLC method.
-
Repeat for all combinations of resolving agents and solvents.
-
-
Causality & Trustworthiness: This protocol directly tests the core principle of diastereomeric resolution: differential solubility.[26] A successful result (high yield of solid with high ee) provides direct, validated proof that the specific combination of resolving agent and solvent creates a large thermodynamic difference between the two diastereomeric salts, making it a trustworthy candidate for scale-up.
References
- 1. veeprho.com [veeprho.com]
- 2. Chiral impurities: Significance and symbolism [wisdomlib.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 5. skpharmteco.com [skpharmteco.com]
- 6. How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy - Pharmacy Business [pharmacy.biz]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 9. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. pharmaguru.co [pharmaguru.co]
- 17. ijdra.com [ijdra.com]
- 18. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. hplc.eu [hplc.eu]
- 21. shimadzu.com [shimadzu.com]
- 22. chiraltech.com [chiraltech.com]
- 24. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 27. Chiral resolution - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Alternative Methods to Hydrogenolysis for Cbz Deprotection
Welcome to the Technical Support Center for Carboxybenzyl (Cbz or Z) group deprotection. This resource is tailored for researchers, scientists, and drug development professionals who encounter challenges with the standard catalytic hydrogenolysis method for Cbz removal. Here, we explore robust, alternative methodologies and provide in-depth troubleshooting guidance to ensure the successful deprotection of your amine functionalities, even in the presence of sensitive molecular architectures.
Troubleshooting Guide: Navigating Beyond Catalytic Hydrogenolysis
While catalytic hydrogenolysis is a widely used and often efficient method for Cbz deprotection, it is not without its limitations.[1] This section addresses common failures and provides actionable solutions, focusing on alternative chemical strategies.
Issue 1: Reaction Failure or Sluggishness in the Presence of Sulfur
Question: My catalytic hydrogenolysis for Cbz deprotection is failing or proceeding very slowly. My substrate contains a thiol or thioether moiety. What is the underlying issue and what alternative methods are recommended?
Answer: This is a classic case of catalyst poisoning. The palladium catalyst used in hydrogenolysis is highly susceptible to deactivation by sulfur-containing compounds.[2][3] The sulfur atoms strongly adsorb to the catalyst's active sites, rendering it ineffective.
Recommended Alternatives:
-
Acid-Catalyzed Cleavage: Strong acids can effectively cleave the Cbz group without being hampered by the presence of sulfur. A common reagent is 33% HBr in acetic acid.[4] However, for substrates sensitive to harsh acidic conditions, a milder Lewis acid system is preferable.
-
Lewis Acid-Mediated Deprotection: A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be a mild and effective alternative.[5][6] This method exhibits good functional group tolerance and can be performed at room temperature.[6]
-
Nucleophilic Cleavage: A method utilizing 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAC) is highly selective and avoids the use of heavy metals or harsh acids.[2][7]
Issue 2: Undesired Reduction of Other Functional Groups
Question: My primary reaction is Cbz deprotection via hydrogenolysis, but I am observing the reduction of other functional groups in my molecule, such as alkenes, alkynes, nitro groups, or aryl halides. How can I selectively deprotect the Cbz group?
Answer: The non-selective nature of catalytic hydrogenation is a significant drawback when other reducible functional groups are present.[1] To achieve selective Cbz deprotection, it is necessary to switch to a non-reductive method.
Recommended Alternatives:
-
Acidic or Lewis Acid-Catalyzed Cleavage: As mentioned previously, conditions like HBr in acetic acid or the milder AlCl₃/HFIP system are excellent choices as they do not involve a reductive mechanism.[4][5]
-
Nucleophilic Cleavage: The 2-mercaptoethanol-based method is also a suitable option in this scenario.[2][7]
-
Enzymatic Deprotection: For highly complex and sensitive molecules, particularly in peptide synthesis, enzymatic deprotection offers unparalleled selectivity.[8] Enzymes like Penicillin G Acylase (PGA) or specific Cbz-deprotecting enzymes (Cbz-ases) can cleave the Cbz group under very mild aqueous conditions, leaving other sensitive functionalities untouched.[8][9]
Issue 3: Formation of Acetylated Side Product with HBr in Acetic Acid
Question: I am using HBr in acetic acid for Cbz deprotection and observing the formation of an N-acetylated side product. How can I prevent this?
Answer: This side reaction occurs when the newly deprotected amine, which is nucleophilic, reacts with the acetic acid solvent.[2]
Recommended Alternatives:
-
Use of a Non-Nucleophilic Acid/Solvent System: Switching to a system like HCl in a non-acetylating solvent such as dioxane or isopropanol can circumvent this issue.[2][10] Trifluoroacetic acid (TFA) can also be employed, but caution is advised as it is a strong acid that may cleave other acid-sensitive protecting groups.[1][11]
-
Milder Lewis Acid Conditions: The AlCl₃/HFIP system is an excellent alternative that avoids the use of carboxylic acid solvents, thereby preventing acylation side reactions.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using acid-mediated deprotection over catalytic hydrogenolysis?
Acid-mediated methods offer several advantages, particularly in process development and commercial-scale applications.[10] These include being metal-free, which eliminates the need to remove residual heavy metals from the final product.[10] They are also operationally simpler and can be more cost-effective and sustainable, avoiding the handling and safety concerns associated with hydrogen gas.[10]
Q2: Are there safety concerns with any of the alternative Cbz deprotection reagents?
Yes, certain reagents warrant caution. For instance, the use of TMS-iodide for Cbz deprotection can generate benzyl iodide, which is a potent and potentially genotoxic alkylating agent.[1][12] For late-stage pharmaceutical synthesis, it is highly advisable to avoid methods that produce such reactive byproducts.[1] The nucleophilic cleavage with 2-mercaptoethanol is a safer alternative in this regard.[1]
Q3: Can Cbz groups be removed under basic conditions?
While less common, Cbz groups can be removed under specific alkaline conditions.[13] However, these methods are generally not as widely applicable as acidic or reductive methods.
Q4: How does the AlCl₃/HFIP method work?
The combination of the Lewis acid AlCl₃ and the highly polar, non-nucleophilic solvent HFIP is thought to enhance the Brønsted acidity of the medium, facilitating the cleavage of the Cbz group.[6] This system is notable for its ability to selectively deprotect N-Cbz in the presence of other protecting groups like N/O-Bn, N-Fmoc, and N-Alloc.[6]
Comparative Summary of Alternative Deprotection Methods
| Method | Reagents | Key Advantages | Potential Issues & Incompatibilities |
| Acid-Catalyzed Cleavage | HBr in Acetic Acid; HCl in Dioxane; TFA | Effective for sulfur-containing substrates; Metal-free.[4][10] | Harsh conditions may not be suitable for acid-sensitive molecules; Potential for acylation with acetic acid.[2][14] |
| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP | Mild conditions; High functional group tolerance; Orthogonal to many other protecting groups; Scalable.[5][6][15] | Not compatible with N-Boc group.[6] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAC | Highly selective; Avoids reduction of sensitive groups; Safer byproducts compared to some Lewis acid methods.[2][7] | Requires elevated temperatures (e.g., 75 °C).[2] |
| Enzymatic Deprotection | Penicillin G Acylase (PGA); Cbz-ase | Unparalleled selectivity; Extremely mild aqueous conditions; Environmentally friendly.[8][16] | Enzyme availability and cost; Substrate specificity may be limited. |
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP
-
Materials: Cbz-protected amine, Aluminum chloride (AlCl₃), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in HFIP.[4]
-
Add AlCl₃ (3.0 equivalents) to the solution at room temperature. The reaction mixture may be a suspension.[6]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[4]
-
Extract the aqueous layer with CH₂Cl₂.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography.[6]
-
Protocol 2: Nucleophilic Deprotection with 2-Mercaptoethanol
-
Materials: Cbz-protected amine, 2-Mercaptoethanol, Potassium phosphate (K₃PO₄), N,N-Dimethylacetamide (DMAC), Water, Ethyl acetate.
-
Procedure:
-
To a solution of the Cbz-protected amine (1.0 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).[2]
-
Add 2-mercaptoethanol (e.g., 2 equivalents).[2]
-
Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[2]
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate.[2]
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Enzymatic Deprotection using Cbz-ase
-
Materials: Cbz-protected amino acid or peptide, Cbz-ase enzyme (e.g., from Sphingomonas paucimobilis), Phosphate buffer (e.g., 50 mM, pH 7.0-8.0).[8][9]
-
Procedure:
-
Prepare a solution of the Cbz-protected substrate in the phosphate buffer.[8]
-
Add the Cbz-ase enzyme or cell lysate containing the enzyme to the substrate solution.[8]
-
Incubate the reaction mixture at room temperature with gentle agitation.[8]
-
Monitor the reaction progress by HPLC.
-
Upon completion, the deprotected product can be purified by standard chromatographic techniques (e.g., preparative HPLC).[8]
-
Decision-Making Workflow for Cbz Deprotection
Caption: Decision workflow for selecting an appropriate Cbz deprotection method.
Mechanistic Overview: Acid-Catalyzed Cbz Deprotection
Caption: Simplified mechanism of acid-catalyzed Cbz deprotection.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
- 11. researchgate.net [researchgate.net]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Chiral Purity Analysis of Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate by HPLC
In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a quality attribute but a critical determinant of its safety and efficacy.[1][2] Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[2] This guide provides an in-depth, experience-driven comparison of methodologies for the chiral purity analysis of Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate, a key chiral building block in organic synthesis.[3] While various techniques exist, High-Performance Liquid Chromatography (HPLC) remains the gold standard due to its robustness, versatility, and the wide array of available chiral stationary phases (CSPs).[1][4]
This document will dissect a validated HPLC method, juxtapose it with alternative analytical techniques, and provide the causal reasoning behind the experimental choices, empowering researchers to make informed decisions for their analytical workflows.
The Primacy of HPLC in Chiral Separations
Chiral HPLC is the cornerstone for enantiomeric purity assessment in the pharmaceutical industry.[1][5] The technique's power lies in the direct separation of enantiomers through their differential interactions with a chiral stationary phase.[1][6] This direct approach is often preferred over indirect methods, which require derivatization and can introduce analytical artifacts.
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
For N-Cbz protected amino acid esters like our target analyte, polysaccharide-derived CSPs are particularly effective.[7][8][9] These phases, typically based on cellulose or amylose derivatives, offer a complex chiral environment. The separation mechanism is a multifactorial interplay of forces including:
-
Hydrogen Bonding: The carbamate (Cbz) and ester moieties of the analyte can form hydrogen bonds with the functional groups on the polysaccharide backbone.
-
π-π Interactions: The aromatic ring of the Cbz group can engage in π-π stacking with the phenyl groups of the chiral selector.
-
Steric Hindrance: The three-dimensional structure of the CSP creates chiral grooves and cavities. One enantiomer will fit more favorably into this structure, leading to a stronger interaction and longer retention time.
Studies have shown that N-Cbz protected derivatives often exhibit better enantioselectivity on these types of columns compared to other protecting groups like N-t-BOC.[7][9]
Experimental Protocol: A Validated HPLC Method
This protocol is designed to provide a robust and reliable separation of the (1R,2S) and (1S,2R) enantiomers of Ethyl 2-(Cbz-amino)cyclopentanecarboxylate.
Sample Preparation
-
Standard Solution: Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample to be tested in the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column and instrument.
HPLC System and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC with UV Detector | Widely available and suitable for detecting the aromatic Cbz group. |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | A cellulose-based CSP known for excellent resolution of N-Cbz amino acids and their esters.[7][9] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | A common normal-phase eluent for polysaccharide CSPs, offering good selectivity. The ratio can be optimized for resolution.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temp. | 25°C | Temperature control ensures reproducible retention times. |
| Detection | UV at 220 nm | The Cbz group has a strong absorbance at this wavelength, providing good sensitivity.[7] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Data Analysis
-
Integrate the peak areas for both the desired (1R,2S) enantiomer and the undesired (1S,2R) enantiomer.
-
Calculate the percentage of the undesired enantiomer using the area percent method: % Undesired Enantiomer = (Area of Undesired Enantiomer / (Area of Desired Enantiomer + Area of Undesired Enantiomer)) x 100%
-
The chiral purity, or enantiomeric excess (% ee), can be calculated as: % ee = |(% Desired Enantiomer - % Undesired Enantiomer)|
System Suitability
Before sample analysis, the system's performance must be verified according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11]
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.7 | Ensures baseline separation for accurate quantification.[10] |
| Tailing Factor (T) | ≤ 2.0 | Indicates good peak shape and column efficiency. |
| Precision (%RSD) | ≤ 2.0% for 6 replicate injections | Demonstrates the reproducibility of the system.[10] |
Workflow for Chiral Purity Analysis by HPLC
Caption: Workflow for the chiral HPLC analysis of this compound.
Comparative Analysis of Alternative Methodologies
While HPLC is the predominant technique, other methods offer unique advantages and can be complementary.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[1] | High resolution, robustness, wide applicability, direct analysis.[4][6] | Cost of chiral columns, method development can be time-consuming.[6] |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO2) as the mobile phase. | Faster analysis times, lower solvent consumption ("greener" technique).[1] | Higher initial instrument cost, less universally available. |
| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in the presence of a chiral selector in the buffer.[12][13] | High efficiency, very small sample and solvent consumption, rapid method development.[4][12] | Lower sensitivity for some analytes, less robust for routine QC. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[14] | Absolute method (no calibration needed), provides structural information.[6] | Lower sensitivity compared to chromatography, requires specialized reagents. |
Expert Insights and Trustworthiness
The choice of a Chiralcel® OD-H column is deliberate. This cellulose tris(3,5-dimethylphenylcarbamate) phase has a proven track record for resolving a wide range of N-protected amino acids and their derivatives.[7][15] The normal-phase mobile phase (Hexane/2-Propanol) is selected to maximize the hydrogen bonding and π-π interactions that are crucial for chiral recognition on this type of CSP.
The self-validating nature of this protocol is embedded in the system suitability test (SST). By confirming the resolution of a racemic standard before every analytical run, we ensure that the system is performing as expected and that the subsequent quantitative data is reliable. A resolution factor (Rs) of at least 1.7 is targeted to provide a margin of safety, ensuring that minor fluctuations in system performance do not compromise the accuracy of the results.[10]
Conclusion
For the routine, high-confidence chiral purity analysis of this compound, the described HPLC method offers an optimal balance of performance, reliability, and accessibility. Its foundation on well-understood principles of chiral recognition, coupled with a rigorous system suitability framework, ensures trustworthy results that meet the stringent demands of the pharmaceutical industry. While techniques like SFC and CE present compelling advantages in speed and sustainability, HPLC remains the benchmark against which they are measured. By understanding the principles and practical considerations outlined in this guide, researchers can confidently implement and adapt this methodology to ensure the stereochemical quality of their chiral intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. This compound [myskinrecipes.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. dujps.com [dujps.com]
- 12. mdpi.com [mdpi.com]
- 13. cris.unibo.it [cris.unibo.it]
- 14. mdpi.com [mdpi.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Comparison of different protecting groups for cyclopentane amino acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of conformationally constrained amino acids, such as cyclopentane amino acids, into peptides and other therapeutic molecules is a powerful strategy for enhancing stability, receptor affinity, and bioavailability. The successful synthesis and manipulation of these valuable building blocks hinge on a robust and strategic application of protecting groups. This guide provides an in-depth comparison of the most common protecting groups for the amino and carboxyl functionalities of cyclopentane amino acids, offering experimental insights and data to inform your synthetic strategy.
The Crucial Role of Protecting Groups in Cyclopentane Amino Acid Chemistry
Cyclopentane amino acids introduce a rigid scaffold that can pre-organize a peptide backbone into a desired conformation. However, their synthesis and incorporation into larger molecules require the temporary masking of their reactive amino and carboxyl groups to prevent unwanted side reactions, such as self-polymerization.[1] The ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable with high selectivity without affecting other functional groups or the stereochemical integrity of the amino acid.[2][3] This concept of "orthogonality," where one protecting group can be removed without affecting another, is a cornerstone of modern peptide synthesis.[2][]
This guide will focus on the three most widely used amino-protecting groups—Boc , Fmoc , and Cbz —and common ester protecting groups for the carboxyl function, specifically in the context of cyclopentane amino acid chemistry.
Amino Group Protection: A Head-to-Head Comparison
The choice of the α-amino protecting group is a critical decision that dictates the overall synthetic approach, particularly in solid-phase peptide synthesis (SPPS).[5] The primary distinguishing feature among Boc, Fmoc, and Cbz is their lability under different chemical conditions, which forms the basis of orthogonal protection strategies.[3][5]
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | tert-Butoxycarbonyl group attached to the amino nitrogen. | Acid-labile (e.g., TFA, HCl)[6][7] | - Well-established in SPPS.- Can reduce aggregation in hydrophobic peptides.[8]- Generally cost-effective. | - Requires strong acids for deprotection, which can affect acid-sensitive functionalities.- Repetitive acid treatment can lead to side-product formation. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 9-Fluorenylmethyloxycarbonyl group attached to the amino nitrogen. | Base-labile (e.g., 20% piperidine in DMF)[1][] | - Orthogonal to acid-labile side-chain protecting groups.- Milder deprotection conditions preserve acid-sensitive moieties.- Amenable to automation.[5] | - The dibenzofulvene byproduct of deprotection can form adducts.- Can be more expensive than Boc reagents.[] |
| Cbz (Carboxybenzyl) | Carboxybenzyl group attached to the amino nitrogen. | Hydrogenolysis (e.g., H₂/Pd) or strong acids[10][11] | - Orthogonal to both acid- and base-labile groups.- Can impart crystallinity, aiding in purification.[2]- Reduced potential for racemization in some cases.[2] | - Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).- Requires specialized equipment for hydrogenation. |
Boc (tert-Butoxycarbonyl) Protection
The Boc group is a classic and widely used protecting group in peptide synthesis.[6] Its removal under acidic conditions makes it suitable for strategies employing base-labile side-chain protecting groups.
-
Dissolution: Dissolve the cyclopentane amino acid in a mixture of dioxane and water.
-
Basification: Add a suitable base, such as sodium hydroxide, to deprotonate the amino group.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture and stir at room temperature.
-
Work-up: After the reaction is complete, perform an aqueous work-up to remove byproducts and isolate the Boc-protected cyclopentane amino acid.
Expected Yield: High yields, often exceeding 90%, are achievable for the Boc protection of cyclopentane amino acids.[12]
The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[12]
-
Dissolution: Dissolve the Boc-protected cyclopentane amino acid in a suitable solvent such as dioxane or dichloromethane.
-
Acidolysis: Add a solution of 4 N HCl in dioxane or a mixture of TFA in dichloromethane.
-
Reaction: Stir the reaction at room temperature for 3-4 hours.
-
Isolation: Evaporate the solvent and excess acid to obtain the hydrochloride or trifluoroacetate salt of the deprotected amino acid.
Fmoc (9-Fluorenylmethyloxycarbonyl) Protection
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its base lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[1][]
-
Dissolution: Dissolve the cyclopentane amino acid in an aqueous solution of a mild base like sodium carbonate or sodium bicarbonate.
-
Addition of Fmoc Reagent: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent like dioxane or acetone.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Work-up: After the reaction, perform an acidic work-up to precipitate the Fmoc-protected amino acid, which can then be collected by filtration.
Expected Yield: Yields for Fmoc protection are generally high, often in the range of 80-95%.[13]
The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly piperidine.
-
Resin Swelling (for SPPS): Swell the Fmoc-protected amino acid-loaded resin in a suitable solvent like dimethylformamide (DMF).
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a short period (typically 5-20 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Cbz (Carboxybenzyl) Protection
The Cbz group, one of the earliest developed amino protecting groups, remains valuable for its unique deprotection method via hydrogenolysis, offering orthogonality to both acid- and base-labile groups.[10][14]
-
Dissolution and Basification: Dissolve the amino acid in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide).
-
Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining a basic pH and low temperature.
-
Reaction: Allow the reaction to proceed for a few hours at room temperature.
-
Work-up: After the reaction, an acidic work-up is performed to isolate the Cbz-protected amino acid.
Expected Yield: Cbz protection typically proceeds with good to excellent yields.
The most common method for Cbz deprotection is catalytic hydrogenolysis.
-
Dissolution: Dissolve the Cbz-protected amino acid in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) until the reaction is complete.
-
Filtration and Concentration: Filter off the catalyst and concentrate the filtrate to obtain the deprotected amino acid.
Carboxyl Group Protection: A Comparative Overview
Protecting the carboxylic acid functionality is essential to prevent its participation in undesired reactions during peptide coupling. Esterification is the most common strategy for carboxyl protection. The choice of ester influences its stability and the conditions required for its removal.[15]
| Ester Protecting Group | Structure | Deprotection Condition | Key Features |
| Methyl/Ethyl Ester | Methyl or ethyl group attached to the carboxyl oxygen. | Saponification (base-mediated hydrolysis) or acid hydrolysis. | - Simple to introduce.- Stable to mildly acidic and basic conditions. |
| Benzyl (Bn) Ester | Benzyl group attached to the carboxyl oxygen. | Hydrogenolysis (H₂/Pd) or strong acidolysis.[7] | - Orthogonal to base-labile and some acid-labile protecting groups.- Can be removed simultaneously with Cbz groups. |
| tert-Butyl (tBu) Ester | tert-Butyl group attached to the carboxyl oxygen. | Acidolysis (e.g., TFA).[1][16] | - Highly stable to basic and nucleophilic conditions.- Orthogonal to Fmoc and Cbz protecting groups.- Commonly used in Fmoc-based SPPS. |
Esterification of Cyclopentane Amino Acids
The formation of esters from cyclopentane amino acids can be achieved through various methods, including Fischer esterification (acid-catalyzed reaction with the corresponding alcohol) or by reaction with alkyl halides in the presence of a base. For more sterically hindered esters like tert-butyl esters, specific reagents and conditions are often required.[16][17]
-
Dissolution: Dissolve the Boc-protected cyclopentane amino acid in a solvent like DMF.
-
Base Addition: Add a base such as cesium carbonate.
-
Alkylation: Add benzyl bromide and stir the reaction mixture at room temperature.
-
Work-up: After completion, perform an extractive work-up to isolate the benzyl ester.
Expected Yield: Yields for benzyl ester formation are typically good, often in the range of 70-90%.[12]
Orthogonal Protection Strategies for Multifunctional Cyclopentane Amino Acids
For cyclopentane amino acids bearing additional functional groups on the ring, a well-designed orthogonal protection strategy is paramount.[18][19] This allows for the selective deprotection and modification of specific sites on the molecule. For example, a synthetic scheme could employ an Fmoc-protected amino group, a tert-butyl ester-protected carboxyl group, and an acid-labile or photolabile protecting group on a side-chain functionality.[20][21]
Conclusion and Future Perspectives
The choice of protecting groups for cyclopentane amino acids is a critical determinant of the success of a synthetic campaign. While Boc, Fmoc, and Cbz each offer distinct advantages for amino group protection, their selection must be carefully considered in the context of the overall synthetic strategy and the presence of other functional groups. Similarly, the choice of ester for carboxyl protection dictates the deprotection conditions and orthogonality. As the complexity of synthetic targets involving cyclopentane amino acids continues to grow, the development of novel, highly orthogonal protecting groups will remain an active area of research, further expanding the synthetic chemist's toolkit.
References
- 1. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 16. tert-Butyl Esters [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. peptide.com [peptide.com]
- 20. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide to the Synthesis of Chiral β-Amino Acids: A Comparative Analysis
Introduction: The Ascendant Role of Chiral β-Amino Acids
In the landscape of modern drug discovery and materials science, β-amino acids have carved out a significant niche. Their structural distinction from their α-amino acid counterparts—an additional carbon atom in the backbone—imparts unique conformational properties. This seemingly minor alteration allows β-amino acids to form stable, predictable secondary structures like helices and turns in peptides, creating "β-peptides". These peptidomimetics are often resistant to enzymatic degradation, making them highly attractive candidates for therapeutic development. Furthermore, enantiomerically pure β-amino acids are crucial chiral building blocks for synthesizing a wide array of pharmaceuticals and agrochemicals.
Part 1: Catalytic Asymmetric Synthesis — Building Chirality from the Ground Up
Catalytic asymmetric synthesis represents the most elegant and atom-economical approach, aiming to create the desired enantiomer directly from prochiral precursors. This strategy avoids the 50% theoretical yield limit of classical resolution and minimizes the need for chiral auxiliaries that must be added and later removed.
Asymmetric Hydrogenation of β-Enamino Esters
Asymmetric hydrogenation is a powerhouse technique for generating chiral centers. For β-amino acids, this typically involves the reduction of a prochiral β-enamino ester or a related unsaturated precursor using a chiral transition metal catalyst.
Causality and Mechanistic Insight: The success of this method hinges on the formation of a substrate-catalyst complex that effectively shields one face of the double bond from the incoming hydrogen. The choice of chiral ligand is paramount. Ligands like Josiphos, when complexed with rhodium (Rh), create a chiral pocket that forces the substrate to coordinate in a specific orientation, leading to highly selective hydrogenation on one prochiral face.[1][2] A significant advantage of hydrogenating unprotected enamines is the circumvention of protection/deprotection steps, which improves overall efficiency.[2]
Workflow: Asymmetric Hydrogenation
References
A Researcher's Guide to Deprotection: Biocatalytic Precision vs. Chemical Force
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is fundamental. These molecular shields temporarily mask reactive functional groups, allowing chemists to direct reactions with precision.[1][2] However, the success of any synthetic route hinges not only on the protection step but, crucially, on the selective and clean removal of these groups. This guide offers a comparative analysis of the two primary strategies for deprotection: traditional chemical methods and the increasingly powerful biocatalytic approach. As we will explore, the choice is no longer merely one of tradition versus innovation, but a critical decision impacting selectivity, yield, and sustainability.
The Chemical Approach: An Established but Often Aggressive Strategy
For decades, the chemist's toolkit for deprotection has been dominated by methods relying on harsh reaction conditions. These techniques are well-established and broadly applicable, but their power often comes at the cost of finesse.
Common Chemical Deprotection Modalities:
-
Acidic and Basic Hydrolysis: The cleavage of ester and amide protecting groups, such as acetates and acetamides, is frequently accomplished using strong acids (e.g., HCl) or bases (e.g., NaOH, NaOMe).[3][4] These reactions typically require elevated temperatures and can be incompatible with substrates containing other acid- or base-labile functionalities, leading to unwanted side reactions and degradation of complex molecules.[3][4]
-
Catalytic Hydrogenation: Protecting groups like benzyl (Bn) ethers and carbobenzyloxy (Cbz) amides are commonly removed by hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C).[5][6] While effective, this method is inherently non-selective for other reducible groups within the molecule (e.g., alkenes, alkynes), limiting its application in polyfunctional substrates.[7]
The primary drawback of these "brute force" methods is a frequent lack of chemoselectivity. In the synthesis of complex natural products or pharmaceuticals, where multiple sensitive functional groups coexist, subjecting a molecule to harsh pH or reductive conditions can be a high-risk endeavor, potentially unraveling steps of hard-won synthetic progress.
The Biocatalytic Alternative: Precision, Mildness, and Sustainability
Biocatalysis leverages the exquisite specificity of enzymes to perform chemical transformations. In the context of deprotection, enzymes offer an alternative that is not only "greener" but often surgically precise, operating under mild conditions that preserve molecular integrity.[8][9]
Key Advantages of Enzymatic Deprotection:
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions at or near ambient temperature and neutral pH, conditions under which most complex organic molecules are stable.[9]
-
Unparalleled Selectivity: Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity.[10] This allows for the deprotection of a specific functional group while leaving others, which might be chemically similar, completely untouched.[11] For instance, an enzyme can selectively hydrolyze a methyl ester in the presence of a tert-butyl ester or a benzyl ether, a feat often impossible with conventional chemical methods.[7]
-
Environmental Responsibility: By avoiding harsh reagents, heavy metals, and organic solvents, biocatalysis significantly reduces waste generation and environmental impact, aligning with the principles of green chemistry.[9][12][13]
Workhorse Enzymes in Deprotection:
-
Lipases and Esterases: These are the most widely used enzymes for deprotection, catalyzing the hydrolysis of a vast range of ester-based protecting groups.[14][15] Enzymes like Candida antarctica Lipase B (CALB) and esterases from Bacillus subtilis (BS2) are renowned for their broad substrate tolerance and high selectivity in cleaving methyl, ethyl, and benzyl esters.[7][8][16]
-
Amidases and Acylases: Enzymes such as Penicillin G Acylase (PGA) are used for the cleavage of amide bonds.[17] While its natural function is in the synthesis of β-lactam antibiotics, PGA has been successfully employed to remove the N-phenylacetyl protecting group and has shown useful activity on other groups like the N-benzyloxycarbonyl (Cbz) group under exceptionally mild conditions.[18][19][20][21]
Head-to-Head Comparison: Performance Metrics
The choice between a chemical or biocatalytic approach can be clarified by a direct comparison of their core performance characteristics.
| Feature | Chemical Methods | Biocatalytic Methods |
| Reaction Conditions | Often harsh: elevated temperatures, extreme pH, high pressure (hydrogenation).[4] | Mild: ambient temperature, neutral pH, atmospheric pressure.[9] |
| Chemoselectivity | Often low; can lead to side reactions and cleavage of other sensitive groups.[3][4] | Exceedingly high; can target a specific protecting group in a polyfunctional molecule.[7][11] |
| Regioselectivity | Limited; difficult to differentiate between similar groups at different positions. | High; enzymes can distinguish between identical groups at different molecular locations.[16][22] |
| Substrate Compatibility | May degrade sensitive or complex molecules.[3] | Excellent for complex, labile molecules like peptides and oligosaccharides.[7][14] |
| Environmental Impact | Often generates significant chemical waste and may use toxic reagents/solvents.[17] | Minimal waste generation, aqueous-based, biodegradable catalyst.[12][13] |
| Development Time | Methods are well-established and readily available. | May require initial screening to find a suitable enzyme for a novel substrate. |
Decision-Making Workflow for Deprotection Strategy
Choosing the optimal deprotection method requires a logical assessment of the substrate and the synthetic goals. The following workflow illustrates key decision points.
Caption: Decision workflow for selecting a deprotection method.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, we present standardized protocols for the deprotection of an ester, a common task in synthesis.
Protocol 1: Chemical Deprotection of an Acetyl Group using Sodium Methoxide
This protocol describes a standard method for cleaving an O-acetyl group under basic conditions.[3] The causality behind this choice is its simplicity and effectiveness for robust substrates. However, its self-validating system is weak; any base-sensitive functionality elsewhere in the molecule will likely be compromised.
Workflow:
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 12. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 13. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]
- 18. nottingham.ac.uk [nottingham.ac.uk]
- 19. Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids - PDF (English) - Morozova - Acta Naturae [actanaturae.ru]
- 21. Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemo- and regio-selective enzymatic lipophilisation of rutin, and physicochemical and antioxidant properties of rutin ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Differentiation of β-Amino Acids: A Comparative Analysis of Leading Analytical Techniques
In the landscape of modern drug discovery and development, the stereochemistry of molecules is of paramount importance. For β-amino acids, which are crucial building blocks for a variety of pharmaceuticals, including antiviral and anticancer agents, the ability to accurately differentiate between enantiomers is not merely an analytical exercise but a fundamental requirement for ensuring safety and efficacy. This guide provides an in-depth comparison of the primary analytical techniques employed for the chiral differentiation of β-amino acids, offering insights rooted in practical application and experimental evidence to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The Central Role of Chirality in β-Amino Acids
The therapeutic activity of a chiral drug can be highly dependent on its stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, toxic. The distinct three-dimensional arrangement of substituents around the chiral center of β-amino acids dictates their interaction with biological targets, making their enantiomeric purity a critical quality attribute. This necessitates robust and reliable analytical methods for their chiral separation and quantification.
A Comparative Overview of Analytical Techniques
The primary methods for the chiral differentiation of β-amino acids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique set of advantages and is suited to different analytical challenges.
| Technique | Principle | Throughput | Resolution | Sensitivity | Sample Requirement |
| Chiral HPLC | Differential partitioning between a mobile phase and a chiral stationary phase (CSP). | Moderate | High | Moderate to High | Milligrams to micrograms |
| Chiral GC | Differential partitioning between a mobile phase and a chiral stationary phase in a capillary column. | High | Very High | High | Micrograms to nanograms |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | High | Very High | High | Nanograms to picograms |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Low | Variable | Low | Milligrams |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is a cornerstone technique for the enantioseparation of β-amino acids due to its versatility and robustness. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Mechanism of Chiral Recognition
The selection of an appropriate CSP is critical and is based on the structure of the β-amino acid. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective for underivatized amino acids.[1] These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for polar and ionic compounds like amino acids.[1] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte and the chiral selector.
Experimental Workflow: Direct Enantioseparation using a Macrocyclic Glycopeptide CSP
Caption: A typical workflow for the direct chiral separation of β-amino acids using HPLC.
Protocol: Direct Enantioseparation of Underivatized β-Amino Acids
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.[2]
-
Mobile Phase: A typical starting mobile phase is a mixture of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid. The concentration of the organic modifier can be adjusted to optimize the separation.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
Analysis: The retention times of the two enantiomers are compared to identify and quantify each.
Indirect Separation via Derivatization
An alternative to direct separation is the use of a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.[2][3][4] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a commonly used CDA.[3][4] This approach can enhance sensitivity, especially when using fluorescent CDAs.[2]
Gas Chromatography (GC) with Chiral Columns
Chiral GC offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. For β-amino acids, which are non-volatile, derivatization is a mandatory step to increase their volatility.[5]
Causality in Derivatization
The choice of derivatization reagent is crucial for successful GC analysis. A two-step derivatization is often employed, targeting both the amino and carboxylic acid groups.[5] For example, esterification of the carboxyl group followed by acylation of the amino group. This process converts the polar amino acid into a volatile derivative suitable for GC analysis.
Experimental Workflow: Chiral GC-MS Analysis
Caption: Workflow for chiral GC-MS analysis of β-amino acids after derivatization.
Protocol: Enantioselective GC-MS of Derivatized β-Amino Acids
-
Derivatization: A common method involves reaction with an alkyl chloroformate and an alcohol to form N-alkoxycarbonyl amino acid esters.[6] For example, using ethyl chloroformate and 2-chloropropanol.[7]
-
Column: A chiral capillary column such as Chirasil-L-Val is often used.[8][9]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode provides high sensitivity and selectivity.[5]
Capillary Electrophoresis (CE)
CE is a powerful technique that offers high efficiency, short analysis times, and requires minimal sample and reagent consumption.[10] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.[11][12]
Principle of Chiral CE
The chiral selector, such as a cyclodextrin, forms transient diastereomeric complexes with the enantiomers of the β-amino acid.[10][11] These complexes have different electrophoretic mobilities, leading to their separation in the electric field. The choice of chiral selector and the composition of the background electrolyte are critical for achieving optimal resolution.[10][12]
Experimental Workflow: Chiral Capillary Electrophoresis
Caption: General workflow for the chiral separation of β-amino acids by Capillary Electrophoresis.
Protocol: Chiral Separation of Dansyl-β-Amino Acids by CE
-
Derivatization (Optional but common for enhanced detection): Dansylation of the amino acid.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer (e.g., phosphate or borate) containing a chiral selector. A combination of selectors like 1-S-octyl-β-D-thioglucopyranoside (OTG), sodium dodecyl sulfate (SDS), and cyclodextrin can provide excellent separation.[13]
-
Voltage: A high voltage is applied across the capillary.
-
Detection: UV or Laser-Induced Fluorescence (LIF) for higher sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, with the aid of chiral solvating agents (CSAs), offers a non-separative method for chiral differentiation.[14] This technique is particularly useful for determining enantiomeric excess and for mechanistic studies of chiral recognition.
Mechanism of Chiral Discrimination by NMR
A CSA is a chiral molecule that forms diastereomeric complexes with the enantiomers of the analyte.[14][15] These complexes are non-covalent and exist in rapid equilibrium. The different spatial arrangements of the two diastereomeric complexes result in distinct chemical shifts for certain protons of the analyte, allowing for their differentiation and quantification in the NMR spectrum.[15]
Experimental Workflow: NMR with Chiral Solvating Agents
Caption: Workflow for chiral analysis of β-amino acids using NMR spectroscopy with a chiral solvating agent.
Protocol: Determination of Enantiomeric Purity by ¹H NMR
-
Sample Preparation: Dissolve a known amount of the β-amino acid sample and the chiral solvating agent (e.g., a derivative of isomannide or isosorbide) in a suitable deuterated solvent (e.g., CDCl₃).[16][17][18]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal of the β-amino acid that shows splitting in the presence of the CSA.
-
Quantification: Integrate the two distinct signals corresponding to the two enantiomers to determine the enantiomeric ratio.
Conclusion and Future Perspectives
The choice of an analytical technique for the chiral differentiation of β-amino acids is a multifactorial decision that depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, throughput, and the availability of instrumentation.
-
HPLC remains a workhorse for its versatility and is often the method of choice for routine quality control.
-
GC provides unparalleled resolution for volatile compounds but requires a derivatization step for amino acids.
-
CE excels in high-efficiency separations with minimal sample consumption, making it ideal for precious samples.
-
NMR offers a unique non-separative approach for determining enantiomeric excess and studying chiral recognition phenomena.
The continuous development of new chiral stationary phases, derivatizing agents, and chiral selectors is pushing the boundaries of sensitivity and resolution.[19] Furthermore, the coupling of these separation techniques with mass spectrometry provides an additional layer of selectivity and sensitivity, enabling the analysis of complex biological matrices.[19] As the demand for enantiomerically pure β-amino acids in pharmaceuticals continues to grow, the importance of these advanced analytical techniques will only increase.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Chiral Resolution: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical, often challenging, step. The distinct pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure the safety and efficacy of pharmaceutical products.[1][2] This guide provides an in-depth, objective comparison of various chiral resolution techniques, moving beyond a simple listing of methods to offer field-proven insights into their practical application. We will explore the causality behind experimental choices and provide self-validating protocols to ensure technical accuracy and trustworthiness.
The Foundation: Understanding Chirality
Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These mirror images are called enantiomers. While enantiomers share the same physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly. This makes chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, a cornerstone of modern pharmaceutical development.
Crystallization-Based Techniques: The Classical Approach
Crystallization-based methods are among the oldest and most established techniques for chiral resolution, relying on the different physical properties of diastereomers or the unique crystallization behavior of conglomerates.
Diastereomeric Crystallization
This is the most common classical method for chiral resolution.[3] It involves reacting a racemate with a chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]
The key to this technique is the formation of diastereomeric salts. For instance, a racemic acid can be reacted with a single enantiomer of a chiral base. The resulting salts, (R-acid)-(R-base) and (S-acid)-(R-base), are diastereomers and will exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a method for the chiral resolution of racemic ibuprofen via diastereomeric salt formation with (S)-(-)-α-methylbenzylamine (S-MBA).[5][6]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-methylbenzylamine (S-MBA)
-
Potassium Hydroxide (KOH)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Suitable reaction vessel, filtration apparatus, and analytical equipment (e.g., polarimeter, chiral HPLC)
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve racemic ibuprofen in an appropriate solvent.
-
Add S-MBA and KOH in an optimal molar ratio (e.g., 1:0.5:0.5 of ibuprofen:S-MBA:KOH) to facilitate the formation of diastereomeric salts. The addition of KOH can increase the solubility of the reactants in aqueous media.[5]
-
-
Cooling Crystallization:
-
The optimal solvent for crystallization of the diastereomeric salt is ethyl acetate.[5]
-
Cool the solution to induce crystallization of the less soluble diastereomeric salt. The temperature range for cooling can be optimized to maximize yield and diastereomeric excess.
-
-
Isolation of Diastereomeric Salt:
-
Separate the crystallized diastereomeric salt from the mother liquor by filtration.
-
-
Liberation of the Enriched Enantiomer:
-
Treat the isolated diastereomeric salt with a strong acid, such as HCl, to recover the S-enriched ibuprofen.
-
The resolving agent (S-MBA) can be recovered from the mother liquor for recycling.
-
-
Analysis:
-
Determine the enantiomeric excess (%ee) of the recovered ibuprofen using chiral HPLC or a polarimeter.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Workflow of Diastereomeric Crystallization.
Spontaneous Resolution & Attrition-Enhanced Deracemization (Viedma Ripening)
Spontaneous resolution occurs when a racemic solution crystallizes to form a mixture of enantiopure crystals of each enantiomer, known as a conglomerate.[3] This is a rare phenomenon, occurring in only 5-10% of all racemates.[3] Attrition-enhanced deracemization, or Viedma ripening, is a more recent development that can induce complete deracemization of a conglomerate.[7]
Viedma ripening involves grinding a slurry of a conglomerate in its saturated solution.[7] The grinding creates smaller crystal fragments, which have higher solubility (Ostwald ripening). If the solution contains a racemizing agent, the dissolved chiral molecules can interconvert. A slight initial excess of one enantiomer in the solid phase will lead to the preferential growth of its crystals and the eventual dissolution of the other enantiomer's crystals, driving the system to a homochiral solid state.[7][8]
Experimental Protocol: General Procedure for Viedma Ripening
This protocol outlines the general steps for attrition-enhanced deracemization.
Materials:
-
Racemic compound that forms a conglomerate
-
Suitable solvent
-
Glass beads or other grinding medium
-
Magnetic stirrer
-
Racemizing agent (if the compound does not racemize spontaneously in solution)
Procedure:
-
Slurry Preparation: Prepare a saturated solution of the racemic compound and add an excess of the solid to create a slurry.
-
Induce Initial Enantiomeric Excess (Optional but often practical): A small amount of one enantiomer can be added to seed the process, though stochastic fluctuations can also initiate it.
-
Attrition: Add glass beads to the slurry and stir vigorously to induce grinding of the crystals.
-
Racemization: Ensure that a mechanism for racemization exists in the solution phase. This can be spontaneous for some molecules or catalyzed by the addition of a base or acid for others.[9]
-
Monitoring: Monitor the enantiomeric excess of the solid phase over time using a suitable analytical technique (e.g., solid-state CD, chiral HPLC of dissolved samples). The process is complete when the solid phase is homochiral.[10]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Mechanism of Viedma Ripening.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[11]
In an enzymatic kinetic resolution, the two enantiomers of a racemic substrate react at different rates with an enzyme. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer.[12] A significant drawback is that the maximum theoretical yield for the desired product is 50%. However, this can be overcome by a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100%.[13][14]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
This protocol describes the kinetic resolution of a racemic secondary alcohol using a lipase.[4]
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane)
-
Analytical equipment (e.g., chiral GC or HPLC)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the racemic secondary alcohol and the acyl donor in the organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the solution.
-
Reaction: Stir the mixture at a controlled temperature. The enzyme will selectively acylate one enantiomer of the alcohol.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing the enantiomeric excess of the remaining alcohol and the formed ester using chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Separation: After the reaction, the immobilized enzyme can be filtered off and reused. The ester product and the unreacted alcohol can be separated by standard techniques like column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Principle of Enzymatic Kinetic Resolution.
Chiral Chromatography: The Analytical Powerhouse
Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers.[3] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes result in different retention times, allowing for the separation of the enantiomers.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for enantiomeric separation. A wide variety of CSPs are commercially available, making it applicable to a broad range of compounds.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a greener and often faster alternative to HPLC.[10][15] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures.[10]
Experimental Protocol: General Workflow for Chiral Method Development in HPLC/SFC
-
Column and Mobile Phase Screening:
-
Screen a diverse set of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type).
-
For each column, test a range of mobile phases (e.g., hexane/isopropanol for normal phase HPLC, CO2/methanol for SFC).
-
-
Optimization:
-
Once a promising separation is identified, optimize the mobile phase composition, flow rate, and temperature to improve resolution and reduce analysis time.
-
For SFC, the backpressure and modifier percentage are critical parameters to optimize.
-
-
Scale-up (for preparative applications):
-
Once an analytical method is developed, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate and sample loading.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Workflow of Chiral Chromatography.
Membrane-Based Chiral Resolution: An Emerging Technology
Membrane-based chiral resolution is a promising technique for large-scale, continuous separation of enantiomers.[16] It offers advantages in terms of energy efficiency and scalability.[2][17]
Enantioselective membranes contain chiral selectors that preferentially interact with one enantiomer, leading to its facilitated transport across the membrane or its retention.[18] This results in an enantiomerically enriched permeate or retentate.
Experimental Protocol: General Procedure for Membrane-Based Resolution
-
Membrane Preparation/Selection: Choose or fabricate a membrane with a suitable chiral selector for the target racemate.
-
System Setup: Place the membrane in a module that separates a feed solution containing the racemate from a receiving phase.
-
Separation: The feed solution is passed over the membrane. One enantiomer is preferentially transported through the membrane into the receiving phase.
-
Collection and Analysis: The permeate and retentate streams are collected and analyzed for their enantiomeric composition.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Principle of Membrane-Based Chiral Resolution.
Cost-Benefit Analysis
| Technique | Cost (Initial Investment & Consumables) | Speed/Throughput | Scalability | Green Chemistry Aspects | Key Advantages | Key Disadvantages |
| Diastereomeric Crystallization | Low to Medium (Vessel, chiral resolving agent) | Slow (days for crystallization) | Highly scalable (kg to tons) | Moderate (solvent usage, potential for resolving agent recycling) | Well-established, cost-effective for large scale | Trial-and-error for solvent/resolving agent, 50% max yield per step |
| Viedma Ripening | Low (Grinding media, stirrer) | Very Slow (days to weeks) | Potentially scalable, but less established | Good (closed system, solvent recycling) | Can achieve 100% yield of one enantiomer | Limited to conglomerate-forming systems, slow |
| Enzymatic Kinetic Resolution | Medium (Biocatalyst, reactor) | Moderate (hours to days) | Scalable, especially with immobilized enzymes | Excellent (mild conditions, biodegradable catalysts) | High enantioselectivity, mild reaction conditions | 50% max yield (without DKR), enzyme stability/cost |
| Chiral HPLC | High (HPLC system, chiral columns, solvents) | Fast (minutes per sample for analytical) | Scalable, but can be costly for preparative | Poor (high consumption of organic solvents) | Broad applicability, high resolution | High cost, high solvent consumption |
| Chiral SFC | High (SFC system, chiral columns) | Very Fast (often faster than HPLC)[10][15] | Scalable, more productive than HPLC for preparative[10][19] | Good (uses CO2, reduced organic solvent use)[10] | Fast, green, high throughput | High initial investment, not suitable for all compounds |
| Membrane-Based Resolution | Medium to High (Membrane, module) | Continuous, high throughput | Highly scalable[2][17] | Good (low energy consumption) | Continuous process, energy efficient | Membrane fouling, limited commercial availability |
Conclusion: Selecting the Optimal Technique
The choice of a chiral resolution technique is a strategic decision that depends on various factors, including the scale of the separation, the properties of the compound, cost considerations, and desired throughput.
-
For large-scale industrial production , diastereomeric crystallization remains a workhorse due to its scalability and cost-effectiveness, despite its often-empirical development process.
-
Enzymatic resolution , particularly with dynamic kinetic resolution, offers a green and highly selective alternative, especially for the synthesis of complex molecules.
-
Chiral chromatography , especially SFC , is unparalleled for high-throughput screening and preparative separations in a research and development setting due to its speed and broad applicability.
-
Membrane-based resolution represents a promising future for large-scale, continuous, and sustainable chiral separations .
A thorough understanding of the principles, practicalities, and limitations of each technique is paramount for making an informed decision and successfully navigating the challenges of chiral resolution in the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovations in Membrane and Kinetic Resolution for Chiral Separation – Chiralpedia [chiralpedia.com]
- 3. Attrition-enhanced deracemization of an amino acid derivative that forms an epitaxial racemic conglomerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selvita.com [selvita.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of Chiral Membranes for Enantioselective Separations | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 18. researchgate.net [researchgate.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Stereochemical Imperative: A Comparative Guide to the Biological Activity of the (1R,2S)-Enantiomer
In the intricate world of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. This guide delves into the profound impact of stereoisomerism on drug action, with a focused exploration of compounds where the (1R,2S)-enantiomer exhibits distinct and often superior pharmacological properties compared to its stereoisomeric counterparts. For researchers, scientists, and drug development professionals, a comprehensive understanding of these stereochemical nuances is paramount for the rational design of safer and more efficacious therapeutics.
The differential interaction of stereoisomers with chiral biological targets, such as receptors and enzymes, underpins their varied physiological effects.[1][2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[3] This principle has been tragically illustrated by historical examples like thalidomide, where one enantiomer was sedative while the other was teratogenic, galvanizing regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish stringent guidelines for the development of stereoisomeric drugs.[4][5]
This guide will use the well-characterized sympathomimetic amine, ephedrine, as a case study to provide a detailed comparison of the biological activity of its (1R,2S)-enantiomer against its other stereoisomers. We will examine quantitative experimental data, present detailed protocols for key assays, and visualize the underlying molecular pathways to offer a comprehensive resource for the scientific community.
Case Study: The Stereoselectivity of Ephedrine at Adrenergic Receptors
Ephedrine, a substituted amphetamine, possesses two chiral centers, giving rise to four stereoisomers: (1R,2S)-ephedrine, (1S,2R)-ephedrine, (1R,2R)-pseudoephedrine, and (1S,2S)-pseudoephedrine.[6] While all isomers exhibit sympathomimetic activity, their potency and receptor selectivity vary significantly. The primary mechanism of action for ephedrine involves both direct agonist activity at adrenergic receptors and the indirect release of norepinephrine from sympathetic neurons.[2][6][7]
Comparative Biological Activity Data
The distinct pharmacological profiles of the ephedrine stereoisomers are most evident in their interactions with human beta-adrenergic receptors (β-ARs). A seminal study by Vansal & Feller (1999) provides quantitative data on the agonist activity of all four isomers at human β1, β2, and β3-ARs expressed in Chinese hamster ovary cells.[1] The results, summarized in the table below, unequivocally demonstrate the superior potency of the (1R,2S)-enantiomer.
| Stereoisomer | Receptor Subtype | EC50 (μM) | Maximal Response (% of Isoproterenol) |
| (1R,2S)-Ephedrine | β1-AR | 0.5 | 68% |
| (1S,2R)-Ephedrine | β1-AR | 72 | 66% |
| (1S,2S)-Pseudoephedrine | β1-AR | 309 | 53% |
| (1R,2R)-Pseudoephedrine | β1-AR | 1122 | 53% |
| (1R,2S)-Ephedrine | β2-AR | 0.36 | 78% |
| (1R,2R)-Pseudoephedrine | β2-AR | 7 | 50% |
| (1S,2S)-Pseudoephedrine | β2-AR | 10 | 47% |
| (1S,2R)-Ephedrine | β2-AR | 106 | 22% |
| (1R,2S)-Ephedrine | β3-AR | 45 | 31% |
| Other Isomers | β3-AR | No significant agonist activity | - |
Data sourced from Vansal & Feller, 1999.[1]
As the data illustrates, (1R,2S)-ephedrine is the most potent agonist at all three human beta-adrenergic receptor subtypes.[1] Notably, its potency at β1 and β2 receptors is orders of magnitude higher than its stereoisomers. This stereoselectivity underscores the critical importance of the specific spatial arrangement of the hydroxyl and methylamino groups for optimal receptor binding and activation.
Visualizing the Mechanism of Action
The activation of beta-adrenergic receptors by an agonist like (1R,2S)-ephedrine initiates a well-defined intracellular signaling cascade. This pathway is crucial for the physiological effects of the drug, such as bronchodilation and increased heart rate.
Beta-Adrenergic Receptor Signaling Pathway.
Experimental Protocols for Assessing Stereoselective Activity
The quantification of the differential biological activities of stereoisomers necessitates the use of specific and validated experimental assays. Below are detailed, step-by-step methodologies for key experiments relevant to characterizing compounds like ephedrine.
Competitive Radioligand Binding Assay for Adrenergic Receptors
This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., an ephedrine isomer) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from recombinant cell lines or tissue homogenates).[4]
-
Radioligand (e.g., [³H]-Dihydroalprenolol for β-ARs).[8]
-
Unlabeled competitor ligands (the stereoisomers of ephedrine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and vials.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a lysis buffer and pellet the membranes through differential centrifugation. Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration.[4][9]
-
Assay Setup: In a 96-well plate, add the assay components in the following order: assay buffer, varying concentrations of the unlabeled competitor ligand, a fixed concentration of the radioligand, and finally the membrane preparation to initiate the binding reaction.[10]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[9]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.[10]
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[9]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[8]
Competitive Radioligand Binding Assay Workflow.
In Vitro Neurotransmitter Release Assay
This assay measures the ability of a compound to evoke the release of neurotransmitters like norepinephrine and dopamine from synaptosomes or brain slices.
Materials:
-
Freshly prepared brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine).
-
Synaptosome preparation buffers.
-
Radiolabeled neurotransmitter (e.g., [³H]-norepinephrine or [³H]-dopamine).
-
Test compounds (stereoisomers of ephedrine).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the desired brain region by homogenization and differential centrifugation.
-
Loading: Incubate the synaptosomes with the radiolabeled neurotransmitter to allow for its uptake into the synaptic vesicles.
-
Washing: Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Stimulation: Aliquot the loaded synaptosomes and incubate with varying concentrations of the test compounds to stimulate neurotransmitter release.
-
Separation: Separate the released neurotransmitter from the synaptosomes, typically by centrifugation or filtration.
-
Quantification: Measure the radioactivity in the supernatant (representing released neurotransmitter) and the pellet (representing retained neurotransmitter) using a liquid scintillation counter.
-
Data Analysis: Express the amount of released neurotransmitter as a percentage of the total neurotransmitter content. Determine the EC50 value for each compound.
Conclusion and Future Perspectives
The case of ephedrine provides a compelling illustration of the critical role of stereochemistry in determining the pharmacological activity of a drug. The significantly higher potency of the (1R,2S)-enantiomer at beta-adrenergic receptors highlights the exquisite stereoselectivity of biological systems. For drug development professionals, these findings underscore the necessity of evaluating individual stereoisomers early in the discovery process. The development of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and more predictable pharmacokinetic and pharmacodynamic profiles.[1]
The experimental protocols detailed in this guide provide a robust framework for the comparative analysis of stereoisomers. As analytical techniques continue to advance, enabling more precise and efficient chiral separations and characterizations, the development of enantiopure drugs will undoubtedly become an even more central tenet of modern pharmaceutical science. A thorough understanding and application of the principles outlined in this guide will empower researchers to unlock the full therapeutic potential of chiral molecules while minimizing the risks associated with stereochemically indiscriminate drug development.
References
- 1. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Amphetamine vs Dextroamphetamine | ADHD Medication Guide [californiaprimerecovery.com]
- 6. Ephedrine - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
This guide provides essential safety and logistical information for the proper disposal of Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate (CAS No. 1140972-27-5). As a key building block in medicinal chemistry and peptide synthesis, its handling and disposal require a meticulous approach grounded in safety and regulatory compliance.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols mitigate risk and adhere to environmental regulations.
Section 1: Hazard Assessment and Risk Profile
A thorough risk assessment is the foundation of safe disposal. While one Safety Data Sheet (SDS) for this compound frustratingly lacks specific hazard classifications, data for its stereoisomer, Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate, indicates it is harmful if swallowed (H302) and classified under GHS07 (Harmful/Irritant).[1][4]
Principle of Prudent Practice: In the absence of comprehensive hazard data for the specific (1R,2S) isomer, it must be handled and disposed of with the assumption that it carries similar risks. Therefore, it is to be treated as a hazardous substance in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines established by the Environmental Protection Agency (EPA).[5][6]
| Property | Information | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1140972-27-5 | [1][2] |
| Molecular Formula | C₁₆H₂₁NO₄ | [2] |
| Molecular Weight | 291.34 g/mol | [2] |
| Physical State | Colorless to yellow liquid | [3][7] |
| Inferred Hazard | GHS07: Harmful/Irritant (Harmful if swallowed) | [4] |
| Waste Classification | Hazardous Waste (Toxicity Characteristic), Non-Halogenated Organic | [8] |
Section 2: Immediate Safety & Handling Protocols
Before beginning any disposal procedure, ensure all personal protective equipment (PPE) is in use and that work is conducted in a controlled environment.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (nitrile is appropriate for incidental contact).
-
Body Protection: A standard laboratory coat is mandatory.
-
-
Engineering Controls: All transfers and handling of this compound for disposal purposes must be performed inside a certified chemical fume hood to minimize inhalation exposure.[9]
Section 3: Step-by-Step Disposal Protocol
The "cradle-to-grave" principle of hazardous waste management means that the generator is responsible for the waste from its creation to its final disposal.[10][11] The following protocol ensures compliance.
Step 1: Waste Characterization and Segregation The first and most critical step is to correctly classify and segregate the waste.
-
Classification: This compound is a non-halogenated organic chemical .
-
Causality: It is imperative to segregate non-halogenated waste from halogenated waste streams.[9][12] Halogenated wastes require more specialized and costly incineration processes. Mixing them contaminates the entire waste stream, significantly increasing disposal costs and environmental burden.
Step 2: Container Selection and Labeling Proper containment is essential for safety and compliance.
-
Container: Use a designated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene, or a glass bottle with a secure, screw-on cap).[8][13] The container must be in good condition, free from cracks or damage.
-
Labeling: The container must be clearly and accurately labeled.[14] Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . If mixed with solvents, list all components.
-
The date on which the first drop of waste was added to the container (the "accumulation start date").
-
Step 3: Waste Accumulation Consolidate waste at the point of generation.
-
Pure or Neat Compound: Carefully transfer the chemical from its original container into the labeled hazardous waste container inside a fume hood.
-
Contaminated Solid Waste: Any labware that is grossly contaminated (e.g., pipette tips, weighing boats, gloves) should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Dilute Solutions: If the compound is in a solvent, pour it into the appropriate liquid hazardous waste container (e.g., "Non-Halogenated Organic Solvents"). Ensure the container's contents are compatible.
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8][13]
-
Safety: Ensure the waste container is kept closed except when adding waste.[8][12] Store it in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Step 5: Arranging for Final Disposal Laboratory personnel do not perform the final disposal.
-
Contact EH&S: Once the waste container is full, or as per your institution's policies, contact your EH&S department to schedule a waste pickup.[8] They are responsible for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Section 4: Decontamination & Spill Management
-
Empty Container Decontamination: Under RCRA, a container that held a hazardous waste is not considered "empty" until it has been properly decontaminated.[12]
-
Small Spill Cleanup:
-
Wearing appropriate PPE, control the spill area.
-
Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into a sealable, labeled container for hazardous waste disposal.
-
Contact EH&S for guidance and pickup.
-
Section 5: Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper disposal of waste generated from this compound.
Caption: Decision workflow for handling and disposing of different forms of waste associated with the topic chemical.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [myskinrecipes.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. This compound [myskinrecipes.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. danielshealth.com [danielshealth.com]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protected amino acids is fundamental to modern pharmaceutical development and complex molecule synthesis. Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate, a key building block, requires meticulous handling to ensure both the integrity of the compound and the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe and effective management of this reagent, from initial risk assessment to final disposal.
Hazard Profile: A Composite Understanding
By examining structural analogues, we can construct a reliable, inferred hazard profile:
-
Ethyl 2-amino-1-cyclopentene-1-carboxylate (structural isomer of the deprotected core): This compound is classified as harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1].
-
Ethyl cyclopentanecarboxylate (ester functionality): This related ester is a flammable liquid and is known to cause skin, eye, and respiratory irritation[2].
-
Benzyloxycarbonyl (Cbz) Group: While the Cbz group itself renders the amine non-basic and less reactive, its synthesis involves benzyl chloroformate, a corrosive and toxic substance[3][4]. In the event of thermal decomposition, Cbz-protected compounds can release toluene and carbon dioxide[5].
Based on this composite analysis, it is prudent to handle this compound as a compound that is potentially harmful if ingested, an irritant to the skin, eyes, and respiratory system, and to be aware of potential hazards from thermal degradation.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound, grounded in established OSHA and NIOSH guidelines[6][7][8][9][10].
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory to protect against accidental splashes of the compound or solvents. |
| Face Shield | A face shield, worn in conjunction with safety goggles, is required when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Nitrile Gloves | Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or immersion, consult manufacturer-specific breakthrough times. Double-gloving is recommended to provide an additional layer of safety. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is essential to protect skin and clothing from spills. |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of any airborne particles or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is paramount to minimizing exposure and ensuring experimental success. The following protocol outlines the key stages of handling this compound.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Hazard Review: Before commencing any work, thoroughly review this guide and any available institutional chemical safety resources.
-
PPE Donning: Don all required PPE as outlined in the table above.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation, which could hydrolyze the ester.
2. Weighing and Solution Preparation:
-
Fume Hood Operation: Conduct all weighing and solution preparation within a certified chemical fume hood with the sash at the lowest practical height.
-
Static Control: Use an anti-static brush or ionizer when weighing the solid to prevent dispersal of the powder.
-
Solvent Selection: Dissolve the compound in a suitable, dry, aprotic solvent.
3. Reaction and Monitoring:
-
Inert Atmosphere: Many reactions involving amino acid derivatives are sensitive to air and moisture. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain appropriate temperature control throughout the reaction as specified by your experimental protocol.
4. Post-Reaction Workup and Decontamination:
-
Quenching: If necessary, quench the reaction carefully according to your established procedure.
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper waste management is a critical component of laboratory safety and environmental stewardship. Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines is mandatory[8][11][12][13].
Waste Segregation is Key:
-
Non-Halogenated Organic Waste: All liquid waste containing this compound and non-halogenated solvents should be collected in a designated, clearly labeled "Non-Halogenated Organic Waste" container[7][9][14][15].
-
Solid Waste: Dispose of contaminated solid materials, such as gloves, weigh boats, and absorbent pads, in a designated "Solid Chemical Waste" container.
-
Sharps: Any needles or other sharps used during the process must be disposed of in a designated sharps container.
Waste Container Management:
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" sticker and a detailed list of their contents, including the full chemical name of this compound.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.
Emergency Procedures: Preparedness for the Unexpected
Spill Response:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a secure research environment while advancing your scientific objectives.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. acs.org [acs.org]
- 12. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. epa.gov [epa.gov]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
